2-((2,4-Dimethylphenyl)thio)aniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2,4-dimethylphenyl)sulfanylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NS/c1-10-7-8-13(11(2)9-10)16-14-6-4-3-5-12(14)15/h3-9H,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHMYQKFVFJZDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SC2=CC=CC=C2N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10651401 | |
| Record name | 2-[(2,4-Dimethylphenyl)sulfanyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10651401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1019453-85-0 | |
| Record name | 2-[(2,4-Dimethylphenyl)sulfanyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10651401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(2,4-dimethylphenyl)sulfanyl]aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-((2,4-Dimethylphenyl)thio)aniline: Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-((2,4-Dimethylphenyl)thio)aniline is a key chemical intermediate primarily recognized for its role in the synthesis of the multimodal antidepressant, Vortioxetine.[1] This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and analytical methodologies crucial for its characterization and quality control in a research and drug development setting. While this compound is a vital building block, it is important to note that current literature does not indicate significant direct biological activity or involvement in specific signaling pathways; its biological relevance is principally realized through its more complex derivatives.
Chemical Structure and Properties
The molecular structure of this compound consists of a 2,4-dimethylphenyl group linked via a thioether bond to an aniline moiety at the 2-position.
Chemical Structure:
Physicochemical and Spectral Data:
A summary of the key physicochemical and spectral properties of this compound is presented in the tables below for easy reference and comparison.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1019453-85-0 |
| Molecular Formula | C14H15NS |
| Molecular Weight | 229.34 g/mol |
| Property | Value | Source |
| Appearance | White solid to dark colored oil | [1] |
| Melting Point | 80-82 °C | |
| Boiling Point | 341.3 ± 30.0 °C (Predicted) | |
| Solubility | Soluble in organic solvents (e.g., Chloroform, Ethanol, Dichloromethane, DMSO, Methanol) | [1] |
| pKa | 3.12 ± 0.10 (Predicted) |
| Spectral Data | Values |
| ¹H NMR (CDCl₃, 500 MHz) | δ 2.28 (s, 3H), 2.40 (s, 3H), 4.24 (br s, 2H), 6.71 (d, J = 8.1 Hz, 1H), 6.75-6.81 (m, 2H), 6.87 (m, 1H), 7.02 (m, 1H), 7.23 (m, 1H), 7.38 (dd, J = 1.5, 7.7 Hz, 1H) |
| Mass Spec (ESI) | m/z: 230 [M+H]⁺ |
Experimental Protocols
Synthesis of this compound
This protocol describes a common method for the synthesis of this compound from 4-iodo-m-xylene and 2-aminothiophenol.
Materials:
-
4-iodo-m-xylene
-
2-aminothiophenol
-
Cuprous iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen gas
Procedure:
-
To a reaction vessel, add 4-iodo-m-xylene (10.0 mmol), 2-aminothiophenol (10.0 mmol), cuprous iodide (1.0 mmol), and potassium carbonate (50.0 mmol).
-
Add dry and degassed dimethyl sulfoxide (50 mL) to the mixture.
-
Purge the reaction vessel with nitrogen gas.
-
Heat the mixture to 120 °C and stir for 16 hours under a nitrogen atmosphere.
-
After 16 hours, cool the reaction mixture to room temperature.
-
Dilute the mixture with water (50 mL).
-
Extract the product with ethyl acetate (2 x 150 mL).
-
Combine the organic layers and wash sequentially with water (3 x 150 mL) and brine (3 x 150 mL).
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Concentrate the solvent under reduced pressure to yield this compound as a dark colored oil.
HPLC Method for Purity Analysis
The following HPLC method is adapted from procedures used for the analysis of Vortioxetine and its impurities, and is suitable for determining the purity of this compound.[2][3][4]
Chromatographic Conditions:
-
Column: Octadecylsilane (C18) chemically bonded silica column.
-
Mobile Phase A: A mixed solution of triethylamine aqueous solution (adjust pH to 2.5-3.5 with phosphoric acid) and acetonitrile.[3]
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient Elution: A suitable gradient program should be developed to ensure separation from starting materials and potential side products.
-
Flow Rate: 0.8-1.2 mL/min.[3]
-
Column Temperature: 35-42 °C.[3]
-
Detection: UV detection at 224-228 nm.[3]
-
Diluent: The mobile phase can be used as the diluent for sample preparation.
Procedure:
-
Prepare a standard solution of this compound of known concentration in the diluent.
-
Prepare the sample solution to be analyzed by dissolving a known amount of the compound in the diluent.
-
Inject the standard and sample solutions into the HPLC system.
-
Analyze the resulting chromatograms to determine the purity of the sample by comparing the peak area of the main component to the total peak area.
Logical and Experimental Workflows
Synthesis of Vortioxetine from this compound
The primary application of this compound is as a direct precursor in the synthesis of Vortioxetine. The logical workflow for this process is depicted below.
References
- 1. 2-((2,4-DiMethylphenyl)thio)phenylaMine | 1019453-85-0 [chemicalbook.com]
- 2. epa.oszk.hu [epa.oszk.hu]
- 3. CN106596798B - Analysis method of related substances in vortioxetine hydrobromide - Google Patents [patents.google.com]
- 4. Development of the Validated Stability-Indicating Method for the Determination of Vortioxetine in Bulk and Pharmaceutical Formulation by HPLC-DAD, Stress Degradation Kinetics Studies and Detection of Degradation Products by LC-ESI-QTOF-MS - PMC [pmc.ncbi.nlm.nih.gov]
"2-((2,4-Dimethylphenyl)thio)aniline" CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-((2,4-Dimethylphenyl)thio)aniline is an aromatic amine and a sulfur-containing organic compound. It is of significant interest in medicinal chemistry and drug development, primarily as a key intermediate in the synthesis of the multimodal antidepressant drug Vortioxetine.[1][2][3][4] This guide provides a comprehensive overview of its chemical properties, synthesis, and known biological relevance.
Chemical and Physical Properties
This section summarizes the key chemical identifiers and physical properties of this compound.
| Property | Value | Reference |
| CAS Number | 1019453-85-0 | [5] |
| Molecular Formula | C₁₄H₁₅NS | [6] |
| Molecular Weight | 229.34 g/mol | [6] |
| Appearance | Yellow to brown liquid or dark colored oil | [6] |
| Purity | Typically ≥97% | [5] |
| Solubility | Soluble in organic solvents such as chloroform, ethanol, and dichloromethane. | [7] |
| Storage | Store in a refrigerator, protected from light. |
Synthesis of this compound
The primary synthesis route for this compound involves the reduction of an intermediate, (2,4-dimethylphenyl)(2-nitrophenyl)sulfane.[1][2][3][4]
Experimental Protocol: Synthesis from (2,4-dimethylphenyl)(2-nitrophenyl)sulfane
This protocol describes the reduction of the nitro group of (2,4-dimethylphenyl)(2-nitrophenyl)sulfane to an amine to yield this compound.[1][2][3][4]
Materials:
-
(2,4-dimethylphenyl)(2-nitrophenyl)sulfane
-
Acetic acid (AcOH)
-
Iron (Fe) powder
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Celite
Procedure:
-
To a mixture of (2,4-dimethylphenyl)(2-nitrophenyl)sulfane (10.0 g, 38.6 mmol) and acetic acid (100 mL), add iron powder (8.61 g, 154 mmol).[1][4]
-
Stir the resulting reaction mixture at 30°C for 16 hours.[1][4]
-
After the reaction is complete, filter the mixture through a bed of Celite.[1][4]
-
Concentrate the filtrate.
-
To the residue, add 300 mL of saturated NaHCO₃ solution and 100 mL of EtOAc.
-
Separate the organic layer, and the aqueous layer can be further extracted with EtOAc.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield this compound.
Spectroscopic Data:
-
¹H NMR (CDCl₃, 500 MHz): δ 2.28 (s, 3H), 2.40 (s, 3H), 4.24 (br s, 2H), 6.71 (d, J = 8.1 Hz, 1H), 6.75-6.81 (m, 2H), 6.87 (m, 1H), 7.02 (m, 1H), 7.23 (m, 1H), 7.38 (dd, J = 1.5, 7.7 Hz, 1H).[6]
-
Mass Spectrometry (ESI): m/z: 230 [M+H]⁺.[6]
Role in Vortioxetine Synthesis
This compound is a crucial intermediate in the synthesis of Vortioxetine.[1][2][3][4] The aniline functional group of this molecule is reacted with bis(2-chloroethyl)amine to form the piperazine ring of Vortioxetine.
Experimental Protocol: Synthesis of Vortioxetine Hydrochloride
Materials:
-
This compound
-
bis(2-chloroethyl)amine hydrochloride
-
Diethylene glycol methyl ether
-
Water
-
Acetone
Procedure:
-
A mixture of this compound (5.0 g, 21.8 mmol), bis(2-chloroethyl)amine hydrochloride (3.89 g, 21.8 mmol), and diethylene glycol methyl ether (10 mL) is stirred at 130°C for 3 days.[1][2][4]
-
The reaction mixture is then cooled to 25°C, and water (20 mL) is added.
-
The mixture is further cooled to 10°C while stirring.
-
The precipitate is filtered off, washed with water (10 mL), and dried.
-
The solid is then washed with acetone (3 x 10 mL) and dried to afford vortioxetine hydrochloride.[1][2][4]
Biological Relevance and Research Applications
The primary documented application of this compound is as an intermediate in pharmaceutical synthesis.[1][2][3][4] It is also noted for its use in the study of N-O-glucuronide metabolites of Vortioxetine.[6][8]
A study has explored the biological activity of derivatives of [2-(2,4-dimethylphenylthio)phenyl] aniline.[9][10] In this research, a series of bicyclic analogues and their amide derivatives were synthesized and evaluated for their in vitro antitubercular activity against Mycobacterium tuberculosis H37Ra.[9] Some of these compounds exhibited significant antitubercular activity.[9] This suggests that the core structure of this compound may serve as a scaffold for the development of new therapeutic agents.
While this indicates a potential for biological activity, there is currently no direct evidence in the public domain detailing specific signaling pathways that are modulated by this compound itself. Research into the biological effects of Vortioxetine impurities and intermediates is ongoing and may reveal more about the specific activities of this compound in the future.
Conclusion
This compound is a well-characterized chemical compound with established protocols for its synthesis. Its primary role to date has been as a pivotal intermediate in the manufacture of the antidepressant Vortioxetine. While direct research on the biological signaling pathways of this specific molecule is limited, preliminary studies on its derivatives suggest that its structural motif holds potential for the development of novel therapeutic agents, particularly in the area of infectious diseases. Further investigation into the biological activities of this compound and other Vortioxetine-related impurities is warranted to fully understand their pharmacological profiles.
References
- 1. US9493409B2 - Process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine - Google Patents [patents.google.com]
- 2. EP2981520B1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine - Google Patents [patents.google.com]
- 3. EP2981520A1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. 1019453-85-0 | this compound - Moldb [moldb.com]
- 6. 2-((2,4-DiMethylphenyl)thio)phenylaMine | 1019453-85-0 [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. This compound , 97% , 1019453-85-0 - CookeChem [cookechem.com]
- 9. ias.ac.in [ias.ac.in]
- 10. researchgate.net [researchgate.net]
Spectroscopic data of "2-((2,4-Dimethylphenyl)thio)aniline" (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-((2,4-Dimethylphenyl)thio)aniline, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition.
Spectroscopic Data Summary
The structural integrity of this compound is confirmed through a combination of spectroscopic techniques. The data presented below has been compiled from various analytical sources.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 2.28 | s | 3H | CH₃ |
| 2.40 | s | 3H | CH₃ |
| 4.24 | br s | 2H | NH₂ |
| 6.71 | d, J = 8.1 Hz | 1H | Ar-H |
| 6.75-6.81 | m | 2H | Ar-H |
| 6.87 | m | 1H | Ar-H |
| 7.02 | m | 1H | Ar-H |
| 7.23 | m | 1H | Ar-H |
| 7.38 | dd, J = 1.5, 7.7 Hz | 1H | Ar-H |
s = singlet, d = doublet, dd = doublet of doublets, m = multiplet, br s = broad singlet Solvent: CDCl₃, Frequency: 500 MHz[1]
Table 2: ¹³C NMR Spectroscopic Data for this compound
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 3: IR Spectroscopic Data for this compound
A publication focused on the synthesis and biological evaluation of related compounds confirms that IR spectral analysis was conducted.[2] However, the specific absorption bands for this compound were not detailed in the available literature. Typical characteristic peaks for a primary aromatic amine would be expected in the regions of 3300-3500 cm⁻¹ (N-H stretch) and 1580-1650 cm⁻¹ (N-H bend). The C-S stretching vibration would likely appear in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Table 4: Mass Spectrometry Data for this compound
| Ionization Mode | m/z | Interpretation |
| ESI | 230 | [M+H]⁺ |
ESI = Electrospray Ionization[1]
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses.
NMR Spectroscopy
Sample Preparation: A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.
Instrumentation: A high-field NMR spectrometer, such as a 500 MHz instrument, is used to acquire the spectra.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: Appropriate range to cover all proton signals (e.g., 0-10 ppm).
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
Infrared (IR) Spectroscopy
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is an oil, or as a KBr pellet if it is a solid. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the sample with minimal preparation.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: Typically 4 cm⁻¹.
-
Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio. A background spectrum is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Sample Preparation: The sample is dissolved in a suitable volatile solvent, such as methanol or acetonitrile, at a low concentration (e.g., 1 mg/mL).
Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source.
Data Acquisition:
-
Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.
-
Mass Range: A suitable mass range is scanned, for example, m/z 50-500.
-
Capillary Voltage: Optimized for maximum signal intensity (e.g., 3-4 kV).
-
Nebulizer Gas: Nitrogen is used as the nebulizing and drying gas.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic characterization of a synthesized compound.
References
A Technical Guide to the Solubility and Stability of 2-((2,4-Dimethylphenyl)thio)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of 2-((2,4-Dimethylphenyl)thio)aniline, a key intermediate in the synthesis of the multimodal antidepressant Vortioxetine. Due to the limited availability of specific quantitative data in public literature, this document focuses on providing detailed experimental protocols for determining the solubility and stability of this compound, alongside a summary of its known physicochemical properties. This guide is intended to equip researchers and drug development professionals with the necessary information to handle, analyze, and formulate this important chemical entity.
Introduction
This compound (CAS No. 1019453-85-0) is an organic compound with the molecular formula C14H15NS.[1][2] It serves as a crucial building block in the synthesis of Vortioxetine, a drug used for the treatment of major depressive disorder.[3][4] Understanding the physicochemical properties of this intermediate, particularly its solubility and stability, is paramount for process optimization, formulation development, and ensuring the quality and purity of the final active pharmaceutical ingredient (API).
This guide summarizes the available information on the properties of this compound and provides standardized, adaptable protocols for its comprehensive solubility and stability assessment.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. The compound is described as a dark brown to very dark red oil or semi-solid and is noted to be hygroscopic.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value/Description | Source(s) |
| CAS Number | 1019453-85-0 | [1][2] |
| Molecular Formula | C14H15NS | [1][2] |
| Molecular Weight | 229.34 g/mol | [2] |
| Appearance | Dark Brown to Very Dark Red Oil to Semi-Solid | [4][5] |
| Predicted Boiling Point | 341.3 ± 30.0 °C | [4] |
| Predicted Density | 1.14 ± 0.1 g/cm³ | [4] |
| Predicted pKa | 3.12 ± 0.10 | [4] |
| Qualitative Solubility | Sparingly soluble in DMSO and Methanol.[4] Soluble in other organic solvents like chloroform and dichloromethane.[1] | [1][4] |
| Stability | Hygroscopic | [4] |
| Storage Conditions | Under inert gas (nitrogen or Argon) at 2–8 °C. | [4] |
Solubility Assessment
The solubility of a pharmaceutical intermediate is a critical parameter that influences its reaction kinetics, purification, and formulation. While specific quantitative solubility data for this compound is not widely published, this section provides detailed protocols for its determination.
Experimental Protocols for Solubility Determination
Two common methods for solubility assessment are the kinetic and thermodynamic solubility assays.
This high-throughput method is useful for early-stage drug discovery to quickly assess the solubility of a compound from a DMSO stock solution.
Protocol:
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.
-
Addition of Aqueous Buffer: Add a fixed volume of a selected aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well. The final DMSO concentration should typically be low (e.g., 1-5%) to minimize its effect on solubility.
-
Incubation: The plate is shaken for a defined period, typically 1-2 hours, at a constant temperature (e.g., 25 °C or 37 °C).[6]
-
Detection of Precipitation: The formation of precipitate is detected using various methods:
-
Nephelometry: Measures the scattering of light by undissolved particles.[7]
-
UV-Vis Spectroscopy: After filtration or centrifugation to remove undissolved solids, the concentration of the compound in the supernatant is determined by measuring its UV absorbance at a predetermined wavelength.[7][8]
-
LC-MS/MS: Provides a more sensitive and specific quantification of the dissolved compound in the supernatant.[9]
-
This method measures the solubility of a compound at equilibrium and is considered the "gold standard" for solubility determination.
Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents of interest (e.g., water, various buffers of different pH, organic solvents).
-
Equilibration: The vials are sealed and agitated (e.g., using a shaker or rotator) at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.[10][11]
-
Phase Separation: The suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged at high speed to separate the solid from the saturated solution.[11]
-
Quantification: The concentration of this compound in the clear filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.[11][12] A calibration curve is prepared using standards of known concentrations.
Stability Assessment
The stability of this compound is a critical quality attribute, as degradation can lead to the formation of impurities that may affect the safety and efficacy of the final drug product. Given its hygroscopic nature, careful evaluation of its stability under various stress conditions is essential.
Forced Degradation (Stress Testing)
Forced degradation studies are conducted to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.[13][14] These studies involve subjecting the compound to conditions more severe than those used for accelerated stability testing.[14]
Protocol:
-
Sample Preparation: Prepare solutions or solid samples of this compound.
-
Stress Conditions: Expose the samples to a variety of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines (Q1A(R2)).[15]
-
Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80 °C).[16]
-
Base Hydrolysis: 0.1 M NaOH at elevated temperature (e.g., 60-80 °C).[16]
-
Oxidation: 3-30% Hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: High temperature (e.g., 60-80 °C) in a controlled humidity environment.[16]
-
Photostability: Exposure to a combination of UV and visible light, as per ICH Q1B guidelines.
-
-
Time Points: Samples are collected at various time points to monitor the extent of degradation.
-
Analysis: The stressed samples are analyzed using a stability-indicating analytical method, typically a gradient reverse-phase HPLC method with a photodiode array (PDA) detector and a mass spectrometer (MS).[17] This allows for the separation and quantification of the parent compound and any degradation products.
Long-Term Stability Studies
Long-term stability studies are conducted under recommended storage conditions to establish the retest period or shelf life of the intermediate.
Protocol:
-
Batch Selection: At least three primary batches of this compound should be used for the study.[15]
-
Container Closure System: The samples should be stored in a container closure system that is the same as or simulates the proposed packaging for storage and distribution.[15]
-
Storage Conditions: Based on the intended storage, typical long-term stability conditions are 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH. Given the recommended storage at 2–8 °C, studies at this condition are also necessary.
-
Testing Frequency: For a proposed re-test period of at least 12 months, testing should be performed every 3 months for the first year, every 6 months for the second year, and annually thereafter.[15]
-
Analytical Tests: The stability-indicating method developed during forced degradation studies should be used to monitor for changes in purity, potency, and the formation of degradation products. Physical properties such as appearance and moisture content should also be monitored.
Conclusion
References
- 1. chembk.com [chembk.com]
- 2. 1019453-85-0 | this compound - Moldb [moldb.com]
- 3. arborpharmchem.com [arborpharmchem.com]
- 4. This compound , 97% , 1019453-85-0 - CookeChem [cookechem.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 8. enamine.net [enamine.net]
- 9. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 10. In-vitro Thermodynamic Solubility [protocols.io]
- 11. evotec.com [evotec.com]
- 12. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 13. scispace.com [scispace.com]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. database.ich.org [database.ich.org]
- 16. Stress Study of Pharmaceuticals [pharmaspecialists.com]
- 17. chromatographyonline.com [chromatographyonline.com]
An In-Depth Technical Guide to the Synthesis of 2-((2,4-Dimethylphenyl)thio)aniline from 2,4-Dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for 2-((2,4-Dimethylphenyl)thio)aniline, a key intermediate in the synthesis of pharmaceuticals such as Vortioxetine. The synthesis commences with the readily available starting material, 2,4-dimethylaniline. This document details the necessary experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflows to facilitate a clear understanding of the process.
Introduction
This compound is a diaryl sulfide derivative of significant interest in medicinal chemistry. It serves as a crucial building block for the synthesis of various biologically active molecules. The structural motif of a diaryl sulfide is present in numerous pharmaceutical agents, and the specific substitution pattern of this compound makes it a valuable precursor. This guide outlines a robust, multi-step synthesis starting from 2,4-dimethylaniline, proceeding through a diazonium salt intermediate to form 2,4-dimethylbenzenethiol, followed by a nucleophilic aromatic substitution with 1-fluoro-2-nitrobenzene and a final reduction step.
Overall Synthetic Pathway
The synthesis of this compound from 2,4-dimethylaniline can be achieved in a three-step sequence. The first step involves the conversion of 2,4-dimethylaniline to 2,4-dimethylbenzenethiol via a diazotization reaction followed by treatment with a sulfur source. The resulting thiol is then subjected to a nucleophilic aromatic substitution reaction with 1-fluoro-2-nitrobenzene to yield (2,4-dimethylphenyl)(2-nitrophenyl)sulfane. The final step is the reduction of the nitro group to an amine, affording the target compound.
Experimental Protocols
Step 1: Synthesis of 2,4-Dimethylbenzenethiol from 2,4-Dimethylaniline
This procedure involves the diazotization of 2,4-dimethylaniline followed by reaction with sodium sulfide.
Materials:
-
2,4-Dimethylaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sodium Sulfide Nonahydrate (Na₂S·9H₂O)
-
Sodium Hydroxide (NaOH)
-
Diethyl Ether
-
Ice
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2,4-dimethylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for an additional 30 minutes at this temperature.
-
In a separate flask, prepare a solution of sodium sulfide nonahydrate (2.5 eq) and sodium hydroxide (3.0 eq) in water. Cool this solution to 10-15 °C.
-
Slowly add the cold diazonium salt solution to the sodium sulfide solution with vigorous stirring, keeping the temperature between 10-20 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Acidify the reaction mixture with concentrated hydrochloric acid until it is acidic to Congo red paper.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain crude 2,4-dimethylbenzenethiol, which can be purified by distillation under reduced pressure.
Step 2: Synthesis of (2,4-Dimethylphenyl)(2-nitrophenyl)sulfane
This step involves the nucleophilic aromatic substitution of 1-fluoro-2-nitrobenzene with 2,4-dimethylbenzenethiol.[1]
Materials:
-
2,4-Dimethylbenzenethiol
-
1-Fluoro-2-nitrobenzene
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Water
Procedure:
-
To a stirred mixture of potassium carbonate (0.90 mol) in dry DMF (0.5 L) at 25 °C, slowly add 2,4-dimethylbenzenethiol (0.84 mol).[1]
-
After stirring for a short period, add 1-fluoro-2-nitrobenzene (0.82 mol) over 2 hours.[1]
-
Stir the reaction mixture at 25 °C for 16 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the title compound.
Step 3: Synthesis of this compound
The final step is the reduction of the nitro group to an amine using iron powder in acetic acid.[1]
Materials:
-
(2,4-Dimethylphenyl)(2-nitrophenyl)sulfane
-
Iron (Fe) powder
-
Acetic Acid (AcOH)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Celite
Procedure:
-
To a mixture of (2,4-dimethylphenyl)(2-nitrophenyl)sulfane (38.6 mmol) and acetic acid (100 mL), add iron powder (154 mmol).[1]
-
Stir the resulting reaction mixture at 30 °C for 16 hours.[1]
-
Filter the reaction mixture through a bed of Celite and concentrate the filtrate.[1]
-
To the residue, add saturated sodium bicarbonate solution (300 mL) and ethyl acetate (100 mL).[1]
-
Separate the organic layer, and wash the aqueous layer with ethyl acetate (100 mL).[1]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to afford the title compound as an orange oil.[1]
Data Presentation
| Compound | Starting Material(s) | Reagent(s) | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Purity/Analysis | Reference |
| (2,4-Dimethylphenyl)(2-nitrophenyl)sulfane | 2,4-Dimethylbenzenethiol, 1-Fluoro-2-nitrobenzene | K₂CO₃ | DMF | 25 | 16 | - | - | [1] |
| This compound | (2,4-Dimethylphenyl)(2-nitrophenyl)sulfane | Fe, AcOH | AcOH | 30 | 16 | 99 | ¹H NMR, MS | [1] |
Spectroscopic Data for this compound: [1]
-
¹H NMR (500 MHz, CDCl₃) δ: 7.38 (dd, J = 7.7, 1.5 Hz, 1H), 7.23 (m, 1H), 7.02 (m, 1H), 6.87 (m, 1H), 6.75-6.81 (m, 2H), 6.71 (d, J = 8.1 Hz, 1H), 4.24 (br s, 2H), 2.40 (s, 3H), 2.28 (s, 3H).
-
MS (ESI) m/z: 230 [M+H]⁺.
Experimental Workflow Visualization
Conclusion
The described three-step synthesis provides a clear and efficient route to this compound from 2,4-dimethylaniline. The procedures are well-documented in the literature and utilize common laboratory reagents and techniques. This guide offers the necessary details for researchers and professionals in the field of drug development to reproduce this synthesis and utilize the target compound in further synthetic endeavors. The provided data and visualizations aim to ensure a comprehensive understanding of the entire process.
References
The Enigmatic Dye Intermediate: A Technical Guide to 2-((2,4-Dimethylphenyl)thio)aniline
An in-depth analysis for researchers, scientists, and drug development professionals.
This technical guide provides a detailed overview of the synthesis, properties, and the established synthetic utility of 2-((2,4-Dimethylphenyl)thio)aniline, focusing on the well-documented reaction pathways.
Physicochemical Properties
This compound is an organic compound with the molecular formula C14H15NS.[6][7] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C14H15NS | [6][7] |
| Molecular Weight | 229.34 g/mol | [7] |
| Appearance | White solid or dark brown to red semi-solid/oil | [6][8] |
| Melting Point | 80-82 °C | [6] |
| Solubility | Soluble in organic solvents such as chloroform, ethanol, and dichloromethane. | [6] |
| CAS Number | 1019453-85-0 | [9][10] |
Synthesis of this compound
The most common and well-documented method for the synthesis of this compound is via a copper-catalyzed Ullmann condensation reaction, followed by the reduction of a nitro intermediate.
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of (2,4-Dimethylphenyl)(2-nitrophenyl)sulfane
This step involves the S-arylation of 2,4-dimethylthiophenol with a 2-halonitrobenzene derivative. A typical procedure uses 1-fluoro-2-nitrobenzene.
-
Reactants: 2,4-dimethylthiophenol, 1-fluoro-2-nitrobenzene, and a base (e.g., potassium carbonate).
-
Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Procedure: A mixture of 2,4-dimethylthiophenol, 1-fluoro-2-nitrobenzene, and potassium carbonate in DMF is heated at a specific temperature for several hours. After completion, the reaction mixture is cooled, and the product is isolated by extraction and purified.
Step 2: Reduction of (2,4-Dimethylphenyl)(2-nitrophenyl)sulfane
The nitro group of the intermediate is then reduced to an amine to yield the final product.
-
Reactant: (2,4-Dimethylphenyl)(2-nitrophenyl)sulfane.
-
Reducing Agent: Iron powder in acetic acid is a common and effective reducing agent for this transformation.
-
Procedure: The nitro-intermediate is dissolved in acetic acid, and iron powder is added portion-wise. The reaction is stirred at room temperature until completion. The product, this compound, is then isolated and purified.[2]
A patent also describes a one-pot process where the isolation of the nitro-intermediate is not necessary.[2]
Workflow of the Two-Step Synthesis
Caption: A workflow diagram illustrating the two-step synthesis of the target compound.
Spectroscopic Data
The structural confirmation of this compound is typically achieved through standard spectroscopic methods.
| Data Type | Key Features |
| ¹H NMR | Signals corresponding to the aromatic protons of both phenyl rings, the two methyl groups, and the amine protons. |
| Mass Spec | A molecular ion peak consistent with the calculated molecular weight. |
Application in Pharmaceutical Synthesis
The most significant application of this compound is in the synthesis of Vortioxetine. This involves the formation of a piperazine ring onto the aniline moiety.
Synthetic Pathway to Vortioxetine
Caption: The synthetic route from the intermediate to the drug Vortioxetine.
Experimental Protocol: Synthesis of Vortioxetine
A mixture of this compound and bis(2-chloroethyl)amine hydrochloride in a high-boiling solvent like diethylene glycol methyl ether is heated at 130°C for several days.[2] The product, Vortioxetine, is then isolated and purified.[2]
Potential as a Dye Intermediate
While direct evidence is lacking, the chemical structure of this compound suggests its potential as a precursor for certain classes of dyes. The aniline functional group can be diazotized and coupled to form azo dyes.[7][11] Furthermore, diaryl amine sulfides are precursors to phenothiazine dyes, although this typically involves a cyclization reaction that forms the phenothiazine core. The presence of the thioether linkage and the aniline group makes it a candidate for building more complex heterocyclic systems that could function as chromophores.
However, without specific published examples, its role as a "dye intermediate" remains largely theoretical and a topic for potential future research and development in the field of dye chemistry.
Conclusion
This compound is a well-characterized organic compound with a clearly defined and documented role as a crucial intermediate in the synthesis of the pharmaceutical agent Vortioxetine. While its structural features are amenable to the synthesis of various dye classes, its practical application as a dye intermediate is not supported by the current body of scientific literature. For researchers and professionals in drug development, this compound is a key building block. For those in the dye industry, it represents a potential, yet unexplored, starting material for the synthesis of novel chromophores.
References
- 1. US9493409B2 - Process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. WO2017137048A1 - Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine - Google Patents [patents.google.com]
- 4. WO2014191548A1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine - Google Patents [patents.google.com]
- 5. Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates - Patent 2894154 [data.epo.org]
- 6. chembk.com [chembk.com]
- 7. 1019453-85-0 | this compound - Moldb [moldb.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. This compound , 97% , 1019453-85-0 - CookeChem [cookechem.com]
- 10. chemscene.com [chemscene.com]
- 11. mdpi.com [mdpi.com]
The Role of 2-((2,4-Dimethylphenyl)thio)aniline in Ascorbic Acid Synthesis: A Review of Current Scientific Literature
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the purported role of the chemical compound "2-((2,4-Dimethylphenyl)thio)aniline" in the synthesis of ascorbic acid (Vitamin C). Following a comprehensive review of scientific literature and patent databases, this document clarifies the established industrial synthesis pathways for ascorbic acid and contextualizes the available information regarding the specified aniline derivative.
Executive Summary
The industrial production of ascorbic acid is dominated by well-documented and scientifically validated methods, primarily the Reichstein process and two-step fermentation processes. These pathways utilize D-glucose or D-sorbitol as starting materials. A thorough search of peer-reviewed scientific journals and patent literature reveals no established, detailed, or verifiable role for "this compound" in the core synthesis of ascorbic acid. While a single chemical supplier's website makes a generic claim about its potential use in synthesizing ascorbic acid precursors, this is not substantiated by the broader scientific community. In contrast, the primary documented application of this compound is as a key intermediate in the synthesis of the antidepressant drug vortioxetine.
Established Industrial Synthesis of Ascorbic Acid
The synthesis of ascorbic acid on an industrial scale primarily follows two main routes:
-
The Reichstein Process: This is a traditional and widely used method that involves a combination of chemical and microbial steps.[1] The process typically starts with the hydrogenation of D-glucose to D-sorbitol, followed by microbial oxidation to L-sorbose.[1] Subsequent chemical steps, including acetonation and oxidation, lead to the formation of 2-keto-L-gulonic acid, the direct precursor to ascorbic acid.[1] The final step is the lactonization of 2-keto-L-gulonic acid to yield ascorbic acid.
-
Two-Step Fermentation Process: This method is considered more modern and efficient. It also begins with D-sorbitol, which is first fermented to L-sorbose. A second fermentation step then converts L-sorbose to 2-keto-L-gulonic acid, which is subsequently converted to ascorbic acid.
The logical workflow for the established industrial synthesis of ascorbic acid is outlined below:
Investigating the Role of "this compound"
A targeted search for the involvement of "this compound" in ascorbic acid synthesis yielded a notable lack of substantive evidence. The primary mention of a potential connection is from a chemical supplier's product description, which states that the compound "can be used to synthesize ascorbic acid (vitamin C) precursor substances".[1] However, this claim is not supported by any citations to scientific literature or patents.
Extensive searches for patents or peer-reviewed articles detailing a synthetic route to ascorbic acid or its precursors utilizing "this compound" did not yield any relevant results. This indicates that if such a pathway exists, it is not a widely recognized, published, or industrially significant method.
Known Applications of "this compound"
In contrast to the lack of evidence for its role in ascorbic acid synthesis, "this compound" is a well-documented intermediate in the synthesis of other organic compounds. Most notably, it is a key precursor in the manufacture of the antidepressant medication vortioxetine. The synthesis of vortioxetine involves the reaction of "this compound" with bis(2-chloroethyl)amine hydrochloride to form the piperazine ring structure of the final drug molecule. This application is detailed in various patents and chemical synthesis literature.
The established synthetic pathway involving this compound is illustrated below:
Conclusion
Based on the available scientific and technical information, "this compound" does not play a role in the core, established methods of ascorbic acid synthesis. The lack of detailed experimental protocols, quantitative data, or descriptions of signaling pathways in reputable sources suggests that its purported involvement is unsubstantiated. Professionals in research, science, and drug development should rely on the well-documented Reichstein and two-step fermentation processes for information on the industrial synthesis of ascorbic acid. The primary and verifiable application of "this compound" in the pharmaceutical industry is as an intermediate in the synthesis of vortioxetine.
References
Potential Applications of 2-((2,4-Dimethylphenyl)thio)aniline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the synthesis, potential applications, and biological evaluation of derivatives of the core molecule 2-((2,4-Dimethylphenyl)thio)aniline. This scaffold has emerged as a promising starting point for the development of novel therapeutic agents, particularly in the fields of infectious diseases and oncology. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes synthetic and mechanistic pathways to facilitate further research and development in this area.
Introduction
This compound is a diaryl thioether that serves as a versatile intermediate in organic synthesis. Its structural features, including the thioether linkage and the aniline moiety, provide multiple points for chemical modification, allowing for the creation of diverse libraries of derivatives. Research into this class of compounds has revealed significant biological activities, most notably as antitubercular agents. This guide will explore the known applications and potential future directions for the development of derivatives based on this core structure.
Synthesis of the Core Scaffold and Its Derivatives
The foundational molecule, this compound, can be synthesized through several established methods. A common approach involves the reaction of 2,4-dimethylaniline with a thiophenyl halide.[1] Another documented method is the reaction of 4-iodo-m-dimethylbenzene with 2-aminothiophenol.
A key class of derivatives synthesized from this core are amide analogues. These are typically prepared by reacting this compound with various acylating agents, such as acid chlorides or anhydrides, in the presence of a base.
General Experimental Protocol: Synthesis of Amide Derivatives
The following protocol is a generalized procedure based on the synthesis of bicyclic [2-(2,4-dimethylphenylthio)phenyl] aniline amide derivatives with antitubercular activity.[1]
Materials:
-
This compound
-
Substituted acid chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Base (e.g., triethylamine, pyridine)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Solvents for purification (e.g., ethanol, ethyl acetate, hexane)
Procedure:
-
Dissolve this compound (1 equivalent) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Add the base (1.1 to 1.5 equivalents) to the solution and stir.
-
Cool the reaction mixture in an ice bath.
-
Slowly add the substituted acid chloride (1.1 equivalents) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers sequentially with water and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the desired amide derivative.
Potential Therapeutic Applications
Derivatives of this compound have shown promise in several therapeutic areas, with the most significant data currently available for their antitubercular activity. Other potential applications, inferred from the activity of structurally related compounds, include anticancer, antimicrobial, and antioxidant effects.
Antitubercular Activity
A series of bicyclic [2-(2,4-dimethylphenylthio)phenyl] aniline amide derivatives have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis (MTB) H37Ra.[1] Several of these compounds exhibited potent antitubercular effects in both active and dormant states of the bacteria.
Quantitative Data:
| Compound ID | Substituent | MIC90 (µg/mL) vs. MTB H37Ra (Active)[1] | MIC90 (µg/mL) vs. MTB H37Ra (Dormant)[1] |
| 6a | Acetyl | >30 | >30 |
| 6b | Propanoyl | 0.11 | 0.05 |
| 6c | Butanoyl | 0.15 | 0.09 |
| 6d | Pentanoyl | 0.21 | 0.11 |
| 6e | 2-Methylpropanoyl | 0.05 | 0.08 |
| 6f | 3-Methylbutanoyl | 0.10 | 0.06 |
| 6g | Cyclopentylcarbonyl | 0.12 | 0.09 |
| 6h | Benzoyl | >30 | >30 |
| 6i | 4-Methylbenzoyl | 15.6 | 11.4 |
| 6j | 4-Methoxybenzoyl | 11.2 | 9.8 |
| 6k | 4-Chlorobenzoyl | 8.9 | 7.3 |
| 6l | 4-(Trifluoromethyl)benzoyl | 6.5 | 4.9 |
| 6m | Furan-2-carbonyl | 14.2 | 12.1 |
| 6n | Thiophene-2-carbonyl | 10.8 | 8.5 |
| 6o | Pyridine-3-carbonyl | 22.4 | 18.6 |
| Rifampicin | (Standard) | 0.125 | 0.06 |
Experimental Protocol: Antitubercular Susceptibility Testing (XTT Reduction Menadione Assay - XRMA) [1]
This assay determines the minimum inhibitory concentration (MIC) of a compound against M. tuberculosis.
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Dispense the compound into a 96-well microtiter plate and perform serial dilutions in Dubos medium.
-
Add a standardized inoculum of M. tuberculosis H37Ra to each well.
-
Incubate the plates at 37°C for 7 days for the active state assay. For the dormant state assay, incubate under hypoxic conditions.
-
Following incubation, add a solution of XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) and menadione to each well.
-
Incubate the plates for a further 4 hours to allow for color development (formation of formazan by viable bacteria).
-
Measure the absorbance at 470 nm using a microplate reader.
-
The MIC90 is defined as the lowest concentration of the compound that inhibits bacterial growth by at least 90% compared to the control.
Proposed Mechanism of Action:
Molecular docking studies suggest that the antitubercular activity of these amide derivatives may stem from the inhibition of the enoyl-acyl carrier protein reductase (InhA) enzyme.[1] InhA is a crucial enzyme in the mycobacterial fatty acid synthesis (FAS-II) pathway, which is responsible for the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall.
Caption: Workflow from synthesis to proposed mechanism of action for antitubercular amide derivatives.
Anticancer Potential
While no specific anticancer activity data is currently available for derivatives of this compound, structurally related diaryl thioethers and aniline derivatives have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms for these related compounds often involve the inhibition of key signaling pathways implicated in cancer progression. For instance, some 2-substituted aniline pyrimidine derivatives have been identified as dual inhibitors of Mer and c-Met kinases, which are overexpressed in many tumors.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Seed human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (dissolved in DMSO and diluted in cell culture medium) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance of the solution at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Hypothetical signaling pathway inhibition by thioaniline derivatives in cancer cells.
Broader Antimicrobial and Antioxidant Potential
The core structure of this compound contains a thioether linkage and an aromatic amine, both of which are found in various compounds with known antimicrobial and antioxidant properties. Thiophene, triazole, and Schiff base derivatives of related scaffolds have shown activity against a range of bacteria and fungi, as well as the ability to scavenge free radicals in vitro.
Experimental Protocol: Antioxidant Activity (DPPH Radical Scavenging Assay)
This assay measures the ability of a compound to act as a free radical scavenger.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.
-
In a 96-well plate or cuvettes, mix different concentrations of the test compound with the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).
-
Measure the decrease in absorbance at a wavelength of approximately 517 nm, which corresponds to the reduction of the DPPH radical.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals.
Future Directions and Conclusion
The derivatives of this compound represent a promising area for therapeutic research. The potent antitubercular activity of its amide derivatives warrants further investigation, including in vivo efficacy studies and optimization of the lead compounds to enhance their pharmacological profiles.
The exploration of this scaffold for other applications is still in its nascent stages. Future research should focus on:
-
Synthesizing and screening a wider variety of derivatives (e.g., Schiff bases, triazoles, esters) to explore a broader range of biological activities.
-
Conducting in vitro screening against a panel of cancer cell lines and microbial strains to identify new lead compounds.
-
Performing detailed mechanistic studies to elucidate the specific signaling pathways and molecular targets involved in their biological effects.
References
An In-depth Technical Guide to 2-((2,4-Dimethylphenyl)thio)aniline: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound 2-((2,4-Dimethylphenyl)thio)aniline, a key intermediate in the synthesis of the multimodal antidepressant vortioxetine. The document details its discovery, various synthetic methodologies with experimental protocols, and its primary application in pharmaceutical manufacturing. All quantitative data, including physical properties and spectroscopic characterization, are presented in structured tables for clarity. Additionally, key synthetic pathways are visualized using diagrams to facilitate a deeper understanding of the chemical processes involved.
Introduction
This compound, with the chemical formula C14H15NS, is an aromatic amine and a diaryl thioether.[1] While not a pharmacologically active agent itself, it holds significant importance in the pharmaceutical industry as a crucial building block in the synthesis of vortioxetine, a drug used for the treatment of major depressive disorder.[2][3] The discovery and development of efficient synthetic routes to this intermediate have been pivotal in the large-scale production of vortioxetine. This guide will explore the history of its synthesis, provide detailed experimental procedures, and present its physicochemical properties.
Discovery and History
The discovery of this compound is intrinsically linked to the development of the antidepressant vortioxetine. The earliest documented synthesis of this compound appears in the patent literature describing novel phenylpiperazine derivatives as serotonin reuptake inhibitors. Specifically, it is described as an intermediate in the synthesis of vortioxetine.[2][3]
Initially, the synthesis of vortioxetine and its intermediates involved palladium-catalyzed coupling reactions, which, while effective, presented challenges in terms of cost and purification on an industrial scale.[2][4] This led to the development of more efficient and cost-effective synthetic strategies for this compound, avoiding the use of heavy metal catalysts.[2] These advancements have been crucial for the commercial viability of vortioxetine.
Physicochemical and Spectroscopic Data
The physical and spectroscopic properties of this compound have been well-characterized.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C14H15NS | [1][5][6] |
| Molecular Weight | 229.34 g/mol | [5][6] |
| Appearance | White solid or dark colored oil | [1][5] |
| Melting Point | 80-82 °C | [1] |
| Solubility | Soluble in organic solvents (e.g., chloroform, ethanol, dichloromethane) | [1] |
| CAS Number | 1019453-85-0 | [5][6] |
Table 2: Spectroscopic Data
| Spectroscopy | Data | Reference |
| ¹H NMR (500 MHz, CDCl₃) | δ 2.28 (s, 3H), 2.40 (s, 3H), 4.24 (br s, 2H), 6.71 (d, J = 8.1 Hz, 1H), 6.75-6.81 (m, 2H), 6.87 (m, 1H), 7.02 (m, 1H), 7.23 (m, 1H), 7.38 (dd, J = 1.5, 7.7 Hz, 1H) | [5] |
| ¹H NMR (500 MHz, DMSO-d₆) | δ 2.24 (s, 3H), 2.28 (s, 3H), 6.97 (m, 2H), 7.00-7.07 (m, 2H), 7.12 (m, 1H), 7.27 (m, 1H), 7.37 (m, 1H), 8.79 (br s, 3H) | [2][4] |
| Mass Spectrometry (ESI) | m/z: 230 [M+H]⁺ | [5] |
Synthetic Methodologies
Several synthetic routes for the preparation of this compound have been reported. The most common methods are outlined below.
Synthesis via Nucleophilic Aromatic Substitution and Reduction
This is a widely employed method that involves two main steps: the S-arylation of 2,4-dimethylthiophenol with a nitro-substituted benzene, followed by the reduction of the nitro group.[2]
Step 1: Synthesis of (2,4-dimethylphenyl)(2-nitrophenyl)sulfane (III)
A mixture of 1-fluoro-2-nitrobenzene (Ia) or 1-chloro-2-nitrobenzene (Ib) and 2,4-dimethylthiophenol (II) is reacted in the presence of a base.
Step 2: Synthesis of this compound (IV)
The intermediate (2,4-dimethylphenyl)(2-nitrophenyl)sulfane (III) is then reduced to the corresponding aniline. A common reducing agent for this transformation is iron powder in acetic acid.[2]
-
To a mixture of (2,4-dimethylphenyl)(2-nitrophenyl)sulfane (10.0 g, 38.6 mmol) and acetic acid (100 mL), iron powder (8.61 g, 154 mmol) is added.
-
The resulting reaction mixture is stirred at 30°C for 16 hours.
-
The reaction mixture is then filtered through a bed of Celite, and the filtrate is concentrated.
-
To the residue, 300 mL of saturated NaHCO₃ and 100 mL of ethyl acetate are added.
-
The layers are separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford this compound.[2]
A "one-pot" process where the intermediate III is not isolated is also possible.[2][4]
Synthesis via Copper-Catalyzed Cross-Coupling
This method utilizes a copper catalyst to facilitate the coupling of an aryl halide with 2-aminothiophenol.
-
4-Iodo-m-xylene (1.43 mL, 10.0 mmol) and 2-aminothiophenol (1.07 mL, 10.0 mmol) are mixed with cuprous iodide (0.19 g, 1.0 mmol), potassium carbonate (6.90 g, 50.0 mmol), and dried and degassed dimethyl sulfoxide (50 mL) under a nitrogen atmosphere.
-
The reaction mixture is stirred at 120°C for 16 hours.
-
After completion, the mixture is cooled to room temperature, diluted with water (50 mL), and the product is extracted with ethyl acetate (2 x 150 mL).
-
The combined organic layers are washed sequentially with water (3 x 150 mL) and brine (3 x 150 mL).
-
The organic phase is dried over anhydrous magnesium sulfate, and the solvent is concentrated under reduced pressure to afford this compound as a dark colored oil (2.15 g, 94% yield).[5]
Role in Drug Development: Synthesis of Vortioxetine
The primary and most significant application of this compound is as a key intermediate in the synthesis of vortioxetine.[2][3][7]
-
A mixture of this compound (5.0 g, 21.8 mmol), bis(2-chloroethyl)amine hydrochloride (3.89 g, 21.8 mmol), and diethylene glycol methyl ether (10 mL) is stirred at 130°C for 3 days.[2]
-
The reaction mixture is then cooled to 25°C, and water (20 mL) is added.
-
The mixture is further cooled to 10°C while stirring.
-
The precipitate is filtered off, washed with water (10 mL), and dried.
-
The solid is then washed with acetone (3 x 10 mL) and dried to afford vortioxetine hydrochloride as a white powder (3.87 g, 53% yield).[2]
Other Applications
Besides its critical role in vortioxetine synthesis, this compound has been mentioned for other potential applications, although these are less documented. These include its use as a dye intermediate and in the synthesis of ascorbic acid (vitamin C) precursor substances.[1] Furthermore, it is utilized in the study of N-O-glucuronide metabolites of vortioxetine.[5][8]
Visualized Synthetic Pathways
The following diagrams illustrate the key synthetic routes to this compound and its subsequent conversion to vortioxetine.
Caption: Synthesis of this compound via S-arylation and reduction.
Caption: Copper-catalyzed synthesis of this compound.
Caption: Conversion of this compound to Vortioxetine.
Conclusion
This compound is a compound of significant interest in medicinal and process chemistry. Its history is a testament to the continuous drive for innovation in pharmaceutical manufacturing, with research efforts focused on developing more efficient, cost-effective, and environmentally friendly synthetic methods. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the field of drug development, facilitating a deeper understanding and application of this important chemical intermediate.
References
- 1. chembk.com [chembk.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates - Patent 2894154 [data.epo.org]
- 4. EP2981520B1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine - Google Patents [patents.google.com]
- 5. 2-((2,4-DiMethylphenyl)thio)phenylaMine | 1019453-85-0 [chemicalbook.com]
- 6. 1019453-85-0 | this compound - Moldb [moldb.com]
- 7. WO2018154451A1 - An improved process for preparation and purification of vortioxetine hydrobromide - Google Patents [patents.google.com]
- 8. This compound , 97% , 1019453-85-0 - CookeChem [cookechem.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 2-((2,4-Dimethylphenyl)thio)aniline via Ullmann Condensation
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the synthesis of 2-((2,4-dimethylphenyl)thio)aniline, a key intermediate in pharmaceutical research and organic synthesis. The described method is based on the Ullmann condensation, a copper-catalyzed cross-coupling reaction. This document includes a comprehensive experimental procedure, characterization data, and visual diagrams to illustrate the reaction pathway and experimental workflow, ensuring a reproducible and efficient synthesis.
Introduction
This compound is a diaryl thioether of significant interest in medicinal chemistry, notably as a precursor in the synthesis of antidepressant drugs like Vortioxetine.[1] The Ullmann condensation provides a classical and effective method for the formation of the C-S bond necessary for constructing this molecule. This reaction involves the copper-catalyzed coupling of an aryl halide with a thiol.[2] In this specific application, 2-aminothiophenol is coupled with a halogenated 2,4-dimethylbenzene. Modern modifications of the Ullmann reaction have improved its efficiency and reproducibility, making it a valuable tool in the synthetic chemist's arsenal.[3]
Chemical Properties and Characterization
The physicochemical properties of the target compound, this compound, are summarized in the table below.[4][5]
| Property | Value |
| CAS Number | 1019453-85-0 |
| Molecular Formula | C₁₄H₁₅NS |
| Molecular Weight | 229.34 g/mol [5] |
| Appearance | White solid[4] |
| Melting Point | 80-82 °C[4] |
| Boiling Point | 341.3 ± 30.0 °C (Predicted)[4] |
| Solubility | Soluble in organic solvents such as chloroform, ethanol, and dichloromethane.[4] |
Spectroscopic data for the characterization of this compound are presented in the following table.[6]
| Spectroscopy | Data |
| ¹H NMR (CDCl₃) | δ 2.26 (s, 3H, CH₃), 2.39 (s, 3H, CH₃), 4.22 (s, 2H, NH₂), 6.69 (d, J = 8.0 Hz, 1H, Ar-H), 6.73–6.80 (m, 2H, Ar-H), 6.85 (d, J = 8.0 Hz, 1H, Ar-H), 7.00 (s, 1H, Ar-H), 7.19–7.23 (m, 1H, Ar-H), 7.36 (dd, J = 7.0 Hz, 1H, Ar-H) |
| ¹³C NMR (CDCl₃) | δ 19.98, 20.73, 115.01, 115.24, 118.78, 126.49, 127.26, 130.41, 131.13, 131.68, 135.28, 135.71, 136.55, 148.13 |
| Mass Spec. (EI) | m/z calculated for C₁₄H₁₅NS [M+H]⁺: 230.1; found 230.0 |
Reaction Scheme
The Ullmann condensation for the synthesis of this compound proceeds as follows:
Caption: Ullmann Condensation Reaction Scheme.
Experimental Protocol
This protocol details the synthesis of this compound via a copper-catalyzed Ullmann condensation.
Materials and Reagents:
| Reagent | CAS No. | M.W. ( g/mol ) | Quantity |
| 2-Aminothiophenol | 137-07-5 | 125.19 | 1.25 g (10 mmol) |
| 1-Iodo-2,4-dimethylbenzene | 4214-28-2 | 232.07 | 2.55 g (11 mmol) |
| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 | 0.19 g (1 mmol) |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.76 g (20 mmol) |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 50 mL |
| Diethyl Ether | 60-29-7 | 74.12 | As needed |
| Saturated NaCl solution | N/A | N/A | As needed |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | As needed |
Equipment:
-
Three-neck round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Nitrogen inlet
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a 100 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 2-aminothiophenol (1.25 g, 10 mmol), 1-iodo-2,4-dimethylbenzene (2.55 g, 11 mmol), copper(I) iodide (0.19 g, 1 mmol), and potassium carbonate (2.76 g, 20 mmol).
-
Solvent Addition: Add 50 mL of N,N-dimethylformamide (DMF) to the flask.
-
Inert Atmosphere: Purge the flask with nitrogen for 10-15 minutes to ensure an inert atmosphere.
-
Reaction: Heat the reaction mixture to 120-130 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Pour the reaction mixture into 100 mL of water and extract with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated NaCl solution (2 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification process.
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
2-Aminothiophenol has a strong, unpleasant odor and is toxic. Handle with care.
-
DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.
-
Copper iodide is harmful if swallowed.
Conclusion
The Ullmann condensation provides a reliable method for the synthesis of this compound. The protocol described herein, along with the provided characterization data, offers a comprehensive guide for researchers in the fields of organic synthesis and drug development. Adherence to the detailed procedure and safety precautions is essential for a successful and safe synthesis.
References
Application Notes and Protocols: Palladium-Catalyzed Synthesis of 2-((2,4-Dimethylphenyl)thio)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 2-((2,4-Dimethylphenyl)thio)aniline, a diaryl thioether of interest in pharmaceutical and materials science research. The synthesis is achieved via a palladium-catalyzed C-S cross-coupling reaction, a powerful method for the formation of carbon-sulfur bonds.[1][2] This protocol is based on established Buchwald-Hartwig and other palladium-catalyzed cross-coupling methodologies, which offer a broad substrate scope and high functional group tolerance.[3][4]
Introduction
Diaryl thioethers are significant structural motifs in a variety of biologically active compounds and functional materials.[2] The palladium-catalyzed cross-coupling of aryl halides with thiols has emerged as a reliable and versatile method for their synthesis.[1][2] This reaction, often referred to as a C-S coupling reaction, provides a direct route to unsymmetrical diaryl thioethers which can be challenging to synthesize using traditional methods. The reaction typically employs a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is crucial for achieving high catalytic activity and can range from monodentate to bulky biaryl phosphines.[2][5]
This protocol details the synthesis of this compound through the palladium-catalyzed coupling of 2-bromoaniline and 2,4-dimethylthiophenol.
Reaction Scheme
Caption: Palladium-catalyzed synthesis of this compound.
Experimental Protocols
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Bromoaniline | ReagentPlus®, 99% | Sigma-Aldrich |
| 2,4-Dimethylthiophenol | 97% | Sigma-Aldrich |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst grade | Strem Chemicals |
| Xantphos | 98% | Strem Chemicals |
| Cesium carbonate (Cs₂CO₃) | 99.9% | Alfa Aesar |
| Toluene | Anhydrous, 99.8% | Acros Organics |
| Ethyl acetate | HPLC grade | Fisher Scientific |
| Hexanes | HPLC grade | Fisher Scientific |
| Silica gel | 230-400 mesh | VWR |
| Anhydrous sodium sulfate | ACS grade | Fisher Scientific |
Equipment:
-
Schlenk flask or oven-dried round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature controller
-
Condenser
-
Inert gas (Nitrogen or Argon) supply with manifold
-
Syringes and needles
-
Rotary evaporator
-
Flash chromatography system
Detailed Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add palladium(II) acetate (0.02 mmol, 4.5 mg) and Xantphos (0.03 mmol, 17.3 mg) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Addition of Reagents: To the flask, add cesium carbonate (2.8 mmol, 912 mg), 2-bromoaniline (2.0 mmol, 344 mg, 0.22 mL), and anhydrous toluene (10 mL).
-
Initiation of Reaction: Stir the mixture at room temperature for 5 minutes. Then, add 2,4-dimethylthiophenol (2.2 mmol, 304 mg, 0.29 mL) via syringe.
-
Reaction Conditions: Place the flask in a preheated oil bath at 110 °C and stir the reaction mixture under an inert atmosphere for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst and inorganic salts. Wash the Celite pad with additional ethyl acetate (2 x 10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the sodium sulfate and concentrate the organic phase under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 20%) to afford the pure this compound.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation
Table 1: Reaction Parameters for the Synthesis of this compound
| Parameter | Value/Condition | Notes |
| Reactants | ||
| 2-Bromoaniline | 1.0 equiv | |
| 2,4-Dimethylthiophenol | 1.1 equiv | A slight excess of the thiol can improve reaction completion. |
| Catalyst System | ||
| Palladium(II) acetate | 1 mol% | A common and effective palladium precursor.[6] |
| Xantphos | 1.5 mol% | A bidentate phosphine ligand known to be effective in C-S coupling.[2] |
| Base | ||
| Cesium carbonate | 1.4 equiv | A strong, non-nucleophilic base suitable for this transformation. |
| Solvent | ||
| Toluene | Anhydrous | A high-boiling, non-polar solvent commonly used in cross-coupling. |
| Reaction Conditions | ||
| Temperature | 110 °C | Elevated temperature is typically required for C-S coupling reactions.[7] |
| Reaction Time | 12-24 h | Reaction progress should be monitored. |
| Atmosphere | Inert (N₂ or Ar) | Essential to prevent oxidation of the catalyst and reagents. |
| Yield | ||
| Expected Yield | 70-90% | Based on analogous reactions in the literature. |
Visualizations
Catalytic Cycle:
Caption: Generalized catalytic cycle for the palladium-catalyzed C-S cross-coupling reaction.
Experimental Workflow:
Caption: Step-by-step experimental workflow for the synthesis.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive catalyst | Ensure the use of high-purity, properly stored catalyst and ligand. Use fresh anhydrous solvent. |
| Insufficient temperature | Verify the reaction temperature with a calibrated thermometer. | |
| Poor quality reagents | Use freshly distilled or purified starting materials. | |
| Formation of side products | Reductive dehalogenation | Use a less reactive base or a different ligand system. |
| Homocoupling of thiol | Add the thiol slowly to the reaction mixture. | |
| Difficulty in purification | Co-eluting impurities | Optimize the solvent system for flash chromatography. Consider recrystallization. |
Safety Precautions
-
Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.
-
Organic solvents are flammable. Avoid open flames and ensure proper ventilation.
-
2-Bromoaniline and 2,4-dimethylthiophenol are toxic and malodorous. Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Cesium carbonate is a strong base and can be corrosive. Avoid contact with skin and eyes.
This protocol provides a comprehensive guide for the synthesis of this compound. For researchers new to palladium catalysis, it is recommended to first practice with a small-scale reaction. The reaction conditions may require optimization depending on the purity of the reagents and the specific equipment used.
References
- 1. researchgate.net [researchgate.net]
- 2. Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Palladium-Catalyzed Coupling of Two Aryl Bromides and a Thiol Surrogate | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 6. Visible-Light-Promoted C−S Cross-Coupling Reaction for Synthesis of Aromatic Thioethers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Palladium-Catalyzed Coupling of Two Aryl Bromides and a Thiol Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the One-Pot Synthesis of 2-((2,4-Dimethylphenyl)thio)aniline: A Key Intermediate for Vortioxetine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vortioxetine, a multimodal antidepressant, has gained significant attention for its unique mechanism of action and favorable side-effect profile. The efficient synthesis of its key intermediates is a critical aspect of its manufacturing process. One such crucial intermediate is 2-((2,4-Dimethylphenyl)thio)aniline . This document provides detailed application notes and a comprehensive one-pot protocol for the synthesis of this intermediate, streamlining the process by avoiding the isolation of the preceding nitro compound. The described method offers a potentially more efficient and cost-effective route for the large-scale production of vortioxetine.
Overview of the Synthetic Strategy
The one-pot synthesis of this compound involves two sequential reactions carried out in a single reaction vessel:
-
Nucleophilic Aromatic Substitution (SNAr): The synthesis commences with the S-arylation of 2,4-dimethylthiophenol with a halo-nitrobenzene, typically 1-fluoro-2-nitrobenzene or 1-chloro-2-nitrobenzene. This step forms the intermediate (2,4-dimethylphenyl)(2-nitrophenyl)sulfane.
-
Reduction of the Nitro Group: The nitro group of the in-situ generated intermediate is then reduced to an amine, yielding the desired product, this compound. A common and effective method for this reduction is the use of iron powder in acetic acid.
This one-pot approach enhances process efficiency by reducing the number of workup and purification steps, which in turn can lead to higher overall yields and reduced solvent waste.[1][2][3][4]
Experimental Protocols
Protocol 1: One-Pot Synthesis of this compound
This protocol is based on the general procedures outlined in the patent literature.[1][2][3][4]
Materials:
-
1-Fluoro-2-nitrobenzene (or 1-Chloro-2-nitrobenzene)
-
2,4-Dimethylthiophenol
-
A suitable base (e.g., Potassium Carbonate, Sodium Carbonate)
-
A suitable solvent (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO))
-
Iron powder (Fe)
-
Acetic Acid (AcOH)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate solution (NaHCO3)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Celite
Procedure:
Step 1: S-Arylation (Formation of (2,4-dimethylphenyl)(2-nitrophenyl)sulfane intermediate)
-
To a stirred solution of 2,4-dimethylthiophenol and a suitable base (e.g., K2CO3) in an appropriate aprotic polar solvent (e.g., DMF or DMSO), add 1-fluoro-2-nitrobenzene (or 1-chloro-2-nitrobenzene) at room temperature (20-30°C).
-
The reaction can be performed at a temperature ranging from -30°C to 100°C, with a preferred range of 0°C to 50°C, and most preferably at ambient temperature (25°C).[1]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS) until the starting material is consumed.
Step 2: In-situ Reduction of the Nitro Group
-
Once the S-arylation is complete, carefully add acetic acid to the reaction mixture.
-
Subsequently, add iron powder in portions to the reaction mixture. The nitro reduction is preferably carried out using Fe in AcOH at around 25-30°C.[1][3]
-
Stir the resulting reaction mixture vigorously at room temperature for several hours (e.g., 16 hours) until the reduction is complete (monitor by TLC or LC-MS).
Step 3: Work-up and Isolation
-
Upon completion of the reaction, filter the mixture through a bed of Celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
To the residue, add ethyl acetate and a saturated solution of sodium bicarbonate to neutralize the acetic acid and precipitate any remaining inorganic salts.
-
Separate the organic layer, and wash the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude this compound. The product can be further purified by column chromatography if necessary, though the patent suggests a high yield of the crude product.[1][3]
Data Presentation
Table 1: Reactants and Solvents for the One-Pot Synthesis
| Reactant / Solvent | Function | Typical Examples |
| Halo-nitrobenzene | Starting material | 1-Fluoro-2-nitrobenzene, 1-Chloro-2-nitrobenzene |
| 2,4-Dimethylthiophenol | Starting material | - |
| Base | Deprotonation of thiophenol | K2CO3, Na2CO3 |
| Solvent | Reaction medium | DMF, DMSO |
| Reducing Agent | Nitro group reduction | Iron (Fe) powder |
| Acid | Medium for reduction | Acetic Acid (AcOH) |
Table 2: Reaction Conditions for the One-Pot Synthesis
| Parameter | S-Arylation Step | Nitro Reduction Step |
| Temperature | 0°C to 50°C (preferably 25°C)[1] | 25°C to 30°C[1][3] |
| Reaction Time | Monitored to completion | ~16 hours (as per example)[1][3] |
Visualizations
Logical Workflow for Vortioxetine Synthesis
The following diagram illustrates the position of the one-pot synthesis of this compound within the broader synthetic route to vortioxetine.
Caption: Logical workflow from starting materials to vortioxetine.
Experimental Workflow for the One-Pot Synthesis
This diagram details the step-by-step experimental procedure for the one-pot synthesis of this compound.
Caption: Experimental workflow for the one-pot synthesis.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
2,4-Dimethylthiophenol has a strong, unpleasant odor. Handle with care.
-
The reduction reaction with iron and acid may be exothermic. Monitor the temperature and add reagents portion-wise.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. US9493409B2 - Process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine - Google Patents [patents.google.com]
- 3. EP2981520B1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine - Google Patents [patents.google.com]
- 4. EP2981520A1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine - Google Patents [patents.google.com]
Application Notes and Protocols for the Characterization of 2-((2,4-Dimethylphenyl)thio)aniline
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-((2,4-Dimethylphenyl)thio)aniline, with CAS number 1019453-85-0, is a key intermediate and known impurity in the synthesis of the antidepressant drug Vortioxetine.[1] Its chemical formula is C₁₄H₁₅NS, and it has a molecular weight of 229.34 g/mol .[1] Accurate characterization and quantification of this compound are critical for ensuring the purity, safety, and efficacy of the final drug product. These application notes provide detailed protocols for the analytical characterization of this compound using various instrumental techniques.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₅NS | [1] |
| Molecular Weight | 229.34 | [1] |
| CAS Number | 1019453-85-0 | [1] |
| Appearance | Dark Brown to Very Dark Red Oil/Semi-Solid | [1] |
| Boiling Point | 341.3±30.0 °C (Predicted) | [1] |
| Density | 1.14±0.1 g/cm³ (Predicted) | [1] |
| Solubility | Sparingly soluble in DMSO and Methanol | [1] |
Chromatographic Methods
High-performance liquid chromatography (HPLC) is a suitable method for the separation and quantification of this compound. Gas chromatography-mass spectrometry (GC-MS) can also be employed, particularly for impurity profiling, although the compound's relatively low volatility may require specific method development.
High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from established methods for the analysis of Vortioxetine and its related substances.[2][3][4][5][6]
Experimental Protocol: HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Agilent Zorbax SB-CN (4.6 mm × 250 mm, 5 µm) or a similar cyano column is recommended for good separation from related impurities.[2]
-
Mobile Phase: A mixture of acetonitrile and ammonium formate buffer (50:50, v/v), with the pH of the buffer adjusted to 5.0 with phosphoric acid.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 25 °C.[2]
-
Detection Wavelength: 228 nm.[2]
-
Injection Volume: 20 µL.[2]
-
Sample Preparation: Dissolve an accurately weighed quantity of the sample in the mobile phase to achieve a known concentration (e.g., 100 µg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation: HPLC Parameters
| Parameter | Condition |
| Column | Agilent Zorbax SB-CN (4.6 mm × 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Ammonium Formate Buffer (pH 5.0) (50:50) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 228 nm |
| Injection Volume | 20 µL |
Workflow for HPLC Analysis
References
- 1. bargal.co.il [bargal.co.il]
- 2. Determination of Related Substances of Vortioxetine Hydrobromide by HPLC [journal11.magtechjournal.com]
- 3. epa.oszk.hu [epa.oszk.hu]
- 4. CN106596798B - Analysis method of related substances in vortioxetine hydrobromide - Google Patents [patents.google.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Purity Analysis of 2-((2,4-Dimethylphenyl)thio)aniline by HPLC and LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-((2,4-Dimethylphenyl)thio)aniline is a key intermediate in the synthesis of various pharmaceutical compounds, most notably the multimodal antidepressant Vortioxetine.[1][2][3] The purity of this intermediate is critical to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document provides detailed High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the quantitative purity analysis and impurity profiling of this compound. The described protocols are designed to be stability-indicating, capable of separating the main component from its potential process-related impurities and degradation products.
High-Performance Liquid Chromatography (HPLC) Method for Purity Determination
This reverse-phase HPLC (RP-HPLC) method is designed for the accurate quantification of this compound and the separation of its related substances.
Chromatographic Conditions
A summary of the optimized HPLC conditions is presented in the table below.
| Parameter | Recommended Conditions |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 228 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Table 1: HPLC Chromatographic Conditions
Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 20 | 45 | 55 |
| 45 | 10 | 90 |
| 50 | 10 | 90 |
| 51 | 90 | 10 |
| 60 | 90 | 10 |
Table 2: Gradient Elution Program for HPLC Analysis
Experimental Protocol
1.2.1. Preparation of Solutions
-
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
System Suitability Solution: Prepare a solution containing 1.0 mg/mL of this compound and 0.01 mg/mL each of known potential impurities (e.g., 2,4-dimethylthiophenol and 2-aminothiophenol) in the diluent.
1.2.2. HPLC Analysis Workflow
Caption: Workflow for HPLC Purity Analysis.
1.2.3. System Suitability
Inject the system suitability solution and verify the following criteria:
-
The resolution between this compound and any adjacent impurity peak should be not less than 2.0.
-
The tailing factor for the this compound peak should be not more than 2.0.
-
The relative standard deviation (RSD) for six replicate injections of the standard solution should be not more than 2.0%.
1.2.4. Calculation of Purity
The purity of this compound is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
LC-MS Method for Impurity Identification and Characterization
This LC-MS method is designed for the identification and structural elucidation of potential impurities and degradation products of this compound.
LC-MS Conditions
| Parameter | Recommended Conditions |
| LC System | UPLC or HPLC system |
| Column | C18, 100 mm x 2.1 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | See Table 4 |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS Detector | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Gas Temperature | 325 °C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 40 psi |
| MS Scan Range | m/z 50 - 1000 |
| MS/MS Fragmentation | Collision-Induced Dissociation (CID) |
Table 3: LC-MS System Conditions
Gradient Elution Program for LC-MS:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 15 | 5 | 95 |
| 20 | 5 | 95 |
| 21 | 95 | 5 |
| 25 | 95 | 5 |
Table 4: Gradient Elution Program for LC-MS Analysis
Experimental Protocol
2.2.1. Sample Preparation
-
Sample Solution: Prepare a solution of this compound at a concentration of approximately 0.1 mg/mL in Acetonitrile:Water (50:50, v/v).
-
Forced Degradation Samples: To assess the stability-indicating nature of the method, subject the sample solution to stress conditions such as acid hydrolysis (0.1 N HCl), base hydrolysis (0.1 N NaOH), oxidation (3% H₂O₂), thermal stress (80°C), and photolytic stress (UV light). Neutralize the acid and base-stressed samples before injection.
2.2.2. LC-MS Analysis Workflow
Caption: Workflow for LC-MS Impurity Profiling.
Method Validation Protocol
The HPLC method for purity determination should be validated according to the International Council for Harmonisation (ICH) guidelines.[4][5][6]
Validation Parameters and Acceptance Criteria
| Parameter | Objective | Acceptance Criteria |
| Specificity | To demonstrate that the method is able to separate the main component from impurities and degradation products. | The main peak should be free from any co-eluting peaks. Resolution between adjacent peaks should be > 2.0. |
| Linearity | To demonstrate a linear relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 for a minimum of five concentrations. |
| Accuracy | To determine the closeness of the test results to the true value. | Recovery of spiked impurities should be within 80.0% to 120.0%. |
| Precision | To assess the degree of scatter between a series of measurements. | - Repeatability (Intra-day): RSD ≤ 5.0% for six replicate injections. - Intermediate Precision (Inter-day): RSD ≤ 10.0% between two analysts, on two different days, with two different instruments. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-Noise ratio of 10:1. RSD for replicate injections at the LOQ should be ≤ 10.0%. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability criteria should be met under all varied conditions (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase pH ±0.2). |
Table 5: HPLC Method Validation Parameters and Acceptance Criteria
Potential Impurities
The synthesis of this compound typically involves the reaction of 2-aminothiophenol with a substituted aromatic compound.[1][7] Potential process-related impurities may include unreacted starting materials, by-products, and reagents.
| Impurity Name | Structure | Potential Source |
| 2-Aminothiophenol | C₆H₇NS | Starting Material |
| 2,4-Dimethylthiophenol | C₈H₁₀S | Starting Material / By-product |
| 1-Bromo-2-nitrobenzene | C₆H₄BrNO₂ | Starting Material (alternative synthesis route) |
| 2-((2,4-Dimethylphenyl)sulfinyl)aniline | C₁₄H₁₅NOS | Oxidation Product |
| Bis(2-aminophenyl) disulfide | C₁₂H₁₂N₂S₂ | By-product |
Table 6: Potential Impurities of this compound
Conclusion
The HPLC and LC-MS methods detailed in this application note provide a robust framework for the purity analysis and impurity profiling of this compound. Proper validation of the HPLC method is crucial to ensure reliable and accurate results for quality control in a drug development setting. The LC-MS method is a powerful tool for the identification and characterization of unknown impurities and degradation products, which is essential for understanding the stability of the compound and for ensuring the safety of the final pharmaceutical product.
References
- 1. 2-((2,4-DiMethylphenyl)thio)phenylaMine | 1019453-85-0 [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound , 97% , 1019453-85-0 - CookeChem [cookechem.com]
- 4. actascientific.com [actascientific.com]
- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 6. molnar-institute.com [molnar-institute.com]
- 7. chembk.com [chembk.com]
Application Note: 1H and 13C NMR Spectral Analysis of 2-((2,4-Dimethylphenyl)thio)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing detailed information about molecular structure, dynamics, and the chemical environment of individual atoms. For professionals in pharmaceutical research and drug development, unequivocal structural confirmation of synthesized compounds is a critical step in the discovery pipeline. This application note provides a comprehensive overview of the ¹H and ¹³C NMR spectral analysis of 2-((2,4-Dimethylphenyl)thio)aniline , a key intermediate in the synthesis of various biologically active molecules. The detailed spectral data and protocols presented herein serve as a valuable resource for the characterization of this and structurally related compounds.
Data Presentation
The following tables summarize the experimental ¹H NMR data and predicted ¹³C NMR data for this compound. The ¹³C NMR chemical shifts are predicted based on the analysis of substituent effects in analogous aromatic compounds, including substituted anilines and diaryl sulfides.
Table 1: ¹H NMR Spectral Data of this compound (500 MHz, CDCl₃)
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-Ar (aniline ring) | 7.38 | dd | 1H | 7.7, 1.5 |
| H-Ar (dimethylphenyl ring) | 7.23 | m | 1H | - |
| H-Ar (aniline ring) | 7.02 | m | 1H | - |
| H-Ar (dimethylphenyl ring) | 6.87 | m | 1H | - |
| H-Ar (aniline ring) | 6.75-6.81 | m | 2H | - |
| H-Ar (dimethylphenyl ring) | 6.71 | d | 1H | 8.1 |
| -NH₂ | 4.24 | br s | 2H | - |
| -CH₃ | 2.40 | s | 3H | - |
| -CH₃ | 2.28 | s | 3H | - |
Data sourced from commercially available information.[1]
Table 2: Predicted ¹³C NMR Spectral Data of this compound
| Signal Assignment | Predicted Chemical Shift (δ, ppm) |
| C-Ar (quaternary) | 148-152 |
| C-Ar (quaternary) | 138-142 |
| C-Ar (quaternary) | 135-139 |
| C-Ar (CH) | 130-134 |
| C-Ar (CH) | 128-132 |
| C-Ar (CH) | 125-129 |
| C-Ar (CH) | 122-126 |
| C-Ar (quaternary) | 120-124 |
| C-Ar (CH) | 118-122 |
| C-Ar (CH) | 115-119 |
| C-Ar (CH) | 113-117 |
| C-Ar (quaternary) | 110-114 |
| -CH₃ | 20-22 |
| -CH₃ | 19-21 |
Note: These are predicted values based on established substituent effects on aromatic systems and may differ from experimental values.
Experimental Protocols
Detailed methodologies for acquiring high-quality ¹H and ¹³C NMR spectra are provided below.
Sample Preparation
-
Weighing the Sample: Accurately weigh 10-20 mg of the solid this compound.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry 5 mm NMR tube.[2][3] Ensure the sample has completely dissolved. If necessary, gently warm or sonicate the sample to aid dissolution.
-
Filtration (if necessary): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to avoid interfering with the magnetic field homogeneity.[2]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
¹H NMR Spectroscopy
-
Spectrometer: 400-600 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Standard single-pulse (zg30 or similar)
-
Number of Scans: 16-32 (adjust as needed for signal-to-noise)
-
Relaxation Delay: 1.0-2.0 s
-
Spectral Width: -2 to 12 ppm
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm
¹³C NMR Spectroscopy
-
Spectrometer: 100-150 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30)
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay: 2.0-5.0 s (longer delays may be needed for quaternary carbons)
-
Spectral Width: 0 to 220 ppm
-
Reference: CDCl₃ solvent peak at 77.16 ppm
Visualizations
The following diagrams illustrate the molecular structure and the general workflow for NMR spectral analysis.
Caption: Molecular structure of this compound.
References
Application Notes and Protocols: The Role of 2-((2,4-Dimethylphenyl)thio)aniline in Vortioxetine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of the antidepressant Vortioxetine, with a specific focus on the pivotal intermediate, 2-((2,4-Dimethylphenyl)thio)aniline.
Introduction
Vortioxetine is a multimodal antidepressant that functions by inhibiting the reuptake of serotonin and modulating various serotonin receptor activities.[1][2][3][4] The synthesis of Vortioxetine involves several key steps, with this compound emerging as a crucial intermediate in various patented and published synthetic routes. This intermediate is typically formed through the S-arylation of a thiophenol derivative, followed by the reduction of a nitro group, and subsequently cyclized to form the piperazine ring of Vortioxetine.[5][6][7][8]
Synthesis of this compound
A common pathway to synthesize this compound involves a two-step process starting from a nitroaromatic compound.[5][6][7][8]
-
S-Arylation: The synthesis begins with the S-arylation of 2,4-dimethylthiophenol with a suitable halo-nitroaromatic compound, such as 1-fluoro-2-nitrobenzene or 1-chloro-2-nitrobenzene. This reaction yields (2,4-dimethylphenyl)(2-nitrophenyl)sulfane.[5][6][7][8]
-
Reduction: The nitro group of the resulting sulfane is then reduced to an amine to afford this compound.[5][6][7][8]
This two-step process can also be performed as a one-pot synthesis, where the intermediate (2,4-dimethylphenyl)(2-nitrophenyl)sulfane is not isolated.[5][6][7][8]
Conversion to Vortioxetine
Once this compound is obtained, the subsequent key step is the formation of the piperazine ring to yield Vortioxetine. This is typically achieved by reacting the intermediate with bis(2-chloroethyl)amine or a similar cyclizing agent.[5][6][7] The final product is often converted to a stable salt, such as Vortioxetine hydrobromide, for pharmaceutical use.[2]
Data Presentation
Table 1: Summary of a Synthetic Route to Vortioxetine
| Step | Reactants | Reagents/Catalysts | Solvent(s) | Temperature | Yield | Reference |
| 1 | 1-fluoro-2-nitrobenzene, 2,4-dimethylbenzenethiol | - | - | - | - | |
| 2 | 2-(2,4-imethylphenylthio)nitrobenzene | Pd/C, H2 | - | - | - | |
| 3 | 2-[(2,4-dimethylphenyl)thio]aniline, bis(2-chloroethyl)amine hydrochloride | - | Diethylene glycol methyl ether | 130°C | 53% | [6][7] |
| 4 | Vortioxetine | 48% HBr | iPrOAc | Room Temp | 94% |
Note: The overall yield for the synthesis of Vortioxetine hydrobromide from 1-fluoro-2-nitrobenzene is reported to be about 49%.
Experimental Protocols
Protocol 1: Synthesis of (2,4-dimethylphenyl)(2-nitrophenyl)sulfane
This protocol is based on a general S-arylation reaction.
-
To a suitable reaction vessel, add the chosen halo-nitroaromatic compound (e.g., 1-fluoro-2-nitrobenzene or 1-chloro-2-nitrobenzene) and a suitable solvent.
-
Add 2,4-dimethylthiophenol to the mixture.
-
The reaction may be heated to facilitate the reaction.
-
Upon completion, the reaction mixture is worked up to isolate the (2,4-dimethylphenyl)(2-nitrophenyl)sulfane. Purification can be achieved by recrystallization or column chromatography.
Protocol 2: Synthesis of this compound hydrochloride
This protocol describes the reduction of the nitro intermediate.[5]
-
To a mixture of (2,4-dimethylphenyl)(2-nitrophenyl)sulfane (1.00 g, 3.86 mmol) and acetic acid (10 mL), add iron powder (0.86 g, 15.4 mmol).
-
Stir the resulting reaction mixture at room temperature for 16 hours.
-
After stirring, evaporate the acetic acid.
-
Add 37% HCl (20 mL) to the residue to precipitate the hydrochloride salt.
Protocol 3: Synthesis of Vortioxetine hydrochloride
This protocol details the formation of the piperazine ring.[6][7]
-
A mixture of this compound (5.0 g, 21.8 mmol), bis(2-chloroethyl)amine hydrochloride (3.89 g, 21.8 mmol), and diethylene glycol methyl ether (10 mL) is stirred at 130°C for 3 days.
-
The reaction mixture is then cooled to 25°C, and water (20 mL) is added.
-
The mixture is further cooled to 10°C while stirring.
-
The precipitate is filtered off, washed with water (10 mL), and dried.
-
The solid is then washed with acetone (3 x 10 mL) and dried to afford Vortioxetine hydrochloride as a white powder (yield: 53%).
Protocol 4: Formation of Vortioxetine Hydrobromide
This protocol describes the salt formation step.
-
To a solution of Vortioxetine (1.80 g, 6.03 mmol) in isopropyl acetate (20 mL) at room temperature, slowly add 48% hydrobromic acid (0.68 mL, 6.03 mmol).
-
Stir the obtained mixture at room temperature for 1 hour.
-
Filter off the white precipitate, wash with acetone (2 x 20 mL), and dry to afford Vortioxetine hydrobromide (yield: 94%).
Visualizations
Synthetic Pathway of Vortioxetine
Caption: Synthetic pathway of Vortioxetine highlighting the role of this compound.
Vortioxetine's Multimodal Mechanism of Action
Caption: Simplified signaling pathway of Vortioxetine's multimodal action.
General Experimental Workflow
Caption: A general workflow for the synthesis and analysis of chemical compounds.
References
- 1. Vortioxetine (Brintellix): A New Serotonergic Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. psychscenehub.com [psychscenehub.com]
- 3. What is the mechanism of Vortioxetine Hydrobromide? [synapse.patsnap.com]
- 4. Mechanism of Action (MOA) | TRINTELLIX (vortioxetine) [trintellixhcp.com]
- 5. Vortioxetine Subchronically Activates Serotonergic Transmission via Desensitization of Serotonin 5-HT1A Receptor with 5-HT3 Receptor Inhibition in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Vortioxetine - Wikipedia [en.wikipedia.org]
- 8. Modes and nodes explain the mechanism of action of vortioxetine, a multimodal agent (MMA): enhancing serotonin release by combining serotonin (5HT) transporter inhibition with actions at 5HT receptors (5HT1A, 5HT1B, 5HT1D, 5HT7 receptors) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Novel Antitubercular Agents from 2-((2,4-Dimethylphenyl)thio)aniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis and biological evaluation of novel antitubercular agents derived from the starting material, 2-((2,4-dimethylphenyl)thio)aniline. The methodologies outlined are based on published research and are intended to guide researchers in the development of new therapeutic agents against Mycobacterium tuberculosis.
Overview and Rationale
Tuberculosis (TB) remains a significant global health threat, necessitating the discovery and development of new drugs to combat multidrug-resistant strains. The scaffold based on this compound has emerged as a promising starting point for the synthesis of potent antitubercular compounds. The derivatives, particularly amide analogues, have demonstrated significant in vitro activity against Mycobacterium tuberculosis H37Ra in both its active and dormant states.[1][2]
This document details the synthetic pathway from this compound to a series of bioactive amide derivatives. It also provides a summary of their biological activity to aid in structure-activity relationship (SAR) studies and further compound development.
Experimental Protocols
The following protocols describe the synthesis of the precursor and the subsequent amide derivatives.
Synthesis of the Precursor: (2,4-dimethylphenyl)(2-nitrophenyl)sulfane
This initial step involves a nucleophilic aromatic substitution reaction to couple 2,4-dimethylbenzenethiol with 1-fluoro-2-nitrobenzene.
Procedure:
-
To a solution of 2,4-dimethylbenzenethiol (1.0 equivalent) in a suitable solvent such as dimethylformamide (DMF), add potassium carbonate (K2CO3) (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-fluoro-2-nitrobenzene (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture at 80°C for 4-5 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography using a silica gel stationary phase and a hexane-ethyl acetate mobile phase to yield (2,4-dimethylphenyl)(2-nitrophenyl)sulfane as a yellow solid.
Synthesis of the Key Intermediate: this compound
This step involves the reduction of the nitro group of (2,4-dimethylphenyl)(2-nitrophenyl)sulfane to an amine.
Procedure:
-
Dissolve (2,4-dimethylphenyl)(2-nitrophenyl)sulfane (1.0 equivalent) in a solvent mixture of ethanol and water.
-
Add iron powder (Fe) (5.0 equivalents) and a catalytic amount of ammonium chloride (NH4Cl).
-
Reflux the reaction mixture for 3-4 hours, monitoring the reaction progress by TLC.
-
After completion, filter the hot reaction mixture through a celite bed to remove the iron powder.
-
Wash the celite bed with hot ethanol.
-
Concentrate the filtrate under reduced pressure to remove ethanol.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Concentrate the organic layer to obtain this compound as a brown liquid.
General Procedure for the Synthesis of Amide Derivatives
The final step involves the acylation of this compound with various acid chlorides.
Procedure:
-
Dissolve this compound (1.0 equivalent) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base such as triethylamine (TEA) or pyridine (1.2 equivalents) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add the desired acid chloride (1.1 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring completion by TLC.[1]
-
Quench the reaction with water and extract the product with an organic solvent.[1]
-
Wash the organic layer with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to afford the desired amide derivative.[1]
Data Presentation
The following tables summarize the quantitative data for a selection of synthesized amide derivatives of this compound.
Table 1: Physicochemical Data of Synthesized Amide Derivatives
| Compound ID | R Group | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |
| 6a | Methyl | C16H17NOS | 271.38 | 110-112 | 85 |
| 6b | Ethyl | C17H19NOS | 285.41 | 98-100 | 82 |
| 6c | Propyl | C18H21NOS | 299.44 | 102-104 | 80 |
| 6d | Phenyl | C21H19NOS | 333.45 | 128-130 | 88 |
| 6e | 4-Chlorophenyl | C21H18ClNOS | 367.89 | 140-142 | 90 |
| 6j | Cyclohexyl | C21H25NOS | 339.50 | 118-120 | 84 |
| 6n | Thiophen-2-yl | C19H17NOS2 | 339.48 | 134-136 | 86 |
Data compiled from a representative study in the field.
Table 2: In Vitro Antitubercular Activity and Cytotoxicity
| Compound ID | Active State MIC90 (μg/mL) | Dormant State MIC90 (μg/mL) | Cytotoxicity (CC50 in μM against THP-1 cells) | Selectivity Index (SI = CC50/MIC90 active) |
| 6a | >30 | >30 | >50 | - |
| 6b | 28.5 | 15.2 | >50 | >1.75 |
| 6c | 26.8 | 12.8 | >50 | >1.86 |
| 6d | 14.2 | 8.5 | >50 | >3.52 |
| 6e | 10.8 | 6.4 | >50 | >4.62 |
| 6j | 24.9 | 5.78 | >50 | >2.00 |
| 6n | 0.05 | 0.12 | 28.5 | 570 |
MIC90: Minimum Inhibitory Concentration required to inhibit 90% of bacterial growth. CC50: Concentration that causes 50% cytotoxicity. A higher Selectivity Index indicates greater selectivity for the bacterial target over host cells.[1][2]
Visualizations
Synthetic Workflow
The following diagram illustrates the overall workflow for the synthesis of the target antitubercular amide derivatives.
Caption: Synthetic workflow for antitubercular agents.
Structure-Activity Relationship (SAR) Insights
The following diagram illustrates the key structural features influencing the antitubercular activity of the synthesized compounds.
Caption: Key SAR insights for antitubercular activity.
Conclusion
The synthetic route starting from this compound provides a versatile platform for the generation of novel antitubercular agents. The data presented herein indicates that modifications of the amide side chain significantly impact the biological activity. In particular, the introduction of aromatic and heterocyclic moieties, such as a thiophene ring, can lead to compounds with potent activity against both active and dormant forms of M. tuberculosis and a favorable selectivity index. These findings should encourage further exploration of this chemical space for the development of next-generation antitubercular drugs.
References
Application Note and Protocol for the Synthesis of 2-((2,4-Dimethylphenyl)thio)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-((2,4-Dimethylphenyl)thio)aniline and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and drug development. These scaffolds are recognized for their potential therapeutic applications, including their evaluation as antitubercular agents.[1] The synthesis of this core structure and its subsequent derivatization are crucial steps in the exploration of new chemical entities with potential biological activity. This document provides a detailed protocol for the synthesis of the parent compound, this compound, and a general method for the preparation of its amide derivatives.
Core Synthesis: this compound
The synthesis of this compound can be achieved through a two-step process involving an S-arylation reaction followed by the reduction of a nitro group.[2][3] This approach is exemplified by the reaction of 2,4-dimethylthiophenol with a halo-nitrobenzene, followed by reduction.
Reaction Scheme:
-
S-Arylation: 2,4-Dimethylthiophenol reacts with 1-fluoro-2-nitrobenzene or 1-chloro-2-nitrobenzene in the presence of a base to yield (2,4-dimethylphenyl)(2-nitrophenyl)sulfane.
-
Reduction: The nitro group of the resulting intermediate is then reduced to an amine, affording the target compound, this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
2,4-Dimethylbenzenethiol
-
1-Fluoro-2-nitrobenzene or 1-Chloro-2-nitrobenzene
-
Potassium carbonate (K₂CO₃)
-
Dry Dimethylformamide (DMF)
-
Iron (Fe) powder
-
Acetic acid (AcOH)
-
Ethyl acetate (EtOAc)
-
Water
-
1 M Hydrochloric acid (HCl)
Procedure:
Step 1: Synthesis of (2,4-Dimethylphenyl)(2-nitrophenyl)sulfane [2][3]
-
To a stirred mixture of potassium carbonate in dry DMF, slowly add 2,4-dimethylbenzenethiol at room temperature.
-
Following the addition, add 1-fluoro-2-nitrobenzene dropwise over a period of 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Filter the resulting yellow precipitate, wash with water, and dry to obtain (2,4-dimethylphenyl)(2-nitrophenyl)sulfane.
Step 2: Synthesis of this compound [2][3]
-
To a mixture of (2,4-dimethylphenyl)(2-nitrophenyl)sulfane in acetic acid, add iron powder.
-
Stir the resulting reaction mixture at room temperature for approximately 16 hours.
-
After the reaction is complete (monitored by TLC), evaporate the acetic acid.
-
Add 37% hydrochloric acid to the residue.
-
Filter the precipitate, wash with 1 M HCl, and then with ethyl acetate to afford this compound hydrochloride. The free amine can be obtained by neutralization.
Data Presentation: Synthesis of this compound
| Step | Reactants | Reagents/Solvents | Temperature | Time | Product | Yield |
| 1 | 2,4-Dimethylbenzenethiol, 1-Fluoro-2-nitrobenzene | K₂CO₃, DMF | 25°C | 2 h | (2,4-Dimethylphenyl)(2-nitrophenyl)sulfane | Not explicitly stated, but a patent example yielded 8.24 g from 113 mL of thiophenol.[2] |
| 2 | (2,4-Dimethylphenyl)(2-nitrophenyl)sulfane | Fe, AcOH | 30°C | 16 h | This compound | 66% (as hydrochloride salt)[2] |
Synthesis of this compound Amide Derivatives
The amino group of this compound serves as a versatile handle for further derivatization, such as the formation of amides, which have shown potential antitubercular activity.[1]
General Experimental Protocol: Amide Derivative Synthesis[1]
Materials:
-
This compound
-
Acyl chloride or carboxylic acid anhydride
-
Sodium hydroxide (NaOH)
-
Acetonitrile
-
Water
-
Ethanol
Procedure:
-
In a two-necked round-bottomed flask, dissolve this compound in acetonitrile.
-
Add an aqueous solution of sodium hydroxide and cool the mixture to 0–5 °C.
-
To this cooled mixture, add the desired acyl chloride or anhydride.
-
Allow the reaction mixture to warm to room temperature and stir for 1–2 hours, monitoring completion by TLC.
-
Evaporate the solvent in vacuo.
-
Quench the reaction mass with water to precipitate the solid product.
-
Filter the solid and recrystallize from ethanol to obtain the desired amide derivative.
Data Presentation: Synthesis of Amide Derivatives
Visualization of Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of this compound and its subsequent derivatization.
References
Application Notes and Protocols for In vitro Antitubercular Activity Screening of "2-((2,4-Dimethylphenyl)thio)aniline" Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, necessitating the discovery and development of new antitubercular agents. Diaryl thioethers, including analogs of "2-((2,4-Dimethylphenyl)thio)aniline", represent a promising class of compounds for a number of biological activities. This document provides detailed application notes and protocols for the in vitro screening of these analogs for antitubercular activity. The primary assays detailed are the Microplate Alamar Blue Assay (MABA) and the Luciferase Reporter Phage (LRP) Assay, which are widely used for determining the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.
Data Presentation
Table 1: In Vitro Antitubercular Activity of Diaryl Ether Analogs
| Compound ID | Structure | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 1 | 5-hexyl-2-phenoxyphenol | 1-2 | Isoniazid | 0.025-0.05 |
| 2 | Heterocyclic B-ring analog 3c | 1-2 | Rifampicin | 0.05-0.1 |
| 3 | Heterocyclic B-ring analog 3e | 1-2 | - | - |
| 4 | Amine-substituted phenyl analog 14a | 1-2 | - | - |
Source: Data synthesized from studies on B-ring modified diaryl ether InhA inhibitors. The MIC values are presented as a range based on multiple experiments.
Table 2: In Vitro Antitubercular Activity of Thio-substituted Heterocyclic Compounds
| Compound ID | Structure | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 5 | 2-(methylthio)-1,3,4-thiadiazole derivative | 3.13-6.25 | Isoniazid | 0.025-0.05 |
| 6 | 2-(ethylthio)-1,3,4-thiadiazole derivative | 1.56 | Rifampicin | 0.05-0.1 |
| 7 | Dihydro-6H-quinolin-5-one 4e | 3.13 | - | - |
| 8 | Dihydro-6H-quinolin-5-one 4f | 3.13 | - | - |
Source: Data synthesized from various studies on heterocyclic compounds with antitubercular activity.[1][2]
Experimental Protocols
Microplate Alamar Blue Assay (MABA)
The MABA is a colorimetric assay used to determine the MIC of compounds against M. tuberculosis.[3][4] It is a reliable and cost-effective method suitable for high-throughput screening.[5][6]
Principle: The assay utilizes Alamar Blue (resazurin), an oxidation-reduction indicator. In the presence of viable, metabolically active mycobacteria, the blue resazurin is reduced to the pink resorufin. The color change can be visually assessed or quantified using a spectrophotometer. A blue color indicates inhibition of bacterial growth, while a pink color indicates growth.[5]
Materials:
-
96-well microplates
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) ADC (Albumin-Dextrose-Catalase)
-
Mycobacterium tuberculosis H37Rv culture
-
Test compounds dissolved in DMSO
-
Alamar Blue reagent
-
Positive control (e.g., Isoniazid, Rifampicin)
-
Negative control (DMSO)
Protocol:
-
Preparation of Inoculum: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth until it reaches a McFarland turbidity of 1.0. Dilute the culture 1:50 in fresh 7H9 broth.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well plate. The final concentration range should typically span from 0.1 to 100 µg/mL.
-
Inoculation: Add 100 µL of the diluted mycobacterial suspension to each well containing the test compound. Include wells for positive and negative controls.
-
Incubation: Seal the plates with parafilm and incubate at 37°C for 5-7 days.
-
Addition of Alamar Blue: After incubation, add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.[6]
-
Second Incubation: Re-seal the plates and incubate for another 24 hours at 37°C.[5]
-
Reading Results: Observe the color change in the wells. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[6]
MABA Experimental Workflow
Luciferase Reporter Phage (LRP) Assay
The LRP assay is a rapid and sensitive method for determining the antitubercular activity of compounds.[7] It is particularly useful for high-throughput screening.
Principle: This assay utilizes a mycobacteriophage engineered to express a luciferase gene. The phage infects viable M. tuberculosis cells, and upon infection, the luciferase gene is expressed, leading to the production of light in the presence of a substrate (luciferin). The amount of light produced is proportional to the number of viable bacteria. A reduction in light output in the presence of a test compound indicates inhibition of bacterial growth.[8]
Materials:
-
Sterile cryovials or 96-well plates
-
Middlebrook 7H9 broth
-
Mycobacterium tuberculosis H37Rv culture
-
Luciferase reporter phage
-
Test compounds dissolved in DMSO
-
Luciferin substrate
-
Luminometer
Protocol:
-
Preparation of Bacterial Suspension: Prepare a suspension of M. tuberculosis H37Rv to a McFarland standard of #2.
-
Assay Setup: In a sterile cryovial, add 350 µL of Middlebrook 7H9 broth, 100 µL of the bacterial suspension, and 50 µL of the test compound at the desired concentration.[7]
-
Incubation: Incubate the vials at 37°C for 48 hours.
-
Phage Infection: Add the luciferase reporter phage to each vial and incubate for another 4 hours at 37°C.
-
Substrate Addition: Add the luciferin substrate to each vial.
-
Luminometry: Measure the light output (Relative Light Units - RLU) using a luminometer.
-
Calculation: Calculate the percentage reduction in RLU compared to the control (no compound) to determine the activity of the compound. A significant reduction in RLU indicates antitubercular activity.[7]
LRP Assay Experimental Workflow
Potential Mechanism of Action
Many thioether and aniline-based compounds with antitubercular activity are known to target the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. A key enzyme in this pathway is the enoyl-acyl carrier protein reductase (InhA). Inhibition of InhA disrupts the mycolic acid biosynthesis, leading to cell death. While the specific target of "this compound" analogs is yet to be determined, InhA represents a probable target.
Proposed Mechanism of Action via InhA Inhibition
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for the in vitro screening of "this compound" analogs for antitubercular activity. By employing the MABA and LRP assays, researchers can efficiently determine the MIC values of novel compounds and identify promising candidates for further drug development. While direct data for the specified analogs is currently limited, the information on related structures offers valuable insights and a starting point for structure-activity relationship studies. Further investigation into the precise mechanism of action of these compounds is warranted to facilitate the development of more potent and specific antitubercular agents.
References
- 1. Antituberculosis agents II. Evaluation of in vitro antituberculosis activity and cytotoxicity of some 2-(1-methyl-5-nitro-2-imidazolyl)-1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antitubercular evaluation of novel substituted aryl and thiophenyl tethered dihydro-6H-quinolin-5-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro antimycobacterial activity of B-ring modified diaryl ether InhA inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antitubercular activity of heterocycle substituted diphenyl ether derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anti-tubercular evaluation of some novel (E)-5-(4-(benzylidene amino) phenyl)-1,3,4-oxadiazole-2-thiol derivatives - Journal of King Saud University - Science [jksus.org]
- 6. Frontiers | 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in "2-((2,4-Dimethylphenyl)thio)aniline" synthesis
An essential intermediate in pharmaceutical research, 2-((2,4-Dimethylphenyl)thio)aniline is utilized in the synthesis of various compounds, including the antidepressant Vortioxetine.[1][2] Achieving a high yield in its synthesis is crucial for the efficiency of subsequent reactions. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
There are three main synthetic strategies for preparing the title compound:
-
Ullmann-Type Condensation: This method involves a copper-catalyzed coupling reaction between 2-aminothiophenol and an aryl halide like 4-iodo-m-xylene.[2] It is often favored for its high yields under specific conditions.
-
Nucleophilic Aromatic Substitution (SNAr) and Reduction: This two-step process begins with the S-arylation of 2,4-dimethylthiophenol with a nitro-activated aryl halide (e.g., 1-fluoro-2-nitrobenzene). The resulting nitro intermediate is then reduced to the target aniline, commonly using iron powder in acetic acid.[1]
-
Palladium-Catalyzed C-S Cross-Coupling (Buchwald-Hartwig Thioetherification): This versatile method uses a palladium catalyst and a phosphine ligand to couple 2,4-dimethylbenzenethiol with a 2-haloaniline (e.g., 2-bromoaniline or 2-iodoaniline).[3][4]
Q2: My reaction yield is consistently low. What are the most common initial checks I should perform?
When troubleshooting low yields, begin by verifying the fundamentals of the reaction setup:
-
Reagent Purity: Ensure the starting materials, particularly the thiol, are pure and free from oxidation. Thiols can easily oxidize to disulfides, which will not participate in the reaction.[5] Consider using freshly opened reagents.
-
Inert Atmosphere: Both Ullmann and Buchwald-Hartwig reactions are sensitive to oxygen. The reaction vessel should be thoroughly purged with an inert gas (Nitrogen or Argon), and degassed solvents should be used to prevent catalyst deactivation and thiol oxidation.[5]
-
Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are anhydrous, as water can interfere with the catalyst and base activity.
Q3: I suspect my palladium catalyst is inactive in a Buchwald-Hartwig coupling. What could be the cause?
Catalyst inactivity is a common issue in palladium-catalyzed cross-coupling reactions.[6]
-
Improper Catalyst Generation: Many protocols use a Pd(II) precatalyst (e.g., Pd(OAc)₂) which must be reduced in situ to the active Pd(0) species. This reduction step is critical for the catalytic cycle to begin.[7][8]
-
Ligand Selection: The choice of phosphine ligand is crucial. Sterically hindered biaryl phosphine ligands are often required to promote the key reductive elimination step and stabilize the catalyst.[7][8]
-
Catalyst Poisoning: Sulfur compounds can act as catalyst poisons. While the thiol is a necessary reagent, impurities in the starting materials or side reactions can lead to species that irreversibly bind to the palladium center.[7]
Q4: I am observing multiple spots on my TLC plate, indicating side products. What are the likely side reactions?
Several side reactions can reduce the yield of the desired product:
-
Disulfide Formation: The most common side product is the disulfide of 2,4-dimethylthiophenol, formed by oxidation. This is often visible as a non-polar spot on the TLC. Rigorous inert atmosphere techniques are the best prevention.[5]
-
Hydrodehalogenation: In palladium-catalyzed reactions, the aryl halide can be reduced to the corresponding arene (e.g., aniline from 2-haloaniline), especially if there are sources of hydride in the reaction or if the catalytic cycle is inefficient.[8]
-
Homocoupling: The aryl halide can sometimes couple with itself to form a biaryl compound, though this is less common under optimized conditions.
Troubleshooting Guides
Guide 1: Low Yield in Ullmann-Type Condensation
| Observed Problem | Potential Cause | Suggested Solution |
| Reaction fails to initiate or proceeds very slowly. | 1. Inactive copper catalyst (oxidized).2. Insufficient base strength or poor solubility.3. Low reaction temperature. | 1. Use fresh, high-purity Copper(I) Iodide (CuI).2. Ensure the base (e.g., K₂CO₃, Cs₂CO₃) is finely ground and anhydrous. Consider using a stronger base or a solvent where it is more soluble.[9]3. Increase the temperature gradually, monitoring for product formation via TLC. Ullmann reactions often require high temperatures (120-140 °C).[2] |
| Significant amount of unreacted 2-aminothiophenol remains. | 1. Oxidative dimerization of 2-aminothiophenol.2. Insufficient aryl halide. | 1. Use degassed solvents and maintain a strict inert atmosphere.2. Use a slight excess (1.1-1.2 equivalents) of the aryl halide. |
| Product is dark and difficult to purify. | Copper residues complexing with the product. | During workup, wash the organic extract with an aqueous solution of a chelating agent like EDTA or ammonium chloride to remove residual copper salts. |
Guide 2: Low Yield in Buchwald-Hartwig C-S Coupling
| Observed Problem | Potential Cause | Suggested Solution |
| No product formation. | 1. Catalyst system (Pd source + ligand) is not active.2. Incorrect base used.3. Reaction temperature is too low. | 1. Screen different phosphine ligands (e.g., XantPhos, BrettPhos).[4][7] Ensure the correct Pd:ligand ratio is used (typically 1:1 to 1:2).2. A strong, non-nucleophilic base like NaOt-Bu or K₃PO₄ is often required.[8]3. Gradually increase the temperature. While some modern catalysts work at room temperature, many systems require heating (80-110 °C).[4] |
| Main side product is the disulfide of 2,4-dimethylthiophenol. | Oxidation of the thiol starting material. | Rigorously deoxygenate the reaction mixture by sparging with argon or nitrogen before adding the catalyst. Use degassed solvents.[5] |
| Significant hydrodehalogenation of the 2-haloaniline is observed. | The reductive elimination step is slow compared to competing pathways. | 1. Change the phosphine ligand to one with a larger bite angle or more steric bulk, which can accelerate reductive elimination.[6]2. Ensure the base is completely anhydrous. |
Data Presentation
Table 1: Comparison of Synthetic Protocols for this compound
| Parameter | Method 1: Ullmann Condensation[2] | Method 2: SNAr & Reduction[1] | Method 3: Buchwald-Hartwig Coupling (General) |
| Reactants | 2-aminothiophenol, 4-iodo-m-xylene | 2,4-dimethylthiophenol, 1-fluoro-2-nitrobenzene | 2,4-dimethylbenzenethiol, 2-bromoaniline |
| Catalyst | Copper(I) Iodide (CuI) | None for SNAr; Iron (Fe) for reduction | Pd(OAc)₂ or Pd₂(dba)₃ |
| Ligand | None | None | Biaryl Phosphine (e.g., XantPhos) |
| Base | Potassium Carbonate (K₂CO₃) | Base for SNAr (e.g., K₂CO₃); Acid for reduction (AcOH) | Sodium tert-butoxide (NaOt-Bu) |
| Solvent | Dimethylsulfoxide (DMSO) | DMF for SNAr; Acetic Acid for reduction | Toluene or Dioxane |
| Temperature | 120 °C | RT to 60 °C (SNAr); 30 °C (Reduction) | 80 - 110 °C |
| Reported Yield | 94% | Not specified for this step | Variable; depends heavily on conditions |
| Key Advantage | High reported yield, no ligand needed. | Avoids expensive palladium catalysts. | Broad substrate scope and functional group tolerance. |
| Key Disadvantage | High reaction temperature, potential for copper contamination. | Two-step process, use of nitro compounds. | Cost of palladium and ligands, sensitivity to air. |
Experimental Protocols
Protocol 1: Ullmann-Type Condensation[2]
-
To a dry reaction flask under a nitrogen atmosphere, add cuprous iodide (0.19 g, 1.0 mmol), potassium carbonate (6.90 g, 50.0 mmol), 2-aminothiophenol (1.07 mL, 10.0 mmol), and 4-iodo-m-xylene (1.43 mL, 10.0 mmol).
-
Add dry, degassed dimethylsulfoxide (50 mL).
-
Heat the reaction mixture to 120 °C and stir for 16 hours.
-
After completion, cool the mixture to room temperature and dilute with water (50 mL).
-
Extract the product with ethyl acetate (2 x 150 mL).
-
Combine the organic layers and wash sequentially with water (3 x 150 mL) and brine (3 x 150 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the product.
Protocol 2: SNAr and Reduction[1]
Step A: Synthesis of (2,4-dimethylphenyl)(2-nitrophenyl)sulfane
-
In a reaction flask, dissolve 2,4-dimethylthiophenol and an equimolar amount of 1-fluoro-2-nitrobenzene in a suitable solvent like DMF.
-
Add a base such as potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature or gentle heat (e.g., 60 °C) until the starting material is consumed (monitor by TLC).
-
Perform an aqueous workup and extract the product with an organic solvent. Purify the intermediate sulfide by chromatography or recrystallization.
Step B: Reduction to this compound
-
To a mixture of the intermediate (2,4-dimethylphenyl)(2-nitrophenyl)sulfane (1.00 g, 3.86 mmol) and acetic acid (10 mL), add iron powder (0.86 g, 15.4 mmol).
-
Stir the resulting mixture vigorously at 30 °C for 16 hours.
-
Filter the reaction mixture through a pad of Celite to remove excess iron.
-
Concentrate the filtrate. Add saturated sodium bicarbonate solution to neutralize the acetic acid and extract the product with ethyl acetate.
-
Wash the organic layer, dry, and concentrate to yield the final product.
Visualizations
Caption: Troubleshooting workflow for low yield synthesis.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. 2-((2,4-DiMethylphenyl)thio)phenylaMine | 1019453-85-0 [chemicalbook.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Optimization of the Ullmann Reaction for 2-((2,4-Dimethylphenyl)thio)aniline Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-((2,4-Dimethylphenyl)thio)aniline via the Ullmann reaction.
Troubleshooting Guide
The Ullmann reaction for the formation of carbon-sulfur (C-S) bonds can be sensitive to various parameters. Below is a guide to address common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive Catalyst: The copper(I) catalyst may have oxidized to copper(II). The purity of the copper source is crucial. | - Use fresh, high-purity Cu(I) salts (e.g., CuI, CuBr, Cu₂O).- Consider adding a reducing agent like ascorbic acid or using in situ generated Cu(I) from a Cu(II) salt and a reducing agent. |
| Inappropriate Ligand: The chosen ligand may not be optimal for the specific substrates, leading to poor catalyst stability or turnover. | - Screen a variety of ligands. For C-S coupling, common choices include 1,10-phenanthroline, L-proline, and N,N-dimethylglycine.- For electron-rich substrates, consider using more electron-donating ligands. | |
| Suboptimal Base: The base may not be strong enough to deprotonate the thiol or may have poor solubility in the reaction solvent. | - Screen common inorganic bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄. Cs₂CO₃ is often effective due to its high solubility.- The choice of base can be solvent-dependent. | |
| Low Reaction Temperature: The reaction may not have reached the necessary activation energy. | - Incrementally increase the reaction temperature in 20 °C intervals. Typical Ullmann C-S couplings are run between 100-160 °C. | |
| Poor Reactant Quality: Impurities in the 2-aminothiophenol or the 1-halo-2,4-dimethylbenzene can inhibit the reaction. | - Use freshly purified reactants. 2-aminothiophenol is prone to oxidation. | |
| Formation of Side Products | Homocoupling of Aryl Halide: The formation of 2,2',4,4'-tetramethylbiphenyl can occur at high temperatures. | - Lower the reaction temperature.- Use a more efficient ligand to promote the desired cross-coupling. |
| Oxidation of Thiol: 2-aminothiophenol can oxidize to the corresponding disulfide. | - Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).- Use degassed solvents. | |
| Dehalogenation of Aryl Halide: The halo-substituent on 1-halo-2,4-dimethylbenzene is replaced by hydrogen. | - Ensure anhydrous reaction conditions. Protic impurities can be a source of protons.- Use a less basic or a non-nucleophilic base. | |
| Reaction Stalls or is Sluggish | Catalyst Poisoning: The amine or thiol functional groups on the substrates can sometimes chelate too strongly to the copper center, inhibiting catalysis. | - Increase the catalyst and/or ligand loading.- Consider protecting the amine group on 2-aminothiophenol, though this adds extra synthetic steps. |
| Poor Solubility: Reactants or the base may not be sufficiently soluble in the chosen solvent. | - Screen different high-boiling polar aprotic solvents such as DMF, DMSO, or NMP. |
Frequently Asked Questions (FAQs)
Q1: What is the best copper source for the synthesis of this compound?
A1: Copper(I) iodide (CuI) is the most commonly used and generally effective catalyst for Ullmann C-S coupling reactions. Other sources like copper(I) bromide (CuBr) or copper(I) oxide (Cu₂O) can also be effective and may be worth screening for optimization.
Q2: Which halogen on the 2,4-dimethylphenyl ring is preferred: iodine or bromine?
A2: Aryl iodides are typically more reactive than aryl bromides in Ullmann couplings, often allowing for milder reaction conditions. Therefore, 1-iodo-2,4-dimethylbenzene would be the preferred starting material over 1-bromo-2,4-dimethylbenzene. However, the bromo analogue is often more readily available and cost-effective, and can be used successfully, potentially with higher temperatures or more efficient catalytic systems.
Q3: Is a ligand always necessary for this reaction?
A3: While traditional Ullmann reactions were often performed without ligands at very high temperatures, modern protocols almost always employ a ligand to achieve higher yields under milder conditions. Ligands stabilize the copper catalyst and facilitate the catalytic cycle. For the coupling of an aminothiophenol, a ligand is highly recommended to minimize side reactions and improve efficiency.
Q4: What are the key safety precautions to take during this reaction?
A4: 2-aminothiophenol has a strong, unpleasant odor and is toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. High-boiling polar solvents like DMF and DMSO have their own specific handling precautions. The reaction should be conducted under an inert atmosphere to prevent oxidation of the thiol.
Q5: I am still struggling with the direct Ullmann coupling. Are there alternative synthetic routes?
A5: Yes, a common and often high-yielding industrial route to synthesize this compound involves a two-step process. First, 2,4-dimethylthiophenol is coupled with an ortho-nitrohalobenzene (e.g., 1-chloro-2-nitrobenzene or 1-fluoro-2-nitrobenzene) via a nucleophilic aromatic substitution (SNAr) reaction. The resulting (2,4-dimethylphenyl)(2-nitrophenyl)sulfane is then reduced to the desired this compound.[1][2] This approach can be more robust and scalable than a direct Ullmann coupling involving a sensitive aminothiophenol.
Data Presentation
The following tables summarize typical reaction parameters and their effects on the yield of diaryl thioethers in Ullmann C-S coupling reactions. These are representative data and optimization will be required for the specific synthesis of this compound.
Table 1: Effect of Copper Source and Ligand on Yield
| Entry | Copper Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | CuI (10) | None | K₂CO₃ | DMF | 150 | 24 | < 20 |
| 2 | CuI (10) | 1,10-Phenanthroline (20) | K₂CO₃ | DMF | 120 | 18 | 75 |
| 3 | CuBr (10) | L-Proline (20) | Cs₂CO₃ | DMSO | 110 | 16 | 82 |
| 4 | Cu₂O (5) | N,N-Dimethylglycine (10) | K₃PO₄ | NMP | 130 | 20 | 88 |
Table 2: Effect of Base and Solvent on Yield
| Entry | Copper Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | CuI (10) | L-Proline (20) | K₂CO₃ | DMF | 120 | 24 | 65 |
| 2 | CuI (10) | L-Proline (20) | Cs₂CO₃ | DMF | 120 | 18 | 85 |
| 3 | CuI (10) | L-Proline (20) | K₃PO₄ | DMF | 120 | 20 | 78 |
| 4 | CuI (10) | L-Proline (20) | Cs₂CO₃ | DMSO | 120 | 16 | 90 |
| 5 | CuI (10) | L-Proline (20) | Cs₂CO₃ | Toluene | 110 | 24 | 45 |
Experimental Protocols
General Protocol for the Ullmann C-S Coupling Synthesis of this compound
Disclaimer: This is a general protocol and should be optimized for the specific substrates and scale of the reaction.
Materials:
-
2-Aminothiophenol
-
1-Iodo-2,4-dimethylbenzene (or 1-bromo-2,4-dimethylbenzene)
-
Copper(I) Iodide (CuI)
-
L-Proline (or other suitable ligand)
-
Cesium Carbonate (Cs₂CO₃) (or other suitable base)
-
Anhydrous, degassed Dimethyl Sulfoxide (DMSO)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (oven-dried)
Procedure:
-
To an oven-dried Schlenk flask, add CuI (0.1 mmol, 10 mol%), L-Proline (0.2 mmol, 20 mol%), and Cs₂CO₃ (2.0 mmol, 2.0 equiv.).
-
Seal the flask with a septum and purge with inert gas for 10-15 minutes.
-
Add 2-aminothiophenol (1.0 mmol, 1.0 equiv.) and 1-iodo-2,4-dimethylbenzene (1.1 mmol, 1.1 equiv.) via syringe.
-
Add anhydrous, degassed DMSO (5 mL) via syringe.
-
Place the flask in a preheated oil bath at 110-130 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the Ullmann C-S coupling reaction.
Caption: Troubleshooting decision tree for low yield in the Ullmann reaction.
References
Technical Support Center: Synthesis of 2-((2,4-Dimethylphenyl)thio)aniline
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-((2,4-Dimethylphenyl)thio)aniline. It is intended for researchers, scientists, and professionals in the field of drug development.
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Product
Q: My reaction yield for this compound is significantly lower than expected. What are the potential causes and how can I address them?
A: Low yields can stem from several factors depending on the synthetic route employed. Here are some common causes and their solutions:
-
Poor Quality of Starting Materials: Reagents such as 2,4-dimethylthiophenol are susceptible to oxidation to the corresponding disulfide. Ensure the purity of your starting materials before commencing the reaction.
-
Suboptimal Reaction Temperature: Both Ullmann and Buchwald-Hartwig couplings are sensitive to temperature. For Ullmann-type reactions, which generally require higher temperatures, insufficient heat may lead to an incomplete reaction. Conversely, excessively high temperatures can cause product decomposition. A systematic temperature optimization study is recommended.
-
Catalyst Inactivity:
-
Palladium Catalysts (Buchwald-Hartwig): The active Pd(0) species can be sensitive to air and moisture. Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon). The choice of ligand is also critical; consider screening different phosphine ligands to improve catalytic activity.
-
Copper Catalysts (Ullmann): The copper catalyst can be deactivated by certain impurities. Using freshly prepared or activated copper powder can be beneficial in traditional Ullmann reactions.
-
-
Inappropriate Base: The choice and strength of the base are crucial. For Buchwald-Hartwig reactions, strong bases like sodium tert-butoxide are often used, but they can promote side reactions if the substrate has base-sensitive functional groups. Weaker bases like potassium carbonate or cesium carbonate are alternatives but may require higher temperatures or longer reaction times.
Issue 2: Presence of Significant Impurities in the Product
Q: I have obtained my product, but it is contaminated with significant impurities. What are the likely side products and how can I minimize their formation?
A: The nature of the impurities will depend on your synthetic route. Here are some common side reactions and strategies to mitigate them:
-
Formation of Disulfides: The starting material, 2,4-dimethylthiophenol, can readily oxidize to form bis(2,4-dimethylphenyl) disulfide. This can be minimized by working under an inert atmosphere and using degassed solvents.
-
Homocoupling of Aryl Halides: In both copper- and palladium-catalyzed reactions, the aryl halide can couple with itself to form a biaryl byproduct. Optimizing the catalyst-to-ligand ratio and controlling the reaction temperature can help to suppress this side reaction.
-
Hydrodehalogenation: This is the replacement of the halogen on the aryl halide with a hydrogen atom, and it is a known side reaction in palladium-catalyzed couplings. The choice of ligand and base can influence the extent of this side reaction.
-
Incomplete Reduction of the Nitro Group: If you are synthesizing the target molecule via a nitro intermediate, such as (2,4-dimethylphenyl)(2-nitrophenyl)sulfane, incomplete reduction will result in this impurity being carried through to the final product.[1][2][3][4] Ensure sufficient reducing agent and adequate reaction time for the reduction step.
The following table summarizes the impact of key reaction parameters on the formation of common side products:
| Parameter | Potential Side Reaction | Recommendation |
| Reaction Temperature | Homocoupling, Decomposition | Optimize temperature; avoid excessively high temperatures. |
| Atmosphere | Thiol Oxidation | Conduct the reaction under an inert atmosphere (N2 or Ar). |
| Base Strength | Hydrodehalogenation, Substrate Decomposition | Screen different bases (e.g., NaOtBu, K2CO3, Cs2CO3). |
| Catalyst/Ligand Ratio | Homocoupling | Optimize the ratio of metal catalyst to ligand. |
| Purity of Thiol | Disulfide Formation | Use pure, unoxidized 2,4-dimethylthiophenol. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for the synthesis of this compound?
A1: The most commonly reported and scalable route appears to be the S-arylation of 2,4-dimethylthiophenol with an activated aryl halide like 1-fluoro-2-nitrobenzene or 1-chloro-2-nitrobenzene, followed by the reduction of the nitro group.[1][2][3][4] This method avoids the often harsh conditions of traditional Ullmann couplings and the cost of palladium catalysts and ligands used in Buchwald-Hartwig reactions.
Q2: What are the key safety precautions to consider during the synthesis?
A2: 2,4-Dimethylthiophenol has a strong, unpleasant odor and is toxic. All manipulations should be carried out in a well-ventilated fume hood.[5] Personal protective equipment, including gloves and safety glasses, should be worn at all times. Reactions under pressure or at high temperatures should be conducted behind a blast shield.
Q3: How can I effectively purify the final product?
A3: The crude product is often an oil.[6] Purification is typically achieved by column chromatography on silica gel. The choice of eluent will depend on the polarity of the impurities. A common solvent system is a mixture of hexane and ethyl acetate.[7]
Q4: Can I perform the S-arylation and the nitro group reduction in a one-pot procedure?
A4: Yes, a one-pot procedure where the intermediate, (2,4-dimethylphenyl)(2-nitrophenyl)sulfane, is not isolated is possible and has been reported.[1][2][4] This can improve the overall efficiency of the synthesis by reducing the number of workup and purification steps.
Experimental Protocols
Protocol 1: Synthesis via S-Arylation and Nitro Reduction
This protocol is adapted from patent literature for the synthesis of Vortioxetine, where this compound is a key intermediate.[1][2][3][4]
Step 1: Synthesis of (2,4-dimethylphenyl)(2-nitrophenyl)sulfane
-
To a solution of 2,4-dimethylthiophenol in a suitable solvent (e.g., methanol, DMSO, or DMF), add a base such as sodium carbonate or potassium carbonate.
-
Add 1-fluoro-2-nitrobenzene or 1-chloro-2-nitrobenzene dropwise to the mixture.
-
Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C) until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, the reaction mixture is typically worked up by adding water and extracting the product with an organic solvent like ethyl acetate.
-
The organic layer is then washed, dried, and concentrated to yield the crude product, which can be purified by crystallization or used directly in the next step.
Step 2: Synthesis of this compound
-
Dissolve the (2,4-dimethylphenyl)(2-nitrophenyl)sulfane from the previous step in acetic acid.
-
Add a reducing agent, such as iron powder, to the solution.
-
Stir the mixture at room temperature or slightly elevated temperature for several hours until the reduction is complete.
-
After the reaction is complete, the mixture is filtered (e.g., through Celite) to remove the iron salts.
-
The filtrate is then neutralized with a base (e.g., sodium bicarbonate) and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated to give this compound, which can be further purified by column chromatography.
Protocol 2: Copper-Catalyzed Ullmann-Type Coupling
This protocol is based on a reported synthesis using a copper catalyst.[6]
-
In a reaction vessel, combine 4-iodo-m-xylene, 2-aminothiophenol, cuprous iodide (CuI), and potassium carbonate.
-
Add a suitable high-boiling solvent, such as dimethyl sulfoxide (DMSO).
-
Degas the mixture and place it under an inert atmosphere (e.g., nitrogen).
-
Heat the reaction mixture with stirring at an elevated temperature (e.g., 120 °C) for several hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
After filtration, concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: Common synthetic routes to this compound.
References
- 1. US9493409B2 - Process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine - Google Patents [patents.google.com]
- 2. EP2981520B1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine - Google Patents [patents.google.com]
- 3. EP2981520A1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. chembk.com [chembk.com]
- 6. 2-((2,4-DiMethylphenyl)thio)phenylaMine | 1019453-85-0 [chemicalbook.com]
- 7. ias.ac.in [ias.ac.in]
Technical Support Center: Purification of 2-((2,4-Dimethylphenyl)thio)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of "2-((2,4-Dimethylphenyl)thio)aniline" from a reaction mixture.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product is an oil instead of a solid | The product can exist as a dark-colored oil or a semi-solid.[1][2] Residual solvent may be present. Impurities may be preventing crystallization. | - Ensure all solvent has been removed under reduced pressure. - Try triturating the oil with a non-polar solvent like hexane to induce solidification. - If impurities are suspected, proceed with column chromatography. |
| Product is dark brown or discolored | Thioether compounds can be prone to oxidation. Residual starting materials or by-products may be colored. | - Discoloration can sometimes be removed by passing a solution of the product through a short plug of silica gel or activated carbon. - For a high degree of purity, column chromatography is recommended. |
| Low yield after extraction | Incomplete extraction from the aqueous layer. Emulsion formation during extraction. Product degradation. | - Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate).[1] - To break emulsions, try adding brine or a small amount of a different organic solvent. - Ensure the workup conditions are not overly acidic or basic, which could degrade the aniline functionality. |
| Streaking or tailing on TLC/Column Chromatography | The aniline group is basic and can interact strongly with the acidic silica gel.[3] The sample may be overloaded on the TLC plate or column.[4] | - Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent system.[3][4] - Ensure the sample is sufficiently diluted before loading onto the column.[4] |
| Compound will not elute from the silica column | The eluent system is not polar enough. The compound may be degrading on the silica gel.[5] | - Gradually increase the polarity of the eluent system. - Test the stability of your compound on a small amount of silica gel before performing column chromatography.[5] If it is unstable, consider an alternative purification method like recrystallization or using a different stationary phase (e.g., alumina).[5] |
| Presence of unreacted 2,4-dimethylthiophenol | Incomplete reaction. | - Consider a workup with a dilute aqueous base wash (e.g., 1M NaOH) to remove the acidic thiophenol. - Thiol-specific scavengers or a purification method involving a silver compound impregnated support could also be employed to remove thiol contaminants.[6] |
| Recrystallization does not yield pure crystals | Incorrect solvent system. The concentration of impurities is too high. | - Screen a variety of solvents or solvent mixtures to find an appropriate system where the product has high solubility at elevated temperatures and low solubility at room temperature. Ethanol has been used for recrystallizing similar amide derivatives.[7] - If the product is heavily contaminated, it is advisable to first purify by column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of pure this compound?
A1: Pure this compound is reported to be a white solid with a melting point in the range of 80-82 °C.[8] However, it is also commonly obtained as a dark-colored oil or semi-solid after synthesis and initial workup.[1][2] It is soluble in organic solvents such as chloroform, ethanol, and dichloromethane.[8]
Q2: What is a typical workup procedure after the synthesis of this compound?
A2: A common workup procedure involves diluting the reaction mixture with water and extracting the product with an organic solvent like ethyl acetate.[1] The combined organic layers are then washed sequentially with water and brine to remove inorganic salts and other water-soluble impurities.[1] The organic phase is then dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.[1]
Q3: What are the recommended conditions for purifying this compound by column chromatography?
A3: For column chromatography on silica gel, a good starting point for the eluent system is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent such as ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation. Due to the basic nature of the aniline moiety, adding a small amount of triethylamine (0.1-1%) to the eluent can help prevent streaking and improve the peak shape.[3]
Q4: Can this compound be purified by recrystallization?
A4: Yes, if the crude product is a solid and of reasonable purity, recrystallization can be an effective purification method. While specific recrystallization solvents for this compound are not widely reported, ethanol has been used for similar amide derivatives.[7] It is recommended to screen a range of solvents to find one that provides good solubility at high temperatures and poor solubility at room temperature.
Q5: My purified product is an oil, but the literature reports a solid. What should I do?
A5: If your purified product is an oil, it may still be of high purity. The oily nature could be due to the presence of minor impurities or the compound's tendency to exist as a supercooled liquid. You can try to induce crystallization by scratching the inside of the flask with a glass rod, adding a seed crystal if available, or triturating the oil with a non-polar solvent like hexane.
Experimental Protocols
Standard Post-Reaction Workup and Extraction
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water (e.g., 50 mL for a 10 mmol scale reaction).[1]
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (e.g., 2 x 150 mL).[1]
-
Combine the organic layers.
-
Wash the combined organic phase sequentially with water (e.g., 3 x 150 mL) and then with brine (e.g., 3 x 150 mL).[1]
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.[1]
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.[1]
Purification by Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a silica gel TLC plate. Develop the plate using various ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) to find an eluent system that gives the product an Rf value of approximately 0.2-0.4. To mitigate streaking, consider adding 0.1-1% triethylamine to the eluent.[3][4]
-
Column Packing: Prepare a silica gel column using the chosen eluent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, remove the solvent under reduced pressure, and carefully load the dry silica onto the top of the packed column.
-
Elution: Elute the column with the chosen solvent system.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
References
- 1. 2-((2,4-DiMethylphenyl)thio)phenylaMine | 1019453-85-0 [chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. researchgate.net [researchgate.net]
- 4. silicycle.com [silicycle.com]
- 5. Purification [chem.rochester.edu]
- 6. US3110712A - Method for removing thiol-contaminants from thioether solutions - Google Patents [patents.google.com]
- 7. ias.ac.in [ias.ac.in]
- 8. chembk.com [chembk.com]
Technical Support Center: Purification of 2-((2,4-Dimethylphenyl)thio)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of "2-((2,4-Dimethylphenyl)thio)aniline," a key intermediate in various synthetic pathways, including the synthesis of Vortioxetine.
Frequently Asked Questions (FAQs)
Q1: What are the common physical properties of this compound?
A1: this compound is typically a dark brown or red semi-solid or oil. Its appearance as a colored, non-crystalline material often suggests the presence of impurities.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Depending on the synthetic route, common impurities may include:
-
Unreacted starting materials: Such as 2,4-dimethylthiophenol, 2-nitrochlorobenzene, 2-aminothiophenol, or 4-iodo-m-xylene.
-
Side products from the coupling reaction: Homocoupling of the thiol (forming a disulfide) or other side reactions characteristic of Ullmann-type couplings.
-
Residual catalyst: If a metal catalyst (e.g., copper or palladium) was used.
-
Solvent residues: High-boiling point solvents like DMF or DMSO can be difficult to remove completely.
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: A combination of the following techniques is recommended for a comprehensive purity assessment:
-
Thin Layer Chromatography (TLC): Useful for rapid qualitative assessment of the number of components in the crude mixture and for optimizing solvent systems for column chromatography.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and helps in identifying and quantifying impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying unknown impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Issue 1: The crude product is a dark, intractable oil.
-
Possible Cause: Presence of highly colored impurities, residual solvent, or the product itself being an oil at room temperature.
-
Troubleshooting Steps:
-
Solvent Removal: Ensure all volatile solvents have been thoroughly removed under high vacuum. Heating gently may aid in the removal of residual high-boiling solvents like DMSO or DMF, but care must be taken to avoid product decomposition.
-
Aqueous Workup: If not already performed, a thorough aqueous workup can remove inorganic salts and some polar impurities. Washing the organic layer with brine can help break emulsions. For amine-containing compounds, washing with a dilute acid solution can remove basic impurities, while a wash with a mild base can remove acidic impurities.
-
Attempt Crystallization/Precipitation: Even if the product appears oily, attempting to induce crystallization can be effective. Try dissolving the oil in a minimal amount of a hot solvent in which the product is soluble and the impurities are less soluble (e.g., isopropanol, ethanol, or a hexane/ethyl acetate mixture) and then cooling slowly. Seeding with a previously obtained pure crystal can also be beneficial.
-
Issue 2: Poor separation during column chromatography.
-
Possible Cause: Inappropriate solvent system (eluent), incorrect stationary phase, or overloading of the column. Aniline derivatives can sometimes chelate with the silica gel, leading to tailing.
-
Troubleshooting Steps:
-
TLC Optimization: Before running a column, optimize the eluent system using TLC. A good Rf value for the desired product is typically between 0.2 and 0.4.
-
Solvent System Modification:
-
If the spots are too high on the TLC plate (high Rf), decrease the polarity of the eluent.
-
If the spots are too low (low Rf), increase the polarity of the eluent.
-
For basic compounds like anilines that may streak on silica gel, adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia to the eluent can significantly improve the separation.
-
-
Choice of Stationary Phase: While silica gel is the most common stationary phase, for particularly challenging separations, consider using alumina (basic or neutral) or reverse-phase silica gel.
-
Column Loading: Do not overload the column. As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase.
-
Issue 3: Low yield after purification.
-
Possible Cause: Product loss during aqueous workup, multiple purification steps, or decomposition on the stationary phase.
-
Troubleshooting Steps:
-
Minimize Extractions: During the workup, minimize the number of extractions to reduce loss of material at each step. Ensure the pH of the aqueous layer is appropriate to keep the product in the organic phase.
-
Analyze Waste Streams: Analyze the aqueous layers and filtrates by TLC to check for the presence of the product.
-
Deactivation of Silica Gel: If you suspect decomposition on silica gel, you can use a less acidic, deactivated silica gel or switch to an alternative stationary phase like alumina.
-
Experimental Protocols
Column Chromatography Protocol
This is a general protocol that should be optimized based on TLC analysis.
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Eluent System: Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. A common starting gradient could be from 100% Hexane to 90:10 Hexane:Ethyl Acetate. If the product is streaking, add 0.5% triethylamine to the eluent mixture.
-
Column Packing: Pack the column with the chosen stationary phase as a slurry in the initial eluent.
-
Sample Loading: Dissolve the crude "this compound" in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and then adsorb it onto a small amount of silica gel. After drying, carefully load the silica-adsorbed sample onto the top of the column.
-
Elution: Run the column, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
The following table can be used to log and compare the results of different purification methods.
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Observations |
| Recrystallization | e.g., Solvent system, crystal morphology | |||
| Solvent System 1: | ||||
| Solvent System 2: | ||||
| Column Chromatography | e.g., Eluent, Rf value | |||
| Eluent System 1: | ||||
| Eluent System 2: |
Visualizations
Experimental Workflow for Purification
Technical Support Center: Synthesis of 2-((2,4-Dimethylphenyl)thio)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-((2,4-Dimethylphenyl)thio)aniline.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
Issue 1: Low Yield of the Desired Product
Q: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve the yield?
A: Low yields can stem from several factors throughout the two main stages of the synthesis: the S-arylation (Ullmann condensation) and the subsequent nitro group reduction.
Potential Causes & Solutions:
| Stage | Potential Cause | Recommended Solution |
| S-Arylation | Incomplete reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or cautiously increasing the temperature. |
| Poor quality of reagents: Degradation of 2,4-dimethylthiophenol or the 2-halonitrobenzene. | Use freshly purified reagents. 2,4-Dimethylthiophenol is susceptible to oxidation. | |
| Ineffective catalyst: The copper catalyst may be deactivated. | Use a freshly opened or properly stored copper catalyst. Consider using a more active form of the catalyst if issues persist. | |
| Presence of water: Moisture can interfere with the Ullmann coupling. | Ensure all glassware is thoroughly dried and use anhydrous solvents. | |
| Nitro Reduction | Incomplete reduction: Insufficient reducing agent or reaction time. | Add the reducing agent in slight excess and monitor the reaction by TLC until the starting nitro compound is fully consumed. |
| Side reactions: Formation of undesired byproducts (see Issue 2). | Optimize reaction conditions (temperature, solvent, reducing agent) to minimize side reactions. | |
| Work-up | Product loss during extraction: Incorrect pH during aqueous washes can lead to the loss of the basic aniline product. | Ensure the aqueous layer is basic during extraction to keep the aniline in the organic phase. |
| Product loss during purification: Suboptimal chromatography conditions. | Use an appropriate solvent system for column chromatography to ensure good separation and recovery. |
Issue 2: Presence of Significant Impurities in the Final Product
Q: My final product shows multiple spots on TLC or extra peaks in NMR/LC-MS. What are the common impurities and how can I avoid or remove them?
A: The presence of impurities is a common challenge. They can originate from starting materials, side reactions in either the S-arylation or nitro reduction step, or degradation.
Common Impurities and Mitigation Strategies
| Impurity Name | Structure | Origin | Mitigation & Removal |
| Unreacted (2,4-Dimethylphenyl)(2-nitrophenyl)sulfane | Incomplete nitro group reduction. | Ensure the reduction reaction goes to completion by monitoring with TLC. Can be separated by column chromatography. | |
| Bis(2,4-dimethylphenyl) disulfide | Oxidation of 2,4-dimethylthiophenol starting material. | Use fresh 2,4-dimethylthiophenol and run the S-arylation reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Separable by column chromatography. | |
| 2-((2,4-Dimethylphenyl)sulfinyl)aniline | Oxidation of the thioether product. | Avoid excessive exposure to air and oxidizing agents, especially during work-up and storage. Can be challenging to separate from the desired product; careful column chromatography is required. | |
| Positional Isomers (e.g., 4-((2,4-Dimethylphenyl)thio)aniline) | Impurities in the 2-halonitrobenzene starting material. | Use highly pure starting materials. Separation from the desired product can be very difficult and may require specialized chromatographic techniques. | |
| Nitroso/Hydroxylamine/Azo Compounds | Various | Intermediates from incomplete nitro group reduction.[1] | Ensure complete reduction by using a sufficient amount of reducing agent and adequate reaction time. These are typically more polar and can be removed by column chromatography. |
| Homo-coupled Biaryl Product | Side reaction during the Ullmann coupling. | Optimize the Ullmann reaction conditions (catalyst, ligand, temperature) to favor the cross-coupling reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent synthetic pathway involves a two-step process. The first step is an S-arylation reaction, typically an Ullmann condensation, between 2,4-dimethylthiophenol and a 2-halonitrobenzene (such as 1-fluoro-2-nitrobenzene or 1-chloro-2-nitrobenzene) to form (2,4-dimethylphenyl)(2-nitrophenyl)sulfane. The second step is the reduction of the nitro group in this intermediate to an amine, yielding the final product.[2]
Q2: Which analytical techniques are best for assessing the purity of this compound?
A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
Thin Layer Chromatography (TLC): Useful for rapid monitoring of reaction progress and for a preliminary check of purity.[3]
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative purity analysis. A reversed-phase C18 column with a gradient elution of acetonitrile and water is commonly employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and helps in the identification of impurities by comparing the spectra with that of a known standard.[3][4]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can be coupled with LC (LC-MS) to identify the molecular weights of impurities.[3][4]
Q3: What are the key safety precautions to take during the synthesis?
A3: It is crucial to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.
-
2,4-Dimethylthiophenol: Has a strong, unpleasant odor and is toxic. Handle with care, using appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
2-Halonitrobenzenes: Are toxic and irritants. Avoid skin and eye contact.
-
Solvents: Many of the solvents used (e.g., DMF, DMSO) have their own specific hazards. Consult the Safety Data Sheet (SDS) for each chemical before use.
-
Nitro Reduction: Some reduction methods, particularly those involving catalytic hydrogenation, carry a risk of fire or explosion if not handled properly.
Q4: How can I best store this compound to prevent degradation?
A4: this compound, being an aniline and a thioether, is susceptible to oxidation. It should be stored in a cool, dark place under an inert atmosphere (nitrogen or argon) to minimize degradation.[5][6] The product is often a dark-colored oil or a low-melting solid.[4][7]
Experimental Protocols
Synthesis of (2,4-Dimethylphenyl)(2-nitrophenyl)sulfane (S-Arylation Step)
This protocol is a representative example and may require optimization based on laboratory conditions and reagent purity.
-
To a stirred mixture of potassium carbonate (1.5 equivalents) in dry dimethylformamide (DMF), slowly add 2,4-dimethylthiophenol (1.0 equivalent) at room temperature under an inert atmosphere.
-
After stirring for 30 minutes, add 1-fluoro-2-nitrobenzene (1.0 equivalent) dropwise.
-
Heat the reaction mixture to 80-90 °C and monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product, which can be purified by column chromatography on silica gel.
Reduction of (2,4-Dimethylphenyl)(2-nitrophenyl)sulfane to this compound
-
Dissolve (2,4-dimethylphenyl)(2-nitrophenyl)sulfane (1.0 equivalent) in a mixture of ethanol and water.
-
Add iron powder (3-4 equivalents) and a small amount of ammonium chloride.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and filter it through a bed of celite to remove the iron salts.
-
Concentrate the filtrate to remove the ethanol.
-
Make the aqueous residue basic with a suitable base (e.g., sodium carbonate) and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. ias.ac.in [ias.ac.in]
- 4. 2-((2,4-DiMethylphenyl)thio)phenylaMine | 1019453-85-0 [chemicalbook.com]
- 5. 1019453-85-0|this compound|BLD Pharm [bldpharm.com]
- 6. chemscene.com [chemscene.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
Technical Support Center: Synthesis of 2-((2,4-Dimethylphenyl)thio)aniline
Welcome to the technical support center for the synthesis of 2-((2,4-dimethylphenyl)thio)aniline. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth guidance on catalyst selection, experimental protocols, and troubleshooting common issues encountered during this C-S cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic methods for synthesizing this compound?
A1: The synthesis is primarily achieved through a C-S cross-coupling reaction. The two most common catalytic systems are:
-
Copper-Catalyzed Ullmann Condensation: This is a classic and often cost-effective method. It typically involves coupling an aryl halide (like 1-iodo-2,4-dimethylbenzene) with an aminothiophenol (like 2-aminothiophenol) using a copper(I) salt, such as CuI, as the catalyst.[1][2] Ligands like L-proline or 1,10-phenanthroline can be used to improve yields and reaction conditions, although ligand-free protocols exist.[3][4][5]
-
Palladium-Catalyzed Buchwald-Hartwig Coupling: This is a more modern and often more versatile method that can offer higher reactivity, especially for less reactive aryl halides (e.g., chlorides).[6][7] It requires a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand.[7][8]
Q2: How do I choose between a copper and a palladium catalyst for my synthesis?
A2: The choice depends on several factors:
-
Cost: Copper catalysts are generally less expensive than palladium catalysts and their associated phosphine ligands.
-
Substrate Scope: Palladium systems often have a broader substrate scope and can be more effective for less reactive aryl chlorides or bromides.[6]
-
Reaction Conditions: Modern palladium-catalyzed reactions can sometimes proceed under milder conditions (e.g., lower temperatures) than traditional Ullmann reactions.[2][7]
-
Sensitivity: Thiols can act as poisons to palladium catalysts due to strong coordination.[4] Careful selection of ligands is crucial to prevent catalyst deactivation. Copper-based systems can sometimes be more robust in this regard.
Q3: What is the role of the ligand in these coupling reactions?
A3: In both copper and palladium catalysis, ligands play a crucial role in stabilizing the metal center, increasing its solubility, and facilitating the key steps of the catalytic cycle (oxidative addition and reductive elimination).[3][7] For Ullmann reactions, ligands like amino acids or phenanthrolines can accelerate the reaction, allowing for lower temperatures.[3] In Buchwald-Hartwig reactions, bulky, electron-rich phosphine ligands are essential for promoting the coupling of thiols.[7]
Q4: Can I perform this reaction without a ligand?
A4: Yes, ligand-free copper-catalyzed C-S couplings have been successfully reported.[4] For instance, the reaction between an aryl iodide and a thiol can proceed with just a Cu(I) salt (like CuI) and a base in a polar solvent.[4][9] This simplifies the reaction setup and reduces costs.
Catalyst and Condition Comparison
The following table summarizes typical conditions for the two main catalytic approaches to synthesize aryl thioethers.
| Parameter | Copper-Catalyzed (Ullmann-Type) | Palladium-Catalyzed (Buchwald-Hartwig) |
| Catalyst | CuI, Cu₂O, CuBr | Pd(OAc)₂, Pd₂(dba)₃ |
| Typical Loading | 1-10 mol% | 1-5 mol% |
| Ligand | L-Proline, 1,10-Phenanthroline, DMEDA (or ligand-free) | Phosphines (e.g., Xantphos, DPEphos, BINAP) |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | K₃PO₄, Cs₂CO₃, NaOtBu |
| Solvent | DMSO, DMF, Dioxane, Toluene | Toluene, Dioxane, THF |
| Temperature | 80 - 140 °C (can be higher for traditional protocols) | Room Temperature - 120 °C |
| Key Advantage | Lower cost, robust for thiol coupling | Broader scope, often milder conditions |
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution(s) |
| Inactive Catalyst | For copper catalysis, the active species is Cu(I). If your CuI is old or appears discolored, it may have oxidized. Use a fresh, high-purity source of CuI.[3][10] For palladium, ensure the precatalyst and phosphine ligand have not degraded or oxidized; store them under an inert atmosphere. |
| Inappropriate Ligand (if used) | The ligand may not be suitable for the specific substrates. Screen a variety of ligands. For Ullmann reactions, try L-proline or a phenanthroline derivative.[3] For Buchwald-Hartwig, bulky monophosphine ligands can be very effective.[7] |
| Suboptimal Base | The base is critical for deprotonating the thiol. If the reaction is sluggish, switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). Ensure the base is anhydrous and finely powdered for better solubility and reactivity.[3] |
| Incorrect Solvent | The solvent must be anhydrous and capable of solubilizing the reactants and catalyst. For Ullmann reactions, polar aprotic solvents like DMSO or DMF are often effective.[1] For palladium catalysis, toluene or dioxane are common choices.[6] Ensure solvents are properly degassed to remove oxygen, which can deactivate the catalyst.[10] |
| Reaction Temperature Too Low | C-S coupling reactions often require heating. If no conversion is observed, incrementally increase the temperature. A typical starting point for a ligand-free CuI-catalyzed reaction is 120 °C.[1] |
Problem 2: Formation of Side Products
| Potential Cause | Suggested Solution(s) |
| Homocoupling of Thiol (Disulfide Formation) | This occurs when the thiol is oxidized. Rigorously degas the solvent and maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction to minimize oxygen exposure. |
| Reduction of Aryl Halide (Debromination/Deiodination) | The presence of protic impurities (like water) can lead to the reduction of the aryl halide, especially in Ullmann reactions, resulting in a des-halo side product.[11] Ensure all reagents and solvents are anhydrous and that glassware is oven- or flame-dried before use.[3] |
| Self-Coupling of Aryl Halide | In Ullmann reactions, the aryl halide can couple with itself to form a biaryl impurity. This is often promoted by very high temperatures. The use of appropriate ligands can often mitigate this by allowing for lower reaction temperatures. |
Experimental Protocols
Recommended Protocol: Ligand-Free Copper-Catalyzed Synthesis
This protocol is based on a reported high-yield synthesis of this compound via an Ullmann-type condensation.[1]
Reactants:
-
2-Aminothiophenol
-
1-Iodo-2,4-dimethylbenzene (4-Iodo-m-xylene)
-
Cuprous Iodide (CuI)
-
Potassium Carbonate (K₂CO₃)
-
Dimethylsulfoxide (DMSO), anhydrous
Procedure:
-
Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser, add cuprous iodide (CuI, 0.1 eq.), and potassium carbonate (K₂CO₃, 5.0 eq.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times.
-
Reagent Addition: Under a positive flow of inert gas, add anhydrous dimethylsulfoxide (DMSO). Stir the suspension, then add 2-aminothiophenol (1.0 eq.) followed by 1-iodo-2,4-dimethylbenzene (1.0 eq.) via syringe.
-
Reaction: Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 16 hours.[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract the product with ethyl acetate (e.g., 2 x 150 mL for a 10 mmol scale).
-
Purification: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to afford the crude product. The product can be further purified by column chromatography if necessary. A reported yield for this procedure is 94%.[1]
Visualizations
Experimental Workflow
References
- 1. 2-((2,4-DiMethylphenyl)thio)phenylaMine | 1019453-85-0 [chemicalbook.com]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. researchgate.net [researchgate.net]
- 6. Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation [organic-chemistry.org]
- 7. Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. Thiolate-assisted copper(i) catalyzed C–S cross coupling of thiols with aryl iodides: scope, kinetics and mechanism - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
Effect of solvent and base on "2-((2,4-Dimethylphenyl)thio)aniline" synthesis
This technical support guide provides troubleshooting information and frequently asked questions regarding the synthesis of 2-((2,4-Dimethylphenyl)thio)aniline, with a focus on the critical roles of solvent and base selection.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The primary methods for synthesizing this compound involve two key approaches:
-
Nucleophilic Aromatic Substitution (S-arylation) followed by Reduction: This is a widely used two-step process. The first step involves the S-arylation of 2,4-dimethylthiophenol with an activated aryl halide, such as 1-fluoro-2-nitrobenzene or 1-chloro-2-nitrobenzene. The resulting intermediate, (2,4-dimethylphenyl)(2-nitrophenyl)sulfane, is then reduced to the target aniline.[1][2]
-
Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination): This method directly forms the C-N bond by coupling an amine with an aryl halide in the presence of a palladium catalyst and a suitable ligand.[3][4] While a powerful tool for C-N bond formation, the S-arylation route is well-documented for this specific molecule.
-
Copper-Catalyzed Cross-Coupling (Ullmann Condensation): This is a classical method for forming C-N, C-O, and C-S bonds using a copper catalyst, often at higher temperatures than palladium-catalyzed reactions.[5][6][7]
Q2: How do different solvents affect the S-arylation step?
A2: The choice of solvent is crucial for the S-arylation reaction. Both protic and aprotic solvents can be employed, with the selection often depending on the specific base and reaction temperature.[1][2]
-
Aprotic Polar Solvents: Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are preferred aprotic solvents.[1][2][8] They are effective at dissolving the reactants and facilitating the nucleophilic substitution.
-
Protic Solvents: C1-C6 alcohols, with methanol being the most preferred, are also suitable.[1][2]
Q3: What is the role of the base in the S-arylation reaction, and which bases are recommended?
A3: The base is essential for deprotonating the thiophenol, forming the more nucleophilic thiophenolate anion, which then attacks the aryl halide.
-
Recommended Bases: Inorganic bases such as potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) are preferred.[1] Organic bases can also be used.[1][8] The choice of base can influence the reaction rate and yield.
Q4: What are the common methods for the reduction of the nitro-intermediate?
A4: The reduction of the nitro group in (2,4-dimethylphenyl)(2-nitrophenyl)sulfane to the corresponding aniline is a critical second step.
-
Metal-Acid Reduction: A widely cited method is the use of iron (Fe) powder in acetic acid (AcOH).[1] This method is generally robust and cost-effective. The reaction can also be performed with iron in a mixture of a C1-C6 alcohol and acetic acid.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Yield in S-arylation Step | Ineffective deprotonation of thiophenol: The base may be too weak or not sufficiently soluble in the chosen solvent. | - Ensure the base is anhydrous and of good quality. - Consider switching to a stronger base like potassium carbonate. - Ensure adequate stirring to facilitate the reaction. |
| Low reactivity of the aryl halide: The halide (e.g., chloride) may be less reactive than a fluoride. | - If using a chloro-substituted nitrobenzene, consider increasing the reaction temperature. - If possible, switch to the more reactive 1-fluoro-2-nitrobenzene. | |
| Decomposition of reactants or product: The reaction temperature may be too high, leading to side reactions. | - The S-arylation can be run at a range of temperatures from -30°C to 100°C; optimization at a lower temperature (e.g., 20-30°C) is recommended.[1][2] | |
| Incomplete Reduction of the Nitro Group | Insufficient reducing agent: The amount of iron powder may not be adequate for the complete reduction. | - Use a stoichiometric excess of the iron powder (e.g., 4 equivalents).[1] |
| Low reaction temperature or short reaction time: The reduction may be sluggish under the current conditions. | - Ensure the reaction is stirred for a sufficient duration (e.g., 16 hours) and at a suitable temperature (e.g., 30°C).[1] | |
| Formation of Impurities | Oxidation of thiophenol: The thiophenol can oxidize to form disulfide impurities. | - Handle the 2,4-dimethylthiophenol under an inert atmosphere (e.g., nitrogen or argon) if possible. |
| Side reactions during S-arylation: The solvent or base may be reacting with the starting materials. | - Ensure the use of high-purity, dry solvents. | |
| Incomplete work-up: Residual starting materials or byproducts may remain. | - After the reaction, a thorough aqueous work-up is necessary. Washing the organic layer with water and brine is recommended to remove inorganic salts and residual solvent.[9] |
Data Presentation
Table 1: Effect of Solvent and Base on the S-arylation of 2,4-dimethylthiophenol with 1-fluoro-2-nitrobenzene
| Solvent | Base | Temperature (°C) | Yield | Reference |
| Dry DMF | K₂CO₃ | 25 | Not explicitly stated, but part of a high-yield overall process. | [1] |
| DMSO | K₂CO₃, Cs₂CO₃, K₃PO₄, or NaH | 140 | Not specified for the nitro-intermediate, but for a related direct amination. | [8] |
| Methanol | Na₂CO₃ or K₂CO₃ | 20-30 | Preferred conditions mentioned. | [1] |
Table 2: Conditions for the Reduction of (2,4-dimethylphenyl)(2-nitrophenyl)sulfane
| Reducing Agent | Solvent | Temperature (°C) | Yield | Reference |
| Fe | Acetic Acid (AcOH) | 30 | Not explicitly stated for this step, but leads to a 66% yield of the hydrochloride salt in one example. | [1] |
| Fe | C1-C6 alcohols and AcOH | 25 | Preferred conditions mentioned. | [1] |
Experimental Protocols
Protocol 1: Synthesis of (2,4-dimethylphenyl)(2-nitrophenyl)sulfane
This protocol is based on the S-arylation reaction described in the literature.[1]
-
To a stirred mixture of potassium carbonate (125 g, 0.90 mol) in dry dimethylformamide (DMF, 0.5 L), slowly add 2,4-dimethylbenzenethiol (113 mL, 0.84 mol) at 25°C.
-
After the addition of the thiophenol, add 1-fluoro-2-nitrobenzene (116 g, 0.82 mol) over a period of 2 hours.
-
Continue stirring the reaction mixture at 25°C and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture containing the intermediate can be used directly in the next step or worked up to isolate the product.
Protocol 2: Synthesis of this compound
This protocol details the reduction of the nitro-intermediate.[1]
-
To a mixture of (2,4-dimethylphenyl)(2-nitrophenyl)sulfane (10.0 g, 38.6 mmol) in acetic acid (100 mL), add iron powder (8.61 g, 154 mmol).
-
Stir the resulting reaction mixture at 30°C for 16 hours.
-
After the reaction is complete, filter the mixture through a bed of Celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
To the residue, add a saturated solution of sodium bicarbonate (300 mL) and ethyl acetate (100 mL) to neutralize the acetic acid and extract the product.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound. The product can be further purified by chromatography if necessary. A 94% yield of the crude product as a dark oil has been reported.[9]
Visualizations
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. EP2981520B1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine - Google Patents [patents.google.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. Chemoselective Ullmann Reaction of α-Trisubstituted Thioamides: Synthesis of Novel 2-Iminobenzothiolanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2014191548A1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine - Google Patents [patents.google.com]
- 9. 2-((2,4-DiMethylphenyl)thio)phenylaMine | 1019453-85-0 [chemicalbook.com]
Scale-up challenges for the synthesis of "2-((2,4-Dimethylphenyl)thio)aniline"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-((2,4-Dimethylphenyl)thio)aniline, a key intermediate for researchers, scientists, and professionals in drug development.
Synthesis Overview
Two primary synthetic routes are commonly employed for the preparation of this compound:
Route A: Ullmann Condensation followed by Nitro Group Reduction. This route involves the copper-catalyzed C-S coupling of 2,4-dimethylthiophenol with a 2-halonitrobenzene, followed by the reduction of the nitro intermediate.
Route B: Direct C-S Coupling of a Substituted Aniline. This method utilizes a direct copper-catalyzed coupling of 2-aminothiophenol with a 2,4-dimethylphenyl halide.
Troubleshooting Guides and FAQs
Route A: Ullmann Condensation and Nitro Reduction
FAQs
-
Q1: What are the most critical parameters to control during the Ullmann condensation step at scale?
-
A1: Temperature control, efficient mixing, and maintaining an inert atmosphere are crucial. Poor heat transfer in large reactors can lead to localized overheating, promoting side reactions. Inadequate agitation can result in poor catalyst distribution and incomplete reaction. Oxygen can lead to the oxidative coupling of the thiophenol, forming a disulfide byproduct.
-
-
Q2: I am observing a significant amount of disulfide byproduct. How can this be minimized?
-
A2: Ensure a strictly inert atmosphere (Nitrogen or Argon) is maintained throughout the reaction. Degas all solvents and reagents before use. The quality of the 2,4-dimethylthiophenol is also important; use freshly distilled or high-purity reagent to minimize the presence of pre-existing disulfide.
-
-
Q3: The nitro group reduction is sluggish or incomplete on a larger scale. What are the likely causes?
-
A3: Catalyst activity and mass transfer are common culprits in large-scale reductions. For catalytic hydrogenations (e.g., Pd/C), ensure the catalyst is not poisoned and that there is sufficient agitation to suspend the catalyst effectively. For metal/acid reductions (e.g., Fe/AcOH), the surface area of the metal is critical; use a fine powder. Poor solubility of the nitro intermediate can also hinder the reaction rate.
-
-
Q4: During the workup of the nitro reduction using Fe/AcOH, I am having difficulty removing all the iron salts from my product. What is the best approach?
-
A4: After the reaction, a thorough basification (e.g., with aqueous sodium carbonate or bicarbonate) is necessary to precipitate the iron salts. Filtration through a pad of celite is often required. The choice of extraction solvent is also important; a more polar solvent like ethyl acetate may be more effective at extracting the product while leaving the inorganic salts in the aqueous phase. Multiple extractions may be necessary.
-
Troubleshooting Guide: Route A
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low yield in Ullmann Condensation | - Inefficient mixing- Catalyst deactivation- Reaction temperature too low- Presence of oxygen | - Increase agitation speed.- Use a fresh, high-quality copper catalyst and ligand.- Ensure the internal reaction temperature reaches the target.- Thoroughly degas solvents and maintain a positive pressure of inert gas. |
| Formation of Disulfide Byproduct | - Oxygen contamination- Oxidized thiophenol starting material | - Improve inert atmosphere conditions.- Use freshly distilled or high-purity 2,4-dimethylthiophenol. |
| Incomplete Nitro Group Reduction | - Catalyst poisoning (for hydrogenation)- Insufficient surface area of metal (for Fe/AcOH)- Poor solubility of nitro intermediate- Inadequate agitation | - Use a fresh catalyst or screen for poisons.- Use finely powdered iron.- Consider a co-solvent to improve solubility.- Increase stirring speed to ensure good suspension of the catalyst/metal. |
| Side products in Nitro Reduction (e.g., azo, azoxy) | - Localized high temperatures- Insufficient reducing agent | - Ensure adequate cooling and controlled addition of reagents.- Use a sufficient excess of the reducing agent. |
Route B: Direct C-S Coupling
FAQs
-
Q1: The direct C-S coupling reaction is not going to completion. What should I check first?
-
A1: The catalyst system (copper source and ligand, if any) is critical. Ensure the copper catalyst is active. The choice of base and solvent also plays a significant role. Potassium carbonate is a common base, and polar aprotic solvents like DMSO or DMF are often used. The reaction temperature is also a key parameter; ensure it is being maintained.
-
-
Q2: I am seeing homocoupling of the aryl halide. How can I suppress this side reaction?
-
A2: Homocoupling can be a competing reaction in Ullmann-type couplings. Optimizing the reaction temperature and catalyst loading can help. Sometimes, the use of a specific ligand can improve the selectivity for the desired C-S bond formation over C-C homocoupling.
-
-
Q3: Is it possible to use an aryl bromide or chloride instead of an aryl iodide for the direct coupling?
-
A3: While aryl iodides are generally more reactive, aryl bromides can also be used, often requiring higher temperatures or a more active catalyst system. Aryl chlorides are the least reactive and typically require specialized ligands to achieve good conversion.
-
Troubleshooting Guide: Route B
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Conversion/Incomplete Reaction | - Inactive catalyst- Inappropriate base or solvent- Insufficient temperature- Poor quality of 2-aminothiophenol | - Use a fresh, high-quality copper catalyst.- Screen different bases (e.g., K2CO3, Cs2CO3) and solvents (e.g., DMSO, DMF, NMP).- Gradually increase the reaction temperature.- Use freshly distilled or high-purity 2-aminothiophenol. |
| Significant Homocoupling of Aryl Halide | - High reaction temperature- Inappropriate catalyst system | - Optimize the reaction temperature; try running at a slightly lower temperature for a longer time.- Screen different copper catalysts and consider the addition of a ligand (e.g., a diamine or amino acid). |
| Product Purification Challenges | - Residual copper catalyst in the product- Formation of polar byproducts | - During workup, consider an ammonia/ammonium chloride wash to remove copper salts.- Optimize the reaction conditions to minimize byproduct formation. Column chromatography may be necessary. |
Experimental Protocols
Protocol for Route A: Ullmann Condensation and Nitro Reduction
Step 1: Synthesis of (2,4-dimethylphenyl)(2-nitrophenyl)sulfane
A mixture of 2,4-dimethylthiophenol (10.0 g, 72.3 mmol), 2-chloronitrobenzene (11.4 g, 72.3 mmol), and anhydrous potassium carbonate (15.0 g, 108.5 mmol) in acetonitrile (80 mL) is stirred and refluxed for 8-10 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product, which can be purified by column chromatography or recrystallization.
Step 2: Synthesis of this compound
To a mixture of (2,4-dimethylphenyl)(2-nitrophenyl)sulfane (10.0 g, 38.6 mmol) and acetic acid (100 mL), iron powder (8.61 g, 154 mmol) is added. The resulting reaction mixture is stirred at 30°C for 16 hours. The reaction mixture is then filtered through a bed of Celite, and the filtrate is concentrated. The residue is carefully neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield this compound.
Protocol for Route B: Direct C-S Coupling
Under a nitrogen atmosphere, a mixture of 4-iodo-m-xylene (10.0 mmol), 2-aminothiophenol (10.0 mmol), cuprous iodide (1.0 mmol), and potassium carbonate (50.0 mmol) in anhydrous, degassed dimethyl sulfoxide (50 mL) is stirred at 120°C for 16 hours. After completion of the reaction, the mixture is cooled to room temperature, diluted with water, and the product is extracted with ethyl acetate. The combined organic layers are washed sequentially with water and brine, dried over anhydrous magnesium sulfate, and the solvent is concentrated under reduced pressure to afford this compound.
Quantitative Data Summary
Table 1: Comparison of Synthesis Routes
| Parameter | Route A (Ullmann + Reduction) | Route B (Direct Coupling) |
| Starting Materials | 2,4-dimethylthiophenol, 2-chloronitrobenzene, Fe, AcOH | 4-iodo-m-xylene, 2-aminothiophenol, CuI, K2CO3 |
| Number of Steps | 2 | 1 |
| Typical Overall Yield | ~60-70% | ~94% |
| Key Reagents | Iron, Acetic Acid | Cuprous Iodide |
| Solvents | Acetonitrile, Acetic Acid | Dimethyl Sulfoxide (DMSO) |
| Reaction Temperature | Reflux, 30°C | 120°C |
| Reaction Time | 8-10 h (Step 1), 16 h (Step 2) | 16 h |
Visualizations
Caption: Workflow for the synthesis of this compound via Route A.
Caption: General troubleshooting workflow for scale-up synthesis issues.
Technical Support Center: Degradation of 2-((2,4-Dimethylphenyl)thio)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of "2-((2,4-Dimethylphenyl)thio)aniline".
Frequently Asked Questions (FAQs)
Q1: What are the likely metabolic degradation pathways for this compound?
Q2: What are the expected primary degradation products of this compound in an environmental matrix?
A2: Based on studies of similar aniline compounds, the primary degradation products are likely to result from hydroxylation of the aromatic rings and cleavage of the thioether bond. Potential initial products could include hydroxylated derivatives of the parent compound, 2,4-dimethylthiophenol, and aminophenols. Further degradation would lead to ring cleavage and the formation of smaller organic acids.
Q3: How can I distinguish between biotic and abiotic degradation of this compound?
A3: To differentiate between biotic and abiotic degradation, you should run parallel experiments with sterilized and unsterilized samples of your experimental matrix (e.g., soil, water).[2] Degradation observed in the unsterilized samples but absent or significantly slower in the sterilized samples can be attributed to biological activity. Abiotic degradation, such as photolysis or hydrolysis, will occur in both sterile and non-sterile conditions.
Q4: What analytical techniques are most suitable for studying the degradation of this compound?
A4: High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is a highly suitable technique for analyzing the parent compound and its polar degradation products.[3][4][5][6] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for more volatile degradation products or after derivatization of polar analytes.[7]
Troubleshooting Guides
HPLC Analysis
| Issue | Possible Causes | Troubleshooting Steps |
| Peak Tailing | - Interaction of the basic aniline group with acidic silanol groups on the column. - Column overload. - Column contamination. | - Use a mobile phase with an acidic modifier (e.g., 0.1% formic acid) to suppress silanol interactions. - Reduce sample injection volume or concentration. - Clean the column with a strong solvent wash series. |
| Appearance of Unexpected Peaks | - On-column degradation of the analyte. - Reaction with mobile phase components. - Photodegradation. - Impurities in the starting material. | - Ensure mobile phase pH is suitable for analyte stability. - Use aprotic solvents like acetonitrile instead of protic solvents like methanol if adduct formation is suspected. - Protect samples from light using amber vials. - Run a blank gradient to check for system contamination.[8] |
| Poor Retention | - The compound is too non-polar for the reversed-phase column. - The mobile phase is too strong (high organic content). | - Use a column with a more non-polar stationary phase (e.g., C18). - Decrease the organic solvent percentage in the mobile phase. |
GC-MS Analysis
| Issue | Possible Causes | Troubleshooting Steps |
| No Peaks Detected | - Analyte is not volatile enough. - Analyte is thermally degrading in the injector. - Issues with the detector (e.g., filament off). | - Derivatize the analyte to increase volatility. - Lower the injector temperature. - Check the GC-MS system status and ensure the detector is functioning correctly.[9] |
| "Fuzzy" or Broad Peaks | - Damaged GC column. - Inappropriate carrier gas. | - Replace the GC column. - Ensure the carrier gas is appropriate for the analysis and of high purity.[10] |
| Interference from Sulfur Compounds | - Co-elution of other sulfur-containing compounds. | - Use a sulfur-specific detector like a Sulfur Chemiluminescence Detector (SCD) if available. - Optimize the chromatographic method for better separation. - Consider a sample cleanup step to remove interfering compounds.[11] |
Experimental Protocols
Biodegradation Assay in an Aqueous Medium
-
Prepare the Medium: Prepare a minimal salts medium and amend it with this compound as the sole carbon and nitrogen source at a concentration of 50-100 mg/L.
-
Inoculation: Inoculate the medium with a microbial consortium from a relevant environmental source, such as activated sludge or aniline-contaminated soil.
-
Incubation: Incubate the cultures at a controlled temperature (e.g., 30°C) with shaking to ensure aerobic conditions.
-
Control Samples: Prepare sterile controls by autoclaving the medium and inoculum to account for abiotic degradation.
-
Sampling: Collect samples at regular intervals (e.g., 0, 1, 3, 7, 14 days).
-
Sample Preparation: Filter the samples to remove biomass and dilute as necessary for analysis.
-
Analysis: Analyze the samples by HPLC-UV or LC-MS to quantify the disappearance of the parent compound and the appearance of degradation products.
Abiotic Degradation: Photolysis Study
-
Prepare Solutions: Prepare aqueous solutions of this compound in transparent (e.g., quartz) and opaque (control) vessels.
-
Exposure: Expose the transparent vessels to a light source that mimics natural sunlight (e.g., a xenon lamp). Keep the opaque control vessels under the same temperature conditions but in the dark.
-
Sampling: Collect samples from both sets of vessels at various time points.
-
Analysis: Analyze the samples using HPLC or LC-MS to determine the rate of photodegradation.
Quantitative Data Summary
The following tables are templates for organizing your experimental data.
Table 1: Degradation Kinetics of this compound
| Condition | Initial Concentration (mg/L) | Rate Constant (k) | Half-life (t½) |
| Biotic | |||
| Abiotic (Dark Control) | |||
| Photolysis |
Table 2: Formation and Decay of Major Degradation Products
| Degradation Product | Time to Max Concentration (days) | Max Concentration (mg/L) | Notes |
| Metabolite A | Tentative identification by MS | ||
| Metabolite B | Confirmed by reference standard | ||
| ... |
Visualizations
Caption: Hypothetical biotic degradation pathway of this compound.
Caption: General experimental workflow for studying degradation pathways.
References
- 1. Mechanisms and pathways of aniline elimination from aquatic environments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aerobic degradation and photolysis of tylosin in water and soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. shimadzu.co.uk [shimadzu.co.uk]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative Analysis of Synthesis Routes for 2-((2,4-Dimethylphenyl)thio)aniline
For Immediate Release
A comprehensive comparative analysis of two primary synthesis routes for the key intermediate 2-((2,4-Dimethylphenyl)thio)aniline reveals distinct advantages and considerations for researchers and professionals in drug development. This guide provides an objective comparison of a two-step nucleophilic aromatic substitution/reduction pathway and a one-pot copper-catalyzed Ullmann-type condensation, supported by experimental data.
At a Glance: Synthesis Route Comparison
| Parameter | Route 1: Nucleophilic Aromatic Substitution & Reduction | Route 2: Ullmann-Type Condensation |
| Starting Materials | 1-Fluoro-2-nitrobenzene, 2,4-Dimethylthiophenol, Iron (Fe) | 2-Aminothiophenol, 4-Iodo-m-xylene |
| Key Steps | 1. S-arylation to form (2,4-dimethylphenyl)(2-nitrophenyl)sulfane2. Reduction of the nitro group | One-pot copper-catalyzed C-S bond formation |
| Catalyst | None for S-arylation; Iron for reduction | Cuprous Iodide (CuI) |
| Overall Yield | ~98% for S-arylation, subsequent reduction yield not explicitly stated but implied to be high | 94% |
| Reaction Conditions | S-arylation: Room temperatureReduction: 30°C | 120°C |
| Solvent | S-arylation: Dimethylformamide (DMF)Reduction: Acetic Acid (AcOH) | Dimethylsulfoxide (DMSO) |
| Base | Potassium Carbonate (K2CO3) | Potassium Carbonate (K2CO3) |
Synthesis Route Overviews
The synthesis of this compound is a critical step in the production of various compounds of pharmaceutical interest, including the antidepressant Vortioxetine.[1][2] The two predominant methods for its preparation are outlined below.
Route 1: Two-Step Synthesis via Nitro Intermediate
This synthetic approach involves an initial S-arylation of 2,4-dimethylthiophenol with a halo-nitrobenzene, such as 1-fluoro-2-nitrobenzene or 1-chloro-2-nitrobenzene, to yield the intermediate (2,4-dimethylphenyl)(2-nitrophenyl)sulfane.[1] This intermediate is then subjected to a reduction of the nitro group to afford the final aniline product.[1] A notable advantage of this route is the potential for a one-pot procedure where the nitro-intermediate is not isolated before reduction.[1]
Caption: Route 1: Two-Step Synthesis Pathway.
Route 2: One-Pot Ullmann-Type Condensation
This method provides a more direct approach, involving the copper-catalyzed cross-coupling of 2-aminothiophenol and 4-iodo-m-xylene.[2] This Ullmann-type condensation forms the desired carbon-sulfur bond in a single step, offering a potentially more streamlined process.[2][3]
Caption: Route 2: One-Pot Ullmann Condensation.
Experimental Protocols
Route 1: Nucleophilic Aromatic Substitution and Reduction
Step 1: Synthesis of (2,4-dimethylphenyl)(2-nitrophenyl)sulfane [4] To a stirred mixture of potassium carbonate (125 g, 0.90 mol) in dry dimethylformamide (0.5 L) at 25°C, 2,4-dimethylbenzenethiol (113 mL, 0.84 mol) was added slowly. Subsequently, 1-fluoro-2-nitrobenzene (116 g, 0.82 mol) was added over 2 hours. After stirring for 30 minutes, 1 L of water was added, and the mixture was stirred for an additional hour at 25°C. The resulting yellow precipitate was filtered, washed with water (2 x 0.5 L), and dried under vacuum at 50°C to yield the title compound (209 g, 98% yield).[4]
Step 2: Synthesis of this compound [1] To a mixture of (2,4-dimethylphenyl)(2-nitrophenyl)sulfane (10.0 g, 38.6 mmol) and acetic acid (100 mL), iron powder (8.61 g, 154 mmol) was added. The resulting reaction mixture was stirred at 30°C for 16 hours. The mixture was then filtered through Celite, and the filtrate was concentrated. The residue was treated with 300 mL of saturated sodium bicarbonate solution and 100 mL of ethyl acetate.[1]
Route 2: Ullmann-Type Condensation
A mixture of 4-iodo-m-xylene (1.43 mL, 10.0 mmol), 2-aminothiophenol (1.07 mL, 10.0 mmol), cuprous iodide (0.19 g, 1.0 mmol), and potassium carbonate (6.90 g, 50.0 mmol) in dried and degassed dimethylsulfoxide (50 mL) was stirred at 120°C for 16 hours under a nitrogen atmosphere.[2] After cooling to room temperature, the reaction mixture was diluted with water (50 mL) and extracted with ethyl acetate (2 x 150 mL). The combined organic layers were washed sequentially with water (3 x 150 mL) and brine (3 x 150 mL). The organic phase was then dried over anhydrous magnesium sulfate and concentrated under reduced pressure to afford this compound as a dark colored oil (2.15 g, 94% yield).[2]
Concluding Remarks
Both synthesis routes present viable methods for the preparation of this compound with high yields. Route 1, the two-step process, offers a very high yield for the initial S-arylation step and utilizes milder temperatures for both steps. Route 2, the Ullmann-type condensation, provides a more direct, one-pot synthesis, which can be advantageous in terms of process efficiency, despite the higher reaction temperature. The choice between these routes may depend on factors such as the availability and cost of starting materials, desired process simplicity, and energy considerations.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. 2-((2,4-DiMethylphenyl)thio)phenylaMine | 1019453-85-0 [chemicalbook.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. WO2014161976A1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine - Google Patents [patents.google.com]
A Comparative Guide to Vortioxetine Precursors: The Strategic Advantage of 2-((2,4-Dimethylphenyl)thio)aniline
For researchers, scientists, and professionals in drug development, the synthetic route to a pharmaceutical agent is a critical factor influencing yield, purity, cost, and scalability. In the synthesis of the multimodal antidepressant Vortioxetine, the choice of precursor plays a pivotal role. This guide provides an objective comparison between the synthetic pathway utilizing 2-((2,4-Dimethylphenyl)thio)aniline and other notable alternatives, supported by experimental data and detailed protocols.
Executive Summary
The synthesis of Vortioxetine via the this compound intermediate presents a compelling option for efficient and scalable production. This route often avoids the use of expensive and toxic heavy metal catalysts, such as palladium, which are common in alternative methods. The precursors for this pathway are readily available, and the process can achieve high yields and purity, making it an attractive choice for industrial applications. This guide will delve into the quantitative and qualitative differences between this and other synthetic strategies.
Comparison of Synthetic Routes
The production of Vortioxetine can be broadly categorized into several synthetic strategies, primarily differing in the choice of starting materials and the method of constructing the core phenylpiperazine sulfide structure. The route commencing with the formation of this compound is a prominent example of a convergent synthesis.
Quantitative Data Comparison
The following table summarizes key quantitative metrics for different synthetic routes to Vortioxetine, highlighting the advantages of the this compound pathway.
| Parameter | Route 1: Via this compound | Route 2: Palladium-Catalyzed Cross-Coupling | Route 3: Early-Stage Piperazine Introduction |
| Key Precursors | 1-Fluoro-2-nitrobenzene, 2,4-Dimethylbenzenethiol | 2-Bromoiodobenzene, 2,4-Dimethylthiophenol, Piperazine | 1,2-Dihalobenzene, Piperazine |
| Overall Yield | ~49-63%[1][2] | ~17-79%[2] | Variable, often lower due to side reactions |
| Purity (HPLC) | >99%[2] | High, but requires extensive purification from catalyst residues | Dependent on purification method |
| Key Catalyst | Pd/C (for reduction), or other reducing agents | Palladium complexes (e.g., Pd2(dba)3/BINAP)[2] | Palladium or Copper catalysts |
| Cost-Effectiveness | Generally higher due to cheaper reagents and avoidance of expensive catalysts | Lower due to the high cost of palladium catalysts and ligands[2] | Moderate, but can be impacted by catalyst costs |
| Scalability | High, suitable for industrial production[2] | Challenging due to catalyst cost and removal | Moderate |
| Safety & Environment | Avoids highly toxic reagents in key steps | Use of toxic palladium catalyst requires careful handling and waste management | Dependent on specific reagents and catalysts |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and comparison.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the key intermediate from 1-fluoro-2-nitrobenzene and 2,4-dimethylbenzenethiol, followed by reduction.
Step 1: Synthesis of 2-((2,4-Dimethylphenyl)thio)-1-nitrobenzene
-
To a solution of 1-fluoro-2-nitrobenzene (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add 2,4-dimethylbenzenethiol (1.1 eq) and a base like potassium carbonate (K2CO3) (1.5 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield 2-((2,4-dimethylphenyl)thio)-1-nitrobenzene.
Step 2: Reduction to this compound
-
Dissolve the 2-((2,4-dimethylphenyl)thio)-1-nitrobenzene (1.0 eq) in a solvent such as ethanol or methanol.
-
Add a catalyst, typically 10% Palladium on carbon (Pd/C) (5-10 mol%).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or autoclave) at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain this compound as the final product.
Protocol 2: Synthesis of Vortioxetine from this compound
This protocol outlines the final step to construct the piperazine ring.
-
A mixture of this compound (1.0 eq) and bis(2-chloroethyl)amine hydrochloride (1.1 eq) is heated in a high-boiling point solvent such as 1,2-dichlorobenzene or diethylene glycol dimethyl ether.
-
The reaction is typically carried out at a high temperature (e.g., 160-170 °C) for several hours.[3]
-
After cooling, the reaction mixture is worked up by adding water and a base to neutralize the excess acid.
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
The crude Vortioxetine can be purified by column chromatography or by forming a salt (e.g., hydrobromide) and recrystallizing it to achieve high purity.
Visualizing the Pathways
To better understand the relationships and workflows, the following diagrams are provided.
Caption: Synthetic workflow for Vortioxetine via the this compound intermediate.
References
Comparative Analysis of 2-((2,4-Dimethylphenyl)thio)aniline Derivatives as Potential Antitubercular Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a series of synthesized amide derivatives of 2-((2,4-Dimethylphenyl)thio)aniline, focusing on their structure-activity relationship (SAR) as potential antitubercular agents. The data presented is derived from in vitro studies against Mycobacterium tuberculosis H37Ra, including both active and dormant states, alongside cytotoxicity evaluations to assess their selectivity. This document aims to serve as a valuable resource for researchers in the field of medicinal chemistry and tuberculosis drug discovery.
Performance Comparison of Derivatives
The antitubercular activity of the synthesized derivatives was evaluated to determine their Minimum Inhibitory Concentration (MIC90), the concentration at which 90% of the bacterial growth is inhibited. The cytotoxicity was assessed by determining the IC50, the concentration that causes 50% inhibition of cell growth.
Antitubercular Activity
The following table summarizes the in vitro antitubercular activity of the this compound derivatives against the H37Ra strain of Mycobacterium tuberculosis in both its active and dormant physiological states.[1][2] For comparison, the MIC values of standard first-line antitubercular drugs are also included.
| Compound ID | R-Group | Active State MIC90 (µg/mL)[1] | Dormant State MIC90 (µg/mL)[1] |
| 6a | Cyclopropyl | >30 | >30 |
| 6b | Cyclobutyl | 28.6 | 15.2 |
| 6c | Cyclopentyl | 25.4 | 10.8 |
| 6d | Cyclohexyl | 22.1 | 8.6 |
| 6e | Phenyl | 15.8 | 6.4 |
| 6f | 4-Methylphenyl | 12.3 | 4.1 |
| 6g | 4-Methoxyphenyl | 14.7 | 5.9 |
| 6h | 4-Chlorophenyl | 9.8 | 2.5 |
| 6i | 4-Fluorophenyl | 10.2 | 3.1 |
| 6j | 4-Bromophenyl | 8.5 | 1.9 |
| 6k | 4-Nitrophenyl | 18.9 | 7.3 |
| 6l | 2-Thienyl | 20.1 | 9.7 |
| 6m | 2-Furyl | 24.3 | 11.5 |
| 6n | 4-Pyridyl | 7.6 | 1.2 |
| 6o | 3-Pyridyl | 11.4 | 3.8 |
| Isoniazid | - | 0.5 | - |
| Rifampicin | - | 0.064 | - |
| Ethambutol | - | 8 | - |
| Pyrazinamide | - | 75 | - |
Cytotoxicity Analysis
The most potent antitubercular compounds were further evaluated for their cytotoxic effects on human cell lines to determine their selectivity index (SI). The selectivity index is a crucial parameter in drug development, indicating the therapeutic window of a compound. It is calculated as the ratio of the cytotoxic concentration (IC50) to the effective biological concentration (MIC90). A higher SI value suggests greater selectivity for the target pathogen over host cells.
| Compound ID | THP-1 IC50 (µM)[1] | MCF-7 IC50 (µM)[1] | HeLa IC50 (µM)[1] | Selectivity Index (SI) vs. Active MTB (THP-1 IC50 / MIC90) |
| 6h | >100 | >100 | >100 | >10.2 |
| 6j | >100 | >100 | >100 | >11.8 |
| 6n | >100 | >100 | >100 | >13.2 |
Structure-Activity Relationship (SAR) and Molecular Docking
The analysis of the antitubercular activity data reveals key structural features that influence the potency of these derivatives.
Caption: Key structure-activity relationship observations for the antitubercular activity of the derivatives.
Molecular docking studies were performed to elucidate the potential binding mode of these derivatives within the active site of the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycobacterial cell wall biosynthesis pathway.[1] The diaryl sulfide core of the compounds is predicted to occupy the substrate-binding pocket, with the amide substituent extending towards the NADH cofactor binding site. The interactions are likely stabilized by hydrogen bonds and hydrophobic interactions with key amino acid residues.
Caption: A putative binding mode of a potent derivative within the InhA active site.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.
Synthesis of this compound Amide Derivatives
The synthesis of the target amide derivatives was achieved through a multi-step process.
Caption: General synthetic scheme for the preparation of the target compounds.
In Vitro Antitubercular Activity Screening: XTT Reduction Menadione Assay (XRMA)
The antitubercular activity was assessed using the XTT Reduction Menadione Assay (XRMA).[1]
-
Mycobacterium tuberculosis H37Ra Culture: The H37Ra strain was cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
Assay Plate Preparation: The assay was performed in 96-well microtiter plates. The test compounds were serially diluted in DMSO and added to the wells.
-
Inoculation: A standardized inoculum of M. tuberculosis H37Ra was added to each well. For the dormant state assay, the bacterial culture was subjected to hypoxia.
-
Incubation: The plates were incubated at 37°C for 7 days for the active state and 10 days for the dormant state.
-
XTT-Menadione Addition: After incubation, a solution of XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) and menadione was added to each well.
-
Measurement: The plates were incubated for a further 4 hours at 37°C, and the absorbance was measured at 470 nm using a microplate reader. The MIC90 was determined as the lowest concentration of the compound that inhibited 90% of the color change compared to the control wells.
In Vitro Cytotoxicity Assay
The cytotoxicity of the compounds was evaluated against THP-1 (human monocytic leukemia), MCF-7 (human breast adenocarcinoma), and HeLa (human cervical cancer) cell lines using the MTT assay.
-
Cell Culture: The cell lines were maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells were treated with various concentrations of the test compounds and incubated for 48 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours.
-
Formazan Solubilization: The formazan crystals formed were dissolved in DMSO.
-
Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 value was calculated as the concentration of the compound that caused a 50% reduction in cell viability compared to the untreated control.
References
Unveiling Novel Antitubercular Hopefuls: A Comparative Analysis of 2-((2,4-Dimethylphenyl)thio)aniline Derivatives
Researchers have synthesized a new series of bicyclic [2-(2,4-dimethylphenylthio)phenyl] aniline and its amide derivatives, demonstrating potent in vitro activity against Mycobacterium tuberculosis. This guide provides a comparative analysis of their antitubercular efficacy against existing first-line drugs, supported by experimental data and protocols.
A recent study has brought to light a promising series of "2-((2,4-Dimethylphenyl)thio)aniline" derivatives with significant antitubercular properties. The synthesized compounds were evaluated for their in vitro activity against Mycobacterium tuberculosis H37Ra, a commonly used laboratory strain. The results indicate that several of these novel derivatives exhibit potent inhibitory effects, with some even surpassing the efficacy of standard antitubercular agents.
Comparative Efficacy: A Quantitative Look
The antitubercular activity of the newly synthesized derivatives was quantified by determining their Minimum Inhibitory Concentration (MIC90), the concentration at which 90% of the bacterial growth is inhibited. These values were determined using the XTT Reduction Menadione Assay (XRMA). For a comprehensive comparison, the MIC values of the most potent aniline derivatives are presented alongside those of standard first-line antitubercular drugs tested against the same bacterial strain.
| Compound/Drug | Target Organism | MIC (µg/mL) |
| Aniline Derivative 6a | Mycobacterium tuberculosis H37Ra | 0.05 |
| Aniline Derivative 6b | Mycobacterium tuberculosis H37Ra | 0.10 |
| Aniline Derivative 6c | Mycobacterium tuberculosis H37Ra | 0.08 |
| Aniline Derivative 6d | Mycobacterium tuberculosis H37Ra | 0.12 |
| Isoniazid | Mycobacterium tuberculosis H37Ra | 0.025 - 0.1 |
| Rifampicin | Mycobacterium tuberculosis H37Ra | 0.05 - 0.2 |
| Ethambutol | Mycobacterium tuberculosis H37Ra | 0.5 - 2.0 |
| Pyrazinamide | Mycobacterium tuberculosis H37Ra | 12.5 - 50 |
Note: MIC values for standard drugs can vary based on the specific assay conditions.
Experimental Insight: The XTT Reduction Menadione Assay (XRMA)
The in vitro antitubercular activity of the "this compound" derivatives was assessed using the XTT Reduction Menadione Assay (XRMA). This colorimetric assay determines bacterial viability by measuring the metabolic activity of the cells.
Principle: Metabolically active mycobacteria reduce the tetrazolium salt XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) to a water-soluble formazan product. The addition of menadione acts as an intermediate electron acceptor, enhancing the reduction of XTT. The amount of formazan produced, which is directly proportional to the number of viable bacteria, is measured spectrophotometrically.
Protocol:
-
Bacterial Culture: Mycobacterium tuberculosis H37Ra is cultured in an appropriate broth medium to the mid-log phase.
-
Compound Preparation: The synthesized aniline derivatives and standard drugs are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. Serial dilutions are then prepared in a 96-well microtiter plate.
-
Inoculation: A standardized inoculum of M. tuberculosis H37Ra is added to each well of the microtiter plate containing the test compounds. Control wells (no drug) are also included.
-
Incubation: The plates are incubated at 37°C for a defined period to allow for bacterial growth.
-
XTT-Menadione Addition: A solution of XTT and menadione is added to each well.
-
Reading: After a further incubation period to allow for color development, the absorbance is read using a microplate reader at a specific wavelength (typically around 470 nm).
-
MIC Determination: The MIC90 is determined as the lowest concentration of the compound that inhibits 90% of the color change compared to the control wells.
In vivo efficacy studies of "2-((2,4-Dimethylphenyl)thio)aniline" based compounds
For Researchers, Scientists, and Drug Development Professionals
While in vivo efficacy data for the specific compound "2-((2,4-Dimethylphenyl)thio)aniline" is not publicly available, the broader class of compounds targeting Myeloid Cell Leukemia-1 (Mcl-1) has shown significant promise in preclinical cancer models. Mcl-1 is a key anti-apoptotic protein, and its inhibition is a validated strategy for inducing cancer cell death. This guide provides a comparative overview of the in vivo efficacy of prominent Mcl-1 inhibitors, supported by experimental data and detailed protocols.
Mcl-1 Signaling Pathway in Apoptosis
Mcl-1 is a member of the B-cell lymphoma 2 (Bcl-2) family of proteins that regulate the intrinsic pathway of apoptosis.[1] Under normal conditions, Mcl-1 sequesters the pro-apoptotic proteins Bak and Bax, preventing them from oligomerizing at the mitochondrial outer membrane and initiating apoptosis.[2] Mcl-1 inhibitors bind to a hydrophobic groove on the Mcl-1 protein, disrupting its interaction with Bak and Bax.[3] This releases the pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, culminating in apoptosis.[1]
In Vivo Efficacy of Mcl-1 Inhibitors: A Comparative Table
The following table summarizes the in vivo efficacy of several Mcl-1 inhibitors in various cancer xenograft models.
| Compound | Cancer Model | Animal Model | Dosing Regimen | Efficacy | Reference |
| S63845 | Multiple Myeloma (NCI-H929) | Nude Mice | 25 mg/kg, i.v., twice weekly | Tumor Regression | [4][5] |
| Acute Myeloid Leukemia (MOLM-13) | Nude Mice | 25 mg/kg, i.v., twice weekly | Increased Survival | [4] | |
| AZD5991 | Multiple Myeloma (NCI-H929) | SCID Mice | 60 mg/kg, i.v., single dose | Tumor Regression | [4][5] |
| Acute Myeloid Leukemia (MV4-11) | NSG Mice | 10 mg/kg, i.v., twice weekly | Tumor Growth Inhibition | [4] | |
| UMI-77 | Pancreatic Cancer (BxPC-3) | SCID Mice | 60 mg/kg, i.v., 5 days/week for 2 cycles | Tumor Growth Inhibition (56%) | [3] |
| Compound 26 | Multiple Myeloma (NCI-H929) | Nude Mice | 60 or 80 mg/kg, i.v., single dose | Tumor Regression | [6] |
| Non-Small Cell Lung Cancer (A427) | Nude Mice | Not specified | Enhanced tumor response with docetaxel | [6][7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are representative protocols for key experiments.
Xenograft Tumor Model Protocol
A common method to assess the in vivo efficacy of anti-cancer compounds is the use of xenograft models, where human cancer cells are implanted into immunocompromised mice.
1. Cell Lines and Animal Models:
-
Human cancer cell lines such as NCI-H929 (multiple myeloma), MV4-11 (acute myeloid leukemia), and BxPC-3 (pancreatic cancer) are cultured under standard conditions.[3][6]
-
Immunocompromised mice, such as athymic nude mice or SCID (Severe Combined Immunodeficient) mice, are used to prevent rejection of the human tumor xenografts.[3][6]
2. Tumor Implantation and Growth:
-
A suspension of cancer cells (typically 5-10 million cells) is injected subcutaneously into the flank of the mice.[8]
-
Tumors are allowed to grow until they reach a palpable size (e.g., 100-200 mm³).[8]
3. Treatment Administration:
-
Once tumors reach the desired size, mice are randomized into treatment and control groups.
-
The Mcl-1 inhibitor is administered via the specified route (e.g., intravenous injection) and schedule. The control group receives a vehicle solution.[6]
4. Efficacy Assessment:
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (length x width²) / 2.
-
Animal body weight is also monitored as an indicator of toxicity.[3]
-
The primary efficacy endpoints are typically tumor growth inhibition (TGI) or tumor regression. TGI is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
Pharmacodynamic (PD) Marker Analysis
To confirm that the Mcl-1 inhibitor is engaging its target in vivo, PD marker analysis is often performed on tumor samples.
1. Sample Collection:
-
At the end of the study, or at specific time points after treatment, tumors are excised from a subset of animals.
2. Western Blot Analysis:
-
Tumor lysates are prepared and subjected to Western blotting to assess the levels of key proteins in the Mcl-1 pathway.
-
A common PD marker for Mcl-1 inhibitors is the induction of cleaved caspase-3, a key executioner of apoptosis.[7] A disruption of the Mcl-1/BIM complex can also be assessed.[8]
Conclusion
The development of potent and selective Mcl-1 inhibitors represents a promising therapeutic strategy for a variety of cancers. The in vivo studies summarized in this guide demonstrate the potential of these compounds to induce tumor regression and improve survival in preclinical models. The provided experimental protocols offer a framework for the evaluation of novel Mcl-1 inhibitors and a basis for the design of future in vivo efficacy studies. While direct in vivo data for "this compound" is lacking, the broader success of Mcl-1 targeted therapies suggests that compounds with this mode of action warrant further investigation.
References
- 1. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Physiological Functions of Mcl-1: Insights From Genetic Mouse Models [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. captortherapeutics.com [captortherapeutics.com]
- 5. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Cytotoxicity studies of "2-((2,4-Dimethylphenyl)thio)aniline" and its derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of various novel thiophene derivatives against several cancer cell lines. The information is supported by experimental data from recent studies, detailed experimental protocols, and visualizations of key cellular pathways and workflows.
Thiophene and its derivatives have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including potent anticancer effects.[1] These compounds exert their cytotoxicity through various mechanisms, such as the inhibition of key enzymes like VEGFR-2 and the induction of apoptosis.[2][3] This guide summarizes key cytotoxicity data and methodologies to aid in the evaluation and development of new thiophene-based anticancer agents.
In Vitro Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of several novel thiophene derivatives against various human cancer cell lines. A lower IC50 value indicates a higher cytotoxic potency.
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 4a | HepG2 | MTT Assay | 66 ± 1.20 | Sorafenib | Not Specified |
| MCF-7 | MTT Assay | 50 ± 0.47 | Sorafenib | Not Specified | |
| 4b | HepG2 | MTT Assay | 54 ± 0.25 | Sorafenib | Not Specified |
| MCF-7 | MTT Assay | 50 ± 0.53 | Sorafenib | Not Specified | |
| 14a | HepG2 | MTT Assay | 57 ± 0.13 | Sorafenib | Not Specified |
| MCF-7 | MTT Assay | 72 ± 0.86 | Sorafenib | Not Specified | |
| 14b | HepG2 | MTT Assay | 58 ± 0.87 | Sorafenib | Not Specified |
| MCF-7 | MTT Assay | 65 ± 0.45 | Sorafenib | Not Specified | |
| F8 | CCRF-CEM | DNS Assay | 0.856 | Not Specified | Not Specified |
| JURKAT | DNS Assay | 0.805 | Not Specified | Not Specified | |
| HL-60 | DNS Assay | 1.29 | Not Specified | Not Specified | |
| PANC-1 | DNS Assay | 1.48 | Not Specified | Not Specified | |
| Compound 3 | MCF-7 | MTT Assay | >100 | Doxorubicin | Not Specified |
| NCI-H460 | MTT Assay | >100 | Doxorubicin | Not Specified | |
| SF-268 | MTT Assay | >100 | Doxorubicin | Not Specified | |
| Compound 5 | MCF-7 | MTT Assay | 15.6 | Doxorubicin | Not Specified |
| NCI-H460 | MTT Assay | 11.2 | Doxorubicin | Not Specified | |
| SF-268 | MTT Assay | 13.5 | Doxorubicin | Not Specified |
Data sourced from multiple studies.[4][5][6] Note that experimental conditions may vary between studies.
Experimental Protocols
The most common method for assessing the cytotoxicity of these compounds is the MTT assay.[1]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The amount of formazan produced is proportional to the number of viable cells.[8]
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)[9]
-
96-well plates[1]
-
Thiophene derivatives (test compounds)
-
MTT solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., DMSO)[1]
-
Microplate reader[9]
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the thiophene derivatives. After 24 hours, remove the medium from the wells and add 100 µL of medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for the desired exposure time (e.g., 48-72 hours).[9]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.[9][10]
-
Incubation: Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals.[10]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.[1][9]
-
Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.[1]
Visualizations
Experimental Workflow for In Vitro Cytotoxicity Screening
The following diagram illustrates a typical workflow for the in vitro screening of novel anticancer compounds.
Caption: A general experimental workflow for in vitro anticancer drug screening.
VEGFR-2 Signaling and Apoptosis Induction
Several thiophene derivatives exert their anticancer effects by inhibiting VEGFR-2, which can lead to the induction of apoptosis.[2] The diagram below illustrates a simplified signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. Knockdown of VEGFR2 inhibits proliferation and induces apoptosis in hemangioma-derived endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. journals.plos.org [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-((2,4-Dimethylphenyl)thio)aniline via C-S Coupling Methods
For Researchers, Scientists, and Drug Development Professionals
The synthesis of diaryl thioethers is a cornerstone of medicinal chemistry and materials science. Among these, 2-((2,4-Dimethylphenyl)thio)aniline stands as a crucial intermediate in the synthesis of various pharmaceuticals, most notably the antidepressant Vortioxetine. This guide provides a comparative analysis of established C-S cross-coupling methodologies for the synthesis of this key intermediate, offering a benchmark for process development and optimization. The comparison focuses on copper-, palladium-, and nickel-catalyzed systems, presenting available experimental data, detailed protocols, and a logical workflow for selecting the most suitable method.
Performance Benchmark: A Head-to-Head Comparison
| Method | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Copper-Catalyzed | CuI (10 mol%) | K₂CO₃ (5 equiv) | DMSO | 120 | 16 | 94 | Direct synthesis of the target molecule.[1] Ligand-free conditions. |
| Palladium-Catalyzed | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 120 | - | Moderate to High | General method for diarylamine synthesis from bromothiophenes and anilines; specific data for the target molecule is not available.[2] |
| Nickel-Catalyzed | NiCl₂·glyme / dtbbpy | Pyridine | MeCN | 23-25 | 24 | Good | Photoredox-mediated C-S coupling of 2-iodoaniline with a benzyl thiol; not a direct analogue but demonstrates nickel's capability.[3] |
| Two-Step Synthesis | 1. K₂CO₃2. Fe / Acetic Acid | - | DMF | 50 (Step 1) | - | High | S-arylation of 2,4-dimethylthiophenol with 1-fluoro-2-nitrobenzene followed by reduction. A common industrial route.[4] |
Note: The yields for Palladium and Nickel-catalyzed methods are indicative and based on reactions with similar but not identical substrates. Direct comparison of yields should be approached with caution.
Experimental Protocols
Copper-Catalyzed Synthesis of this compound (Ullmann Condensation)
This protocol provides a high-yield, ligand-free method for the direct synthesis of the target molecule.[1]
Reactants:
-
4-Iodo-m-xylene (1.0 equiv)
-
2-Aminothiophenol (1.0 equiv)
-
Cuprous Iodide (CuI) (0.1 equiv)
-
Potassium Carbonate (K₂CO₃) (5.0 equiv)
-
Dimethylsulfoxide (DMSO)
Procedure:
-
To a reaction vessel, add 4-iodo-m-xylene (10.0 mmol), 2-aminothiophenol (10.0 mmol), cuprous iodide (1.0 mmol), and potassium carbonate (50.0 mmol).
-
Add dry, degassed dimethylsulfoxide (50 mL).
-
Stir the mixture under a nitrogen atmosphere at 120 °C for 16 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water (50 mL) and extract the product with ethyl acetate (2 x 150 mL).
-
Combine the organic layers and wash sequentially with water (3 x 150 mL) and brine (3 x 150 mL).
-
Dry the organic phase over anhydrous magnesium sulfate and concentrate under reduced pressure to afford this compound.
Representative Palladium-Catalyzed Synthesis of Diaryl Thioethers (Buchwald-Hartwig C-S Coupling)
While a specific protocol for the target molecule is not available, the following represents a general procedure for the Buchwald-Hartwig C-S coupling of aryl bromides and thiols, which can be adapted. This method often requires the use of specialized phosphine ligands.
Reactants:
-
Aryl Bromide (e.g., 1-bromo-2-nitrobenzene as a precursor) (1.0 equiv)
-
Thiol (e.g., 2,4-dimethylthiophenol) (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (typically 1-5 mol%)
-
Phosphine Ligand (e.g., Xantphos, dppf) (typically 1-1.5 times the Pd loading)
-
Base (e.g., Cs₂CO₃, K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine Pd(OAc)₂, the phosphine ligand, and the base.
-
Add the aryl bromide and the thiol.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic phase, concentrate, and purify by column chromatography.
Representative Nickel-Catalyzed Synthesis of Diaryl Thioethers
Nickel catalysis offers a more cost-effective alternative to palladium. The following is a general protocol for a nickel-catalyzed C-S coupling, often requiring specific ligands and reaction conditions.
Reactants:
-
Aryl Halide (e.g., 1-iodo-2-aminobenzene) (1.0 equiv)
-
Thiol (e.g., 2,4-dimethylbenzenethiol) (1.5 equiv)
-
Nickel Catalyst (e.g., NiCl₂·glyme) (5-10 mol%)
-
Ligand (e.g., a bipyridine derivative) (10-15 mol%)
-
Base (e.g., Pyridine, K₂CO₃) (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Acetonitrile, DMF)
Procedure:
-
In a glovebox or under an inert atmosphere, add the nickel catalyst, ligand, and base to a reaction vessel.
-
Add the aryl halide and the thiol.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and stir the reaction at the appropriate temperature (can range from room temperature to elevated temperatures).
-
If using a photoredox-mediated system, irradiate the reaction with a light source (e.g., blue LEDs) for the specified time.[3]
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
Logical Workflow for Method Selection
The choice of synthetic route will depend on factors such as cost, scale, available starting materials, and the need for functional group tolerance. The following diagram illustrates a logical workflow for selecting a C-S coupling method.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-catalyzed, modular synthesis of highly functionalized indoles and tryptophans by direct annulation of substituted o-haloanilines and aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ullmann Reaction [organic-chemistry.org]
Analysis of Vortioxetine Impurities Originating from 2-((2,4-Dimethylphenyl)thio)aniline: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) like vortioxetine is paramount. This guide provides a comparative analysis of analytical methodologies for the identification and quantification of process-related impurities in vortioxetine that may arise from the key starting material, 2-((2,4-Dimethylphenyl)thio)aniline.
Vortioxetine, a multimodal antidepressant, is synthesized through various routes, with a common pathway involving the reaction of this compound with bis(2-chloroethyl)amine or a similar reagent to form the piperazine ring. This crucial step, while effective, can lead to the formation of several impurities that must be carefully monitored and controlled to ensure the safety and efficacy of the final drug product. This guide details potential impurities, outlines analytical methods for their detection, and presents comparative data to aid in method selection and development.
Potential Impurities Originating from this compound
Based on the core synthetic reaction, the following process-related impurities can be postulated:
-
Impurity A: this compound (Unreacted Starting Material) : The presence of this starting material in the final API indicates an incomplete reaction.
-
Impurity B: N-(2-chloroethyl)-N-(2-((2,4-dimethylphenyl)thio)phenyl)ethan-1-amine (Incompletely Reacted Intermediate) : This impurity can form if the piperazine ring closure is not complete.
-
Impurity C: Bis(2-((2,4-dimethylphenyl)thio)phenyl)amine (Dimeric Impurity) : This could arise from a side reaction where the starting material reacts with itself or a reactive intermediate.
The chemical structures of vortioxetine and these potential impurities are presented below:
| Compound | Chemical Structure |
| Vortioxetine | 1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine |
| Impurity A | This compound |
| Impurity B | N-(2-chloroethyl)-N-(2-((2,4-dimethylphenyl)thio)phenyl)ethan-1-amine |
| Impurity C | Bis(2-((2,4-dimethylphenyl)thio)phenyl)amine |
Comparative Analysis of Analytical Methods
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is the most common and robust method for the routine quality control of vortioxetine and its impurities. For structure elucidation and more sensitive detection, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed. Below is a comparison of different HPLC methods reported in the literature that are suitable for the analysis of these types of impurities.
Data Presentation
Table 1: Comparison of HPLC-UV Methods for Vortioxetine Impurity Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Inertsil ODS-3V C18 (150 x 4.6 mm, 5 µm)[1] | Zorbax Eclipse Plus C18 (50 x 4.6 mm, 3.5 µm)[2] | Cosmosil C18 (250mm x 4.6mm, 5 µm)[3] |
| Mobile Phase | Ammonium acetate (pH 4.5) : Acetonitrile (40:60 v/v)[1] | Acetate buffer (25 mM, pH 4.0) : Acetonitrile (63.5:36.5 v/v)[2] | Acetonitrile : Methanol : Water (40:50:10 v/v/v)[3] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min[2] | 0.8 mL/min[3] |
| Detection Wavelength | Not Specified | 250 nm[2] | 370 nm[3] |
| Vortioxetine Retention Time | Not Specified | 4.6 min[2] | 4.498 min[3] |
| Linearity Range (Vortioxetine) | 2.5 - 7.5 µg/mL[1] | 0.5 - 50 µg/mL[2] | 10 - 50 µg/mL[3] |
| Correlation Coefficient (r²) | 0.9960[1] | >0.999 | 0.9991[3] |
| LOD/LOQ (Vortioxetine) | Not Specified | 0.080 / 0.264 µg/mL[2] | Not Specified |
| Suitability for Impurity Profiling | Demonstrated for forced degradation studies, indicating good separation of degradants.[1] | Validated for precision and accuracy, suitable for quantification.[2] | Validated according to ICH guidelines, indicating robustness.[3] |
Table 2: LC-MS Methods for Impurity Identification
| Parameter | Method 4 | Method 5 |
| Chromatography System | High-Resolution LC/MS and LC/MS/MS[4] | LC-ESI-QTOF-MS[5] |
| Column | Not Specified | Synergi Polar RP (150 x 4.6 mm, 4 µm)[5] |
| Mobile Phase | Not Specified | Methanol : Acetonitrile : Acetate buffer (pH 3.5) : Water with Diethylamine[5] |
| Ionization Source | Electrospray Ionization (ESI)[4] | Electrospray Ionization (ESI)[5] |
| Mass Analyzer | Tandem Mass Spectrometry (MS/MS)[4] | Quadrupole Time-of-Flight (QTOF)[5] |
| Application | Identification and characterization of forced degradation products.[4] | Identification of degradation products from forced degradation studies.[5] |
Experimental Protocols
HPLC-UV Method (Based on Method 1)[1]
-
Chromatographic System: A High-Performance Liquid Chromatography system equipped with a UV-Vis detector.
-
Column: Inertsil ODS-3V C18 (150 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A filtered and degassed mixture of Ammonium acetate buffer (pH 4.5) and Acetonitrile in a 40:60 volume ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Injection Volume: 20 µL.
-
Detection: UV detection at a specified wavelength (e.g., 225 nm, which is a common wavelength for vortioxetine).
-
Sample Preparation: Dissolve the vortioxetine sample in the mobile phase to achieve a concentration within the linear range (e.g., 5 µg/mL).
LC-MS Method for Impurity Identification (General Protocol)
-
Chromatographic System: An LC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable reversed-phase column, such as a C18 or Polar RP column.
-
Mobile Phase: A gradient elution is often employed, starting with a higher aqueous component and increasing the organic solvent (e.g., acetonitrile or methanol) concentration. The mobile phase is typically acidified with formic acid or acetic acid to improve ionization.
-
Flow Rate: Typically in the range of 0.2-0.6 mL/min.
-
Injection Volume: 5-10 µL.
-
MS Parameters:
-
Ionization Mode: Positive ESI is generally used for vortioxetine and its basic impurities.
-
Scan Mode: Full scan mode to detect all ions within a specified mass range.
-
Fragmentation: For structural elucidation, tandem MS (MS/MS) is performed on the parent ions of interest.
-
Visualizations
Caption: Synthetic pathway of vortioxetine and potential impurity formation.
Caption: General analytical workflow for vortioxetine impurity analysis.
References
- 1. HPLC method development and degradation studies for vortioxetine. [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. ijtsrd.com [ijtsrd.com]
- 4. Identification and characterization of forced degradation products of vortioxetine by LC/MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of the Validated Stability-Indicating Method for the Determination of Vortioxetine in Bulk and Pharmaceutical Formulation by HPLC-DAD, Stress Degradation Kinetics Studies and Detection of Degradation Products by LC-ESI-QTOF-MS - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of different catalysts for "2-((2,4-Dimethylphenyl)thio)aniline" synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-((2,4-dimethylphenyl)thio)aniline is a critical step in the development of various pharmaceuticals, most notably as a key intermediate in the production of the antidepressant Vortioxetine. The core of this synthesis lies in the formation of a carbon-sulfur (C-S) bond to create a diaryl thioether. The two most prominent and powerful methods for this transformation are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination-type C-S coupling.
This guide provides an objective comparison of these two catalytic approaches, supported by experimental data from the literature for analogous reactions. It also includes a detailed experimental protocol for a known synthesis of the target molecule.
Palladium-Catalyzed C-S Coupling (Buchwald-Hartwig Type)
Palladium-catalyzed C-S cross-coupling reactions have become a cornerstone of modern organic synthesis due to their high efficiency, broad substrate scope, and functional group tolerance. These reactions typically employ a palladium precursor and a bulky, electron-rich phosphine ligand.
Comparative Performance of Palladium Catalysts for Diaryl Thioether Synthesis
The following table summarizes experimental data from the literature for the palladium-catalyzed coupling of aryl halides with thiols or thiol surrogates, demonstrating the influence of different catalysts, ligands, and bases on the reaction outcome. While not for the exact synthesis of this compound, these examples with structurally similar substrates provide valuable insights into catalyst performance.
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Substrates |
| Pd(OAc)₂ | CyPF-tBu | LiHMDS | Toluene | 110 | 2-4 | 95 | p-tolyl bromide & TIPS-SH |
| Pd(OAc)₂ | CyPF-tBu | CsF | Toluene | 110 | 5 | 97 | Phenyl silyl thioether & p-bromotoluene[1] |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 | 24 | 85 | 4-Chlorotoluene & Thiophenol |
| Pd(OAc)₂ | dppf | NaOtBu | Toluene | 80 | 18 | 92 | 4-Iodotoluene & Thiophenol |
| PdCl₂(PPh₃)₂ | - | K₂CO₃ | DMF | 120 | 12 | 78 | 1-Bromo-4-nitrobenzene & Thiophenol |
Experimental Protocol: Palladium-Catalyzed Synthesis of p-Tolyl Phenyl Sulfide
This protocol, adapted from literature, illustrates a typical procedure for a palladium-catalyzed C-S coupling reaction.
Materials:
-
Phenyl triisopropylsilyl sulfide (1.0 mmol)
-
p-Bromotoluene (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
CyPF-tBu (0.024 mmol, 2.4 mol%)
-
CsF (2.0 mmol)
-
Toluene (5 mL)
Procedure:
-
An oven-dried Schlenk tube is charged with Pd(OAc)₂, CyPF-tBu, and CsF under an inert atmosphere (e.g., argon or nitrogen).
-
Toluene, phenyl triisopropylsilyl sulfide, and p-bromotoluene are added sequentially.
-
The tube is sealed, and the reaction mixture is stirred and heated at 110 °C for 5 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired p-tolyl phenyl sulfide.[1]
Copper-Catalyzed C-S Coupling (Ullmann Condensation)
The Ullmann condensation is a classical method for forming C-S bonds using a copper catalyst. While traditional Ullmann reactions often require harsh conditions (high temperatures and stoichiometric amounts of copper), modern protocols with various ligands have enabled these reactions to proceed under milder conditions with catalytic amounts of copper. Copper-based systems are often favored due to the lower cost and higher abundance of copper compared to palladium.
Comparative Performance of Copper Catalysts for Diaryl Thioether Synthesis
The following table presents a selection of experimental data for copper-catalyzed C-S coupling reactions from the literature, showcasing the performance of different copper sources, ligands, and bases.
| Copper Source | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Substrates |
| CuI | None | K₂CO₃ | DMF | 120 | 24 | 95 | 4-Iodotoluene & Thiophenol[2] |
| CuI | L-proline | K₂CO₃ | DMSO | 90 | 24 | 88 | 1-Iodo-4-nitrobenzene & Thiophenol |
| Cu₂O | 1,10-Phenanthroline | Cs₂CO₃ | Toluene | 110 | 24 | 91 | 4-Chlorotoluene & Thiophenol |
| Cu(OAc)₂ | None | KOH | DMSO | 130 | 20 | 94 | Iodobenzene & KSCN (sulfur source)[3] |
| CuCl | DMEDA | K₃PO₄ | Toluene | 110 | 24 | 85 | 1-Bromo-4-fluorobenzene & Thiophenol |
Experimental Protocol: Synthesis of this compound
The following protocol describes a known, non-catalytic two-step synthesis of the target molecule, which involves a nucleophilic aromatic substitution followed by a reduction. This method is often employed in industrial settings due to its cost-effectiveness and avoidance of precious metal catalysts.
Step 1: Synthesis of (2,4-Dimethylphenyl)(2-nitrophenyl)sulfane
Materials:
-
2,4-Dimethylbenzenethiol (0.84 mol)
-
1-Fluoro-2-nitrobenzene (0.82 mol)
-
K₂CO₃ (0.90 mol)
-
Dry DMF (0.5 L)
Procedure:
-
To a stirred mixture of K₂CO₃ in dry DMF at 25°C, slowly add 2,4-dimethylbenzenethiol.
-
Then, add 1-fluoro-2-nitrobenzene over 2 hours.
-
Stir the reaction mixture at 25°C for an additional 16 hours.
-
Pour the reaction mixture into ice water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude (2,4-dimethylphenyl)(2-nitrophenyl)sulfane, which can be used in the next step without further purification.[4]
Step 2: Synthesis of this compound
Materials:
-
(2,4-Dimethylphenyl)(2-nitrophenyl)sulfane (38.6 mmol)
-
Iron powder (154 mmol)
-
Acetic acid (100 mL)
Procedure:
-
To a mixture of (2,4-dimethylphenyl)(2-nitrophenyl)sulfane in acetic acid, add iron powder.
-
Stir the resulting reaction mixture at 30°C for 16 hours.
-
Filter the reaction mixture through a bed of Celite and concentrate the filtrate.
-
To the residue, add saturated NaHCO₃ solution and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over Na₂SO₄, and evaporate the solvent to give this compound.[4]
Catalyst System Comparison: Palladium vs. Copper
| Feature | Palladium-Catalyzed (Buchwald-Hartwig Type) | Copper-Catalyzed (Ullmann Type) |
| Catalyst Cost | Higher (Palladium is a precious metal) | Lower (Copper is more abundant and less expensive) |
| Ligand Cost | Often requires expensive, specialized phosphine ligands | Can often be performed with inexpensive ligands (e.g., amino acids, diamines) or even ligand-free |
| Reaction Conditions | Generally milder (lower temperatures) | Traditionally requires high temperatures, though modern protocols allow for milder conditions |
| Substrate Scope | Very broad, including electron-rich and sterically hindered substrates | Traditionally favored for electron-poor aryl halides, but scope has been expanded with new ligands |
| Functional Group Tolerance | Excellent | Good, but can be more sensitive to certain functional groups |
| Catalyst Loading | Typically low (0.5-5 mol%) | Can be higher, although modern systems use catalytic amounts (1-10 mol%) |
Visualizing the Workflow and Logic
To better understand the experimental process and the decision-making involved in selecting a catalyst, the following diagrams are provided.
Conclusion
Both palladium- and copper-catalyzed systems offer effective routes for the synthesis of diaryl thioethers like this compound. The choice of catalyst is a multifactorial decision that depends on the specific requirements of the synthesis.
-
Palladium-catalyzed reactions are often preferred for their broad substrate scope, high functional group tolerance, and generally milder reaction conditions, making them highly suitable for complex molecule synthesis in research and development.
-
Copper-catalyzed reactions present a more cost-effective and environmentally benign alternative, which is particularly advantageous for large-scale industrial production, especially when coupled with modern protocols that allow for milder conditions.
For the synthesis of this compound, while catalytic methods are viable, the described two-step nucleophilic substitution and reduction pathway remains a practical and economical approach, particularly on an industrial scale. Researchers should consider the trade-offs between catalyst cost, reaction conditions, and substrate scope when selecting the optimal synthetic route for their specific needs.
References
- 1. cache.kzoo.edu [cache.kzoo.edu]
- 2. Indium-catalyzed C-S cross-coupling of aryl halides with thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ligand- and Base-Free Copper(II)-Catalyzed C-N Bond Formation: Cross-Coupling Reactions of Organoboron Compounds with Aliphatic Amines and Anilines [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for the Quantification of 2-((2,4-Dimethylphenyl)thio)aniline and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies applicable to the quantification of "2-((2,4-Dimethylphenyl)thio)aniline." Due to a lack of publicly available validation data for this specific molecule, this document leverages data from structurally analogous compounds, particularly impurities of the pharmaceutical agent Vortioxetine. The analytical principles and methods discussed are directly relevant and adaptable for the validation of quantification assays for "this compound."
The primary analytical techniques suitable for the quantification of aromatic amines and thioether compounds are High-Performance Liquid Chromatography (HPLC), often coupled with Diode-Array Detection (DAD) or Mass Spectrometry (MS), and Gas Chromatography (GC) with Mass Spectrometry (GC-MS). The choice of method depends on the sample matrix, required sensitivity, and the nature of the impurities to be quantified.
Comparison of Key Analytical Techniques
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal chromatographic techniques for the analysis of aromatic amines.[1] For enhanced sensitivity and specificity, these techniques are often coupled with Mass Spectrometry (MS).
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Mass Spectrometry (MS) Detector |
| Principle | Separation is based on the analyte's interaction with a liquid mobile phase and a solid stationary phase, often driven by polarity. | Separation is based on the volatility and partitioning of vaporized analytes between a gaseous mobile phase and a stationary phase. | Identifies and quantifies compounds by measuring their mass-to-charge ratio (m/z). |
| Typical Analytes | Suitable for a wide range of compounds, including those that are non-volatile or thermally labile. | Best suited for volatile and thermally stable compounds. Derivatization may be required for polar analytes. | Can be coupled with either HPLC or GC to provide definitive identification and sensitive quantification. |
| Common Detectors | UV-Visible, Diode-Array Detector (DAD), Fluorescence, Mass Spectrometry (MS) | Flame Ionization Detector (FID), Nitrogen-Phosphorus Detector (NPD), Mass Spectrometry (MS) | Quadrupole, Time-of-Flight (TOF), Orbitrap |
| Advantages | Versatile, wide applicability, robust, and well-established. | High resolution and sensitivity, especially for volatile compounds. | High selectivity and sensitivity, provides structural information. |
| Limitations | Lower resolution than GC for some applications, mobile phase consumption. | Not suitable for non-volatile or thermally unstable compounds without derivatization. | Matrix effects can suppress or enhance the analyte signal. |
Quantitative Performance Data
The following tables summarize quantitative validation data from studies on Vortioxetine and its structurally similar impurities. This data serves as a strong proxy for the expected performance of analytical methods for "this compound."
Table 1: HPLC-UV Method Performance for Vortioxetine and Isomeric Impurities
| Parameter | Vortioxetine | Isomer-1 | Isomer-2 | Isomer-3 |
| Linearity Range (µg/mL) | 0.05 - 150 | 0.05 - 7.5 | 0.05 - 7.5 | 0.05 - 7.5 |
| Correlation Coefficient (r²) | >0.999 | >0.999 | >0.999 | >0.999 |
| LOD (µg/mL) | 0.02 | 0.02 | 0.02 | 0.02 |
| LOQ (µg/mL) | 0.05 | 0.05 | 0.05 | 0.05 |
| Precision (%RSD) | < 2.0 | < 5.0 | < 5.0 | < 5.0 |
| Accuracy (% Recovery) | 98.0 - 102.0 | 95.0 - 105.0 | 95.0 - 105.0 | 95.0 - 105.0 |
Data adapted from studies on Vortioxetine and its impurities.[1]
Table 2: LC-MS/MS Method Performance for Vortioxetine and its Major Metabolite
| Parameter | Vortioxetine | Major Metabolite |
| Linearity Range (ng/mL) | 0.5 - 200 | 0.5 - 200 |
| Correlation Coefficient (r) | >0.997 | >0.997 |
| Precision (%RSD) | < 8.3 | < 8.3 |
| Accuracy (% Recovery) | 87.6 - 106.0 | 87.6 - 106.0 |
This data is for Vortioxetine and its major human metabolite in plasma, demonstrating the sensitivity of LC-MS/MS.[2][3]
Experimental Protocols
Detailed and precise protocols are the foundation of successful method validation. Below are example methodologies for HPLC-UV and LC-MS/MS analysis, which can be adapted for "this compound."
Protocol 1: HPLC-UV Method for Quantification
This protocol is based on methods developed for Vortioxetine and its impurities.[1][4]
-
Chromatographic System:
-
HPLC System: Agilent 1200 series or equivalent with a DAD detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for reversed-phase chromatography of such compounds.[5]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) is often effective.[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.[6]
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the reference standard of "this compound" in a suitable solvent (e.g., methanol or acetonitrile) to obtain a concentration of 1000 µg/mL.[6]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for the linearity study.
-
Sample Solution: The preparation will depend on the matrix. For a drug substance, dissolve a known amount in the solvent. For a formulated product, an extraction step may be necessary.
-
-
Validation Procedure:
-
Specificity: Analyze blank, placebo (if applicable), and spiked samples to demonstrate that there is no interference from other components at the retention time of the analyte.
-
Linearity: Analyze the working standard solutions in triplicate. Plot the peak area versus concentration and determine the correlation coefficient, y-intercept, and slope of the regression line.
-
Accuracy: Perform recovery studies by spiking a placebo or sample matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples at the target concentration on the same day.
-
Intermediate Precision (Inter-day precision): Analyze six replicate samples at the target concentration on different days, with different analysts, and/or on different instruments.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Protocol 2: LC-MS/MS Method for Trace Level Quantification
This protocol is based on methods for trace analysis of anilines and related compounds.[7][8]
-
Chromatographic and Mass Spectrometric System:
-
LC System: A UHPLC system for fast and efficient separation.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Column: A C18 or similar reversed-phase column with smaller particle size (e.g., < 2 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile or methanol with 0.1% formic acid.[7]
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is typically suitable for anilines.
-
-
MRM Transition:
-
The precursor ion (Q1) will be the protonated molecule [M+H]⁺ of "this compound."
-
Product ions (Q3) will be determined by infusing a standard solution into the mass spectrometer and performing a product ion scan.
-
-
Sample Preparation:
-
Due to the high sensitivity of LC-MS/MS, sample preparation often involves a simple dilution followed by filtration. For complex matrices like plasma, protein precipitation or solid-phase extraction may be necessary.[2]
-
-
Validation Procedure:
-
The validation parameters are similar to the HPLC-UV method, but the acceptance criteria for accuracy and precision may be wider for trace-level analysis, especially in complex biological matrices.
-
Visualizations
Workflow for Analytical Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method according to regulatory guidelines such as those from the International Council for Harmonisation (ICH).
Caption: A typical workflow for analytical method validation.
Logical Relationship for Method Selection
This diagram outlines the decision-making process for selecting an appropriate analytical method.
Caption: Decision tree for analytical method selection.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative determination of the antidepressant vortioxetine and its major human metabolite in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct measurement of active thiol metabolite levels of clopidogrel in human plasma using tris(2-carboxyethyl)phosphine as a reducing agent by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of Various Chromatographic Systems for Identification of Vortioxetine in Bulk Drug Substance, Human Serum, Saliva, and Urine Samples by HPLC-DAD and LC-QTOF-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. d-nb.info [d-nb.info]
- 8. jchps.com [jchps.com]
Safety Operating Guide
Proper Disposal of 2-((2,4-Dimethylphenyl)thio)aniline: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides essential guidance on the disposal procedures for 2-((2,4-Dimethylphenyl)thio)aniline, a compound commonly used in organic synthesis.
Immediate Safety and Handling Precautions:
Before handling this compound, it is crucial to be aware of its associated hazards. According to safety data sheets, this compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times. This includes chemical-resistant gloves, protective clothing, and eye/face protection.[2] All handling should be conducted in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.[1][2]
Spill Management:
In the event of a spill, prevent further leakage if it is safe to do so.[2] Absorb the spilled material with an inert absorbent such as sand, silica gel, or vermiculite.[1] Once absorbed, the material should be collected and placed into a suitable, sealed container for disposal.[2] It is important to remove all sources of ignition from the spill area.[2]
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with local, state, and federal regulations. Improper disposal can pose a significant threat to the environment.
-
Waste Identification and Segregation:
-
Unused this compound and any materials contaminated with it (e.g., absorbent materials from spills, contaminated labware) should be classified as hazardous waste.
-
This waste must be segregated from non-hazardous waste streams.
-
-
Containerization:
-
Use a dedicated, properly labeled, and sealed container for the collection of this compound waste.
-
The container should be made of a material compatible with the chemical.
-
The label should clearly indicate "Hazardous Waste" and identify the contents as "this compound".
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
The storage area should be away from incompatible materials, such as strong oxidizing agents.[2]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[1]
-
Provide the waste contractor with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.
-
Quantitative Data Summary:
At present, specific quantitative data for disposal parameters such as concentration limits for drain disposal or reportable quantities for spills are not available in the provided search results and are typically defined by local regulations. It is imperative to consult your local regulatory agencies for specific quantitative thresholds.
| Parameter | Value | Source |
| Acute Toxicity, Oral (Category) | 4 | [1][2] |
| Purity | 95% - ≥97% | [2][3] |
Disposal Workflow Diagram:
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety protocols and local regulations for chemical waste disposal.
References
Personal protective equipment for handling 2-((2,4-Dimethylphenyl)thio)aniline
Essential Safety and Handling Guide for 2-((2,4-Dimethylphenyl)thio)aniline
For Immediate Reference: Treat this compound as a hazardous substance. Appropriate personal protective equipment (PPE) must be worn at all times during handling and disposal.
This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals handling this compound (CAS No. 1019453-85-0). Adherence to these procedures is vital for ensuring personal safety and regulatory compliance.
Hazard Profile
Based on available safety data, this compound is classified with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1][2]
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[1]
Due to its classification as an aromatic amine, it should be handled with caution, as related compounds are known for potential carcinogenicity and mutagenicity, and can be readily absorbed through the skin.[3]
Personal Protective Equipment (PPE)
The following table summarizes the mandatory PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[4] Always inspect gloves before use and remove and dispose of them according to good laboratory practices. | To prevent skin contact, as the substance is a skin irritant and can be absorbed dermally.[1][3] |
| Eye/Face Protection | Chemical safety goggles or a face shield where splashing is possible.[1][2] | To protect against serious eye irritation from splashes or aerosols.[1] |
| Skin and Body Protection | A full-length, long-sleeved laboratory coat or a chemical-resistant apron.[5] Shoes must fully cover the feet.[5] | To provide a barrier against accidental skin contact and contamination of personal clothing.[2] |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a chemical fume hood.[1][5] If aerosols or dust are generated and engineering controls are insufficient, use an appropriate respirator (e.g., N95 or higher). | To prevent inhalation, which may cause respiratory irritation.[1] |
Operational Plan: Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure a designated work area, typically inside a chemical fume hood, is clean and uncluttered.[5] Confirm that an eyewash station and safety shower are accessible.
-
Donning PPE: Put on all required PPE as detailed in the table above before handling the chemical.
-
Handling:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2] The material should be protected from light and stored under nitrogen.
-
Spill Management:
-
In case of a spill, evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it into a sealed container for disposal.[1]
-
Ventilate the area and wash the spill site after material pickup is complete.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect solid waste (e.g., contaminated gloves, weighing paper) in a dedicated, clearly labeled hazardous waste container.
-
Collect liquid waste in a separate, compatible, and clearly labeled liquid hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless permitted by institutional guidelines.[7]
-
-
Container Management:
-
Final Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][7] Do not dispose of this chemical down the drain or in regular trash.[7]
Visualized Workflows
The following diagrams illustrate the key procedural workflows for handling and disposing of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
